molecular formula C6H3N3O2 B1400244 2-Cyanopyrimidine-5-carboxylic acid CAS No. 1115962-72-5

2-Cyanopyrimidine-5-carboxylic acid

Cat. No.: B1400244
CAS No.: 1115962-72-5
M. Wt: 149.11 g/mol
InChI Key: GZCITSSHGGYVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanopyrimidine-5-carboxylic acid (CAS 1115962-72-5) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C₆H₃N₃O₂ and a molecular weight of 149.11 g/mol, features a pyrimidine ring core functionalized with both a carboxylic acid and a nitrile group . This unique structure makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. Researchers value it for its potential to interact with various biological targets. The compound is classified as a dangerous good (UN 3439, Class 6.1, Packing Group III) and requires careful handling . It is supplied with a purity of ≥97% and should be stored sealed in a dry environment, ideally at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For R&D purposes only, not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyanopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2/c7-1-5-8-2-4(3-9-5)6(10)11/h2-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCITSSHGGYVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanopyrimidine-5-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanopyrimidine-5-carboxylic acid is a specialized heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring both a cyano and a carboxylic acid group on a pyrimidine scaffold, presents a versatile platform for the synthesis of complex molecular entities. This guide provides a comprehensive overview of the known and extrapolated chemical properties of this compound, including its synthesis, reactivity, and potential applications, with a particular focus on its emerging role as a building block for protein degraders.

Introduction

The pyrimidine nucleus is a cornerstone in the design of biologically active molecules, forming the core of numerous pharmaceuticals. The strategic functionalization of this scaffold allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This compound (IUPAC Name: this compound) is a bifunctional pyrimidine derivative that has garnered attention as a valuable intermediate in organic synthesis and medicinal chemistry. The presence of an electron-withdrawing cyano group at the 2-position and a carboxylic acid at the 5-position imparts distinct reactivity to the pyrimidine ring, making it a versatile synthon for creating diverse chemical libraries. Notably, this compound has been identified as a building block for protein degraders, a rapidly advancing therapeutic modality.[1]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available sources and theoretical predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1115962-72-5[2][3][4][5][6]
Molecular Formula C₆H₃N₃O₂[2][3][4][5][6]
Molecular Weight 149.11 g/mol [2][3][4][5][6]
Appearance Solid (predicted)General knowledge
Purity Typically ≥97%[3][4][6]
Storage Room temperature[6]

Synthesis of this compound

A feasible forward synthesis could involve the following key transformations:

  • Formation of a pyrimidine-5-carboxylate core: This can be achieved through various condensation reactions. For instance, the reaction of a suitable amidine with a functionalized three-carbon unit.[7]

  • Introduction of the 2-cyano group: The cyano group can be introduced at the 2-position of the pyrimidine ring through nucleophilic substitution of a suitable leaving group, such as a halogen or a sulfone.[8] A common method involves the oxidation of a 2-methylthio group to a methylsulfone, which is then displaced by a cyanide salt.[8]

  • Hydrolysis of an ester precursor: The carboxylic acid functionality can be obtained by the hydrolysis of a corresponding ester, which is often used as a protecting group during the synthesis.

The following diagram illustrates a potential synthetic workflow:

Synthesis_Workflow cluster_0 Core Formation cluster_1 Functionalization at C2 cluster_2 Final Deprotection Amidine Amidine PyrimidineEster Pyrimidine-5-carboxylate Amidine->PyrimidineEster Condensation ThreeCarbonUnit Functionalized 3-Carbon Unit ThreeCarbonUnit->PyrimidineEster Methylthio 2-Methylthiopyrimidine -5-carboxylate PyrimidineEster->Methylthio Introduction of leaving group precursor Methylsulfone 2-Methylsulfonylpyrimidine -5-carboxylate Methylthio->Methylsulfone Oxidation CyanopyrimidineEster 2-Cyanopyrimidine -5-carboxylate Methylsulfone->CyanopyrimidineEster Cyanation TargetMolecule 2-Cyanopyrimidine -5-carboxylic acid CyanopyrimidineEster->TargetMolecule Hydrolysis

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: General Procedure for the Cyanation of a 2-Methylsulfonylpyrimidine

This protocol is adapted from the synthesis of related 2-cyanopyrimidines and illustrates a key step in the proposed synthesis.[8]

Materials:

  • 2-Methylsulfonylpyrimidine-5-carboxylate precursor

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF) as solvent

Procedure:

  • Dissolve the 2-methylsulfonylpyrimidine-5-carboxylate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add an excess of the cyanide salt (typically 1.5-2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 2-cyanopyrimidine-5-carboxylate.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups and the electron-deficient nature of the pyrimidine ring.

Hydrolysis of the Cyano Group

The cyano group at the 2-position can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. This reaction transforms the molecule into pyrimidine-2,5-dicarboxylic acid or 2-carboxamide-5-carboxylic acid, respectively. The hydrolysis of cyanopyridines, a related class of compounds, is well-documented and proceeds via protonation of the nitrile nitrogen followed by nucleophilic attack of water.[9][10] A similar mechanism is expected for this compound.

Hydrolysis_Mechanism Start 2-Cyanopyrimidine- 5-carboxylic acid Intermediate1 Protonated Nitrile Start->Intermediate1 H+ Intermediate2 Imidic Acid Intermediate1->Intermediate2 H₂O Amide 2-Carboxamide- 5-carboxylic acid Intermediate2->Amide Tautomerization DicarboxylicAcid Pyrimidine-2,5- dicarboxylic acid Amide->DicarboxylicAcid Hydrolysis (H⁺/H₂O)

Caption: Simplified mechanism for the acid-catalyzed hydrolysis of the cyano group.

Decarboxylation

The carboxylic acid group at the 5-position can be removed through decarboxylation, typically by heating the compound. The ease of decarboxylation of pyridine and pyrimidine carboxylic acids is dependent on the position of the carboxyl group. For pyrimidine-2-carboxylic acid, decarboxylation is proposed to proceed through a Hammick-type mechanism involving the formation of a zwitterionic intermediate.[2][11] While the 5-position is less activated for this specific mechanism, decarboxylation of this compound to yield 2-cyanopyrimidine is a plausible reaction under thermal conditions.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as esterification, amidation, and conversion to an acid chloride. These reactions are crucial for incorporating this molecule into larger structures, for instance, in the synthesis of PROTACs where the carboxylic acid can serve as a handle for linker attachment.

Nucleophilic Aromatic Substitution

The pyrimidine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution. However, the absence of a good leaving group on the ring (other than the potentially displaceable cyano group under specific conditions) limits this type of reactivity. The cyano group itself can be displaced by strong nucleophiles in some 2-cyanopyrimidine systems, a reaction known as decyanative cross-coupling.[12]

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Chemical Shift / Wavenumber
¹H NMR Pyrimidine C-H protonsδ 8.5 - 9.5 ppm
Carboxylic acid O-H protonδ 10 - 13 ppm (broad)
¹³C NMR Pyrimidine C atomsδ 140 - 170 ppm
Cyano C atomδ 115 - 120 ppm
Carboxylic acid C=Oδ 160 - 175 ppm
IR Carboxylic acid O-H stretch2500 - 3300 cm⁻¹ (broad)
Cyano C≡N stretch2220 - 2260 cm⁻¹ (sharp, medium)
Carbonyl C=O stretch1680 - 1720 cm⁻¹ (strong)
Aromatic C=N and C=C stretches1400 - 1600 cm⁻¹

Applications in Drug Discovery and Development

The primary interest in this compound stems from its potential as a versatile building block in medicinal chemistry.

Protein Degraders (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. This compound is classified as a protein degrader building block,[6] suggesting its utility in the synthesis of PROTACs. The carboxylic acid functionality provides a convenient attachment point for the linker, while the cyanopyrimidine core can be incorporated into either the target-binding ligand or the E3 ligase ligand.

PROTAC_Structure cluster_0 This compound can be part of any component TargetLigand Target Protein Ligand Linker Linker TargetLigand->Linker E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand

Caption: General structure of a PROTAC, highlighting the role of linker chemistry.

Synthesis of Bioactive Molecules

The pyrimidine scaffold is a common feature in a wide range of therapeutic agents, including kinase inhibitors and antivirals. The unique substitution pattern of this compound allows for the generation of novel derivatives with potentially interesting biological activities. The cyano group can act as a bioisostere for other functional groups or as a handle for further chemical transformations.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. A material safety data sheet (MSDS) should be consulted before use. In general, it is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Conclusion

This compound is an emerging chemical entity with significant potential in the field of drug discovery. While detailed experimental data on its properties are still sparse in the public domain, its structural features suggest a rich and versatile chemistry. Its role as a building block for protein degraders is particularly noteworthy and is likely to drive further investigation into its synthesis and reactivity. This guide provides a foundational understanding of this compound, based on available information and logical scientific extrapolation, to aid researchers in harnessing its potential for the development of novel therapeutics.

References

An In-depth Technical Guide to 2-Cyanopyrimidine-5-carboxylic acid: Properties, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanopyrimidine-5-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its rigid pyrimidine core, substituted with both an electron-withdrawing cyano group and a carboxylic acid moiety, provides a unique scaffold for the synthesis of diverse and biologically active molecules. This guide offers a comprehensive overview of the physicochemical properties of this compound, detailed analytical methodologies, and its emerging applications in the pharmaceutical landscape.

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing aspects from reaction kinetics to bioavailability.

Core Chemical Identifiers
PropertyValueSource(s)
CAS Number 1115962-72-5[1][2][3][4][5][6][7][8]
Molecular Formula C₆H₃N₃O₂[1][2][3][5][6][7]
Molecular Weight 149.11 g/mol [1][2][3][5][6][7]
IUPAC Name This compound[3][4]
InChI Key GZCITSSHGGYVFC-UHFFFAOYSA-N[4]
SMILES N#CC1=NC=C(C(=O)O)C=N1[3]
Physical and Chemical Properties

While extensive experimental data for this compound is not widely published in peer-reviewed literature, information from commercial suppliers and predictive models provides valuable insights. It is typically available as a solid, with some sources describing it as a yellow solid.[3]

Solubility: The presence of both a polar carboxylic acid group and a moderately polar pyrimidine ring suggests a nuanced solubility profile. It is expected to exhibit limited solubility in water and non-polar organic solvents, with increased solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in aqueous bases.[9][10]

pKa: The acidity of the carboxylic acid group is a critical parameter influencing its behavior in biological systems. While an experimental pKa value is not available, it can be estimated based on the electronic effects of the pyrimidine ring and the cyano group. The electron-withdrawing nature of the pyrimidine ring and the cyano group is expected to lower the pKa of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2), making it a stronger acid. Theoretical calculations and comparisons with structurally similar heteroaromatic carboxylic acids are necessary for a more precise estimation.[11][12][13][14][15]

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. Although specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two aromatic protons on the pyrimidine ring in the downfield region (typically δ 7-9 ppm). The acidic proton of the carboxylic acid would appear as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), which would be exchangeable with D₂O.[3]

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbon of the cyano group is expected in the range of δ 115-125 ppm. The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ 160-175 ppm). The four distinct carbon atoms of the pyrimidine ring will have chemical shifts influenced by the nitrogen atoms and the substituents.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

  • O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C≡N Stretch: A sharp, medium-intensity absorption band is expected around 2220-2240 cm⁻¹ for the nitrile group.

  • C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

  • C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region will be due to the pyrimidine ring stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (149.11 g/mol ). Fragmentation patterns can provide further structural information.

Experimental Protocols

The following sections provide generalized, yet detailed, step-by-step methodologies for the determination of key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Protocol for Determination of Aqueous Solubility

Causality Behind Experimental Choices: The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The use of a buffer at a physiologically relevant pH is crucial for understanding the solubility behavior of an ionizable compound like a carboxylic acid.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

    • Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.

  • Equilibration:

    • Place the vial in a shaker or orbital incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vial to stand undisturbed to let the undissolved solid settle.

    • Alternatively, centrifuge the sample at a high speed to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the sample with a suitable solvent (e.g., the buffer solution or a mobile phase for chromatography).

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted supernatant by interpolating from the calibration curve.

    • Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

G cluster_0 Solubility Determination Workflow A Add excess compound to buffer B Equilibrate (e.g., 24-48h at 25°C) A->B C Separate solid and liquid phases (centrifugation) B->C D Withdraw and dilute supernatant C->D E Analyze by HPLC-UV D->E F Quantify using calibration curve E->F

Caption: Workflow for determining the aqueous solubility of this compound.

Protocol for Determination of pKa via Potentiometric Titration

Causality Behind Experimental Choices: Potentiometric titration is a precise and direct method for determining the pKa of an acid. By monitoring the pH change upon the addition of a titrant of known concentration, the half-equivalence point, where pH equals pKa, can be accurately determined.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is low.

  • Titration Setup:

    • Place the solution in a beaker with a magnetic stirrer.

    • Calibrate a pH meter with standard buffer solutions.

    • Immerse the pH electrode in the sample solution.

  • Titration:

    • Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH value and the volume of titrant added at each step.

  • Data Analysis:

    • Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of titrant.

    • The pKa is the pH at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).

G cluster_1 pKa Determination via Potentiometric Titration A Dissolve compound in water B Titrate with standardized NaOH A->B C Record pH vs. volume of titrant B->C D Plot titration curve C->D E Determine equivalence point D->E F Calculate pKa at half-equivalence point E->F G A This compound B Library Synthesis (e.g., amidation, esterification) A->B C High-Throughput Screening (e.g., enzyme assays) B->C D Hit Identification C->D E Lead Optimization (SAR studies) D->E F Preclinical Development E->F

References

An In-depth Technical Guide to 2-Cyanopyrimidine-5-carboxylic acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the basis of numerous therapeutic agents. Within this class, 2-Cyanopyrimidine-5-carboxylic acid (CAS No. 1115962-72-5) has emerged as a key building block, particularly in the burgeoning field of targeted protein degradation. Its unique electronic and structural features offer a compelling combination of reactivity and rigidity, making it an attractive component for the rational design of novel therapeutics. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design and synthesis.

PropertyValueSource
CAS Number 1115962-72-5[1]
Molecular Formula C₆H₃N₃O₂[1]
Molecular Weight 149.11 g/mol [1]
IUPAC Name This compound[1]
SMILES N#CC1=NC=C(C(=O)O)C=N1[1]
Purity Typically ≥97%[1]

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established pyrimidine chemistry. The following proposed workflow leverages common starting materials and well-understood chemical transformations.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis Start 2-chloro-pyrimidine-5-carboxylate Intermediate1 2-cyanopyrimidine-5-carboxylate Start->Intermediate1 Nucleophilic Aromatic Substitution (e.g., KCN, DMF) Final This compound Intermediate1->Final Base-catalyzed Hydrolysis (e.g., NaOH, H₂O, heat)

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology (Proposed)

Step 1: Synthesis of 2-Cyanopyrimidine-5-carboxylate

This step involves a nucleophilic aromatic substitution reaction to introduce the cyano group onto the pyrimidine ring.

  • To a solution of 2-chloro-pyrimidine-5-carboxylate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add potassium cyanide (KCN).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-cyanopyrimidine-5-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the nucleophilic substitution by solvating the potassium cation.

  • Heating is necessary to overcome the activation energy of the reaction.

  • An inert atmosphere prevents unwanted side reactions.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid. A patent describing the hydrolysis of a similar compound, 2-cyanopyridine, provides a basis for this procedure.[2]

  • Dissolve the 2-cyanopyrimidine-5-carboxylate from Step 1 in an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

  • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with a mineral acid (e.g., hydrochloric acid) to a pH that precipitates the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.

Self-Validating System:

  • The progress of both reaction steps can be rigorously monitored by chromatographic and spectroscopic techniques (TLC, HPLC, LC-MS).

  • The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with expected values.

The Pivotal Role in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC.[][5]

This compound as a Rigid Linker Element

The structural rigidity of the linker is a key determinant of a PROTAC's ability to induce a stable and productive ternary complex between the target protein and the E3 ligase.[3][6] Flexible linkers, such as long alkyl or PEG chains, can adopt numerous conformations, some of which may not be conducive to ternary complex formation. In contrast, rigid linkers can pre-organize the two ligands in a favorable orientation, reducing the entropic penalty of complex formation and enhancing the PROTAC's potency and selectivity.

The pyrimidine ring of this compound provides a rigid scaffold that can be incorporated into PROTAC linkers.[6] The defined geometry of the pyrimidine ring restricts the conformational freedom of the linker, which can lead to improved pharmacokinetics and bioavailability.[6]

PROTAC_Structure TargetLigand Target Protein Ligand Linker Linker incorporating This compound TargetLigand->Linker Covalent Bond E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand Covalent Bond

Caption: General structure of a PROTAC incorporating the pyrimidine scaffold.

Synthetic Utility in PROTAC Assembly

The carboxylic acid and cyano groups of this compound offer orthogonal handles for chemical modification, making it a versatile building block for PROTAC synthesis. The carboxylic acid can be readily activated and coupled with an amine-containing linker component or an E3 ligase ligand via amide bond formation. The cyano group can potentially be used for other chemical transformations if further elaboration of the linker is desired.

Potential Therapeutic Applications Based on the Cyanopyrimidine Scaffold

While there is limited information on the intrinsic biological activity of this compound itself, the broader class of cyanopyrimidine derivatives has shown significant promise in various therapeutic areas, particularly in oncology.

Kinase Inhibition

Numerous cyanopyrimidine derivatives have been investigated as potent kinase inhibitors. For instance, compounds with this scaffold have demonstrated dual inhibitory action against VEGFR-2 and HER-2, two key kinases involved in tumor angiogenesis and proliferation.[7] The structural insights from these studies can guide the design of novel kinase inhibitors using this compound as a starting point.

Modulation of Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition is a validated strategy in cancer therapy. Novel cyanopyrimidine derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bcl-2.[8][9] The this compound core could be incorporated into new chemical entities designed to target these crucial cell survival pathways.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on hazards, handling, and storage. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for modern drug discovery. Its rigid pyrimidine core makes it an excellent candidate for incorporation into the linkers of PROTACs, where it can enhance the stability and efficacy of the resulting protein degraders. Furthermore, the broader family of cyanopyrimidine derivatives has demonstrated significant potential in oncology and other therapeutic areas. As the field of targeted protein degradation continues to expand, the demand for well-designed, rigid linker components is expected to grow, positioning this compound as a key tool for the development of the next generation of therapeutics. Further research into the synthesis and application of this compound is warranted to fully unlock its potential in medicinal chemistry.

References

The Ascendant Therapeutic Potential of 2-Cyanopyrimidine-5-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to yield novel derivatives with significant therapeutic promise. Among these, the 2-cyanopyrimidine-5-carboxylic acid framework has emerged as a particularly versatile platform for the development of potent and selective modulators of key biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their applications in oncology and virology. Drawing upon field-proven insights, this document is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics.

The this compound Scaffold: A Privileged Motif in Drug Discovery

The this compound core combines several key features that contribute to its appeal as a drug discovery scaffold. The pyrimidine ring is a well-established bioisostere for the purine base of ATP, enabling derivatives to effectively target the ATP-binding sites of numerous enzymes, particularly kinases.[1][2] The 2-cyano group can act as a key hydrogen bond acceptor, enhancing binding affinity and selectivity for specific targets.[3] Furthermore, the 5-carboxylic acid moiety provides a convenient handle for synthetic diversification, allowing for the facile generation of amide and ester libraries to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Anticancer Activity: Targeting Key Oncogenic Drivers

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth, proliferation, and survival.

Dual Inhibition of VEGFR-2 and HER2: A Synergistic Approach to Angiogenesis and Proliferation

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4][5] Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and other cancers, driving aggressive tumor proliferation.[6][7] The dual inhibition of both VEGFR-2 and HER2 presents a powerful strategy to simultaneously block tumor angiogenesis and cell proliferation.

Recent studies on related cyanopyridone and pyridopyrimidine structures have shown that specific derivatives can exhibit potent dual inhibitory activity against both VEGFR-2 and HER2. For instance, certain non-fused cyanopyridones have demonstrated impressive IC50 values against both kinases, often outperforming standard-of-care agents in preclinical models.[3][8]

Table 1: Representative Anticancer and Kinase Inhibitory Activities of Cyanopyrimidine Derivatives

Compound IDTarget Cell LineCytotoxicity IC50 (µM)Target KinaseKinase Inhibition IC50 (µM)Reference
Compound A MCF-7 (Breast)1.77VEGFR-20.217[3][8]
HER-20.168[8]
Compound B HepG2 (Liver)2.71VEGFR-2-[3]
Compound C HCT-116 (Colon)3.94VEGFR-20.0554[9]
Compound D Leukaemia-PI3Kδ-[10]
Compound E A549 (Lung)0.452--[11]

Note: The compounds in this table are representative of the broader class of cyanopyrimidine and related derivatives and are included to illustrate the potential of this scaffold. Specific data for this compound derivatives should be generated through dedicated screening efforts.

VEGFR-2 and HER2 Signaling Pathways

The diagram below illustrates the signaling cascades initiated by VEGFR-2 and HER2, highlighting the points of intervention for dual inhibitors.

Signaling_Pathways cluster_VEGFR VEGFR-2 Signaling cluster_HER2 HER2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation_V Endothelial Cell Proliferation, Migration MAPK->Proliferation_V HER2 HER2 PI3K PI3K HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_H Tumor Cell Proliferation, Survival mTOR->Proliferation_H Inhibitor 2-Cyanopyrimidine Derivative Inhibitor->VEGFR2 Inhibitor->HER2

Caption: Dual inhibition of VEGFR-2 and HER2 signaling pathways.

Modulation of p38 MAPK and Aurora Kinase Pathways

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation, and its dysregulation is implicated in cancer progression.[12][13][14] Aurora kinases are a family of serine/threonine kinases that play essential roles in cell cycle regulation, particularly during mitosis.[15][16][17] Inhibitors of both p38 MAPK and Aurora kinases have shown promise as anticancer agents. The 2-cyanopyrimidine scaffold has been successfully employed in the design of potent inhibitors of both these kinase families.[18]

p38 MAPK Signaling Pathway

p38_MAPK_Pathway Stress Cellular Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., ATF-2, MK2) p38->Downstream Response Inflammation, Apoptosis, Cell Cycle Arrest Downstream->Response Inhibitor 2-Cyanopyrimidine Derivative Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway.

Aurora Kinase in Cell Cycle Regulation

Aurora_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A Mitotic_Entry Mitotic Entry Aurora_A->Mitotic_Entry Spindle_Assembly Bipolar Spindle Assembly Mitotic_Entry->Spindle_Assembly M_Phase M Phase Spindle_Assembly->M_Phase Inhibitor 2-Cyanopyrimidine Derivative Inhibitor->Aurora_A

Caption: Role of Aurora A kinase in mitotic progression.

Antiviral Activity: A Frontier for 2-Cyanopyrimidine Derivatives

The pyrimidine nucleus is a fundamental component of several approved antiviral drugs.[8] While the antiviral potential of this compound derivatives is a less explored area, the structural similarities to known antiviral agents suggest significant promise.

Potential as HIV Reverse Transcriptase Inhibitors

Human Immunodeficiency Virus (HIV) reverse transcriptase (RT) is a key enzyme in the viral life cycle and a major target for antiretroviral therapy.[19][20] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity. The diarylpyrimidine (DAPY) class of NNRTIs, which includes the FDA-approved drug rilpivirine, highlights the potential of pyrimidine-based scaffolds in this therapeutic area.[6]

Exploration as Hepatitis C and Influenza Virus Inhibitors

Hepatitis C virus (HCV) and influenza viruses represent significant global health challenges.[21][22] The HCV NS5B polymerase and influenza virus RNA-dependent RNA polymerase are attractive targets for antiviral drug development. Given the success of pyrimidine derivatives against other viral polymerases, the this compound scaffold warrants investigation for its potential to inhibit these critical viral enzymes.[23][24]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 2-Cyanopyrimidine-5-Carboxamides

The synthesis of 2-cyanopyrimidine-5-carboxamides can be achieved through a multi-step process starting from commercially available materials.

Synthesis_Workflow Start 2-Methylthiopyrimidine Oxidation Oxidation (e.g., mCPBA or H₂O₂/Na₂WO₄) Start->Oxidation Sulfone 2-Methylsulfonylpyrimidine Oxidation->Sulfone Cyanation Cyanation (e.g., KCN) Sulfone->Cyanation Core 2-Cyanopyrimidine Cyanation->Core Carboxylation Carboxylation at C5 Core->Carboxylation Acid This compound Carboxylation->Acid Activation Acid Chloride Formation (e.g., SOCl₂ or Oxalyl Chloride) Acid->Activation AcidChloride 2-Cyanopyrimidine-5-Carbonyl Chloride Activation->AcidChloride Amidation Amide Coupling (Amine, Base) AcidChloride->Amidation FinalProduct 2-Cyanopyrimidine-5-Carboxamide Derivative Amidation->FinalProduct

Caption: Synthetic workflow for 2-cyanopyrimidine-5-carboxamide derivatives.

Step-by-Step Methodology:

  • Synthesis of 2-Cyanopyrimidine: A common route involves the oxidation of 2-methylthiopyrimidine to the corresponding sulfone, followed by nucleophilic displacement with a cyanide salt like potassium cyanide.[13][16][25]

  • Carboxylation: The 5-position of the 2-cyanopyrimidine ring can be carboxylated through various methods, such as lithiation followed by quenching with carbon dioxide.

  • Acid Chloride Formation: The resulting this compound is then converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride.[26]

  • Amide Coupling: The acid chloride is reacted with a diverse range of primary or secondary amines in the presence of a base to yield the final 2-cyanopyrimidine-5-carboxamide derivatives.[3][17][27][28]

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against specific kinases.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent, typically DMSO.

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, a suitable substrate (e.g., a peptide), and the test compound in a kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or consumed ATP using a suitable detection method, such as a luminescence-based assay.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. The demonstrated potential for potent and selective inhibition of key kinases, coupled with the synthetic tractability of the core structure, provides a strong foundation for future drug discovery efforts.

Future research should focus on:

  • Expansion of Chemical Diversity: Synthesis and screening of larger and more diverse libraries of 2-cyanopyrimidine-5-carboxamide and -ester derivatives to further explore the structure-activity landscape.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the biological activities of lead compounds, including target engagement and downstream signaling effects.

  • Pharmacokinetic Optimization: A focus on improving the drug-like properties of lead compounds, such as solubility, metabolic stability, and oral bioavailability.

  • Exploration of Antiviral Potential: A systematic evaluation of the antiviral activity of these derivatives against a panel of clinically relevant viruses.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel this compound-based therapeutics with the potential to address significant unmet medical needs.

References

An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-Cyanopyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanopyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. While direct research on the specific mechanism of action of this compound is limited, the broader family of pyrimidine and cyanopyrimidine derivatives has been implicated in a range of therapeutic areas, including oncology and inflammatory diseases. This guide synthesizes the available information on related compounds to propose putative mechanisms of action for this compound and provides a comprehensive framework for its experimental validation.

Introduction: The Pyrimidine Scaffold and its Therapeutic Potential

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a key structural component of nucleic acids, vitamins, and coenzymes. This prevalence in biological systems has made pyrimidine derivatives a rich source of bioactive molecules with a wide array of pharmacological properties.[1] Modifications to the pyrimidine core, such as the inclusion of cyano and carboxylic acid functional groups, can significantly alter the molecule's physicochemical properties and biological targets.

This compound (CAS No. 1115962-72-5) is a substituted pyrimidine with a molecular formula of C6H3N3O2 and a molecular weight of 149.11 g/mol .[2][3][4][5] While its synthesis has been documented[1][6][7], a detailed understanding of its mechanism of action remains to be elucidated. Based on the activities of structurally related cyanopyrimidine and pyridopyrimidine analogs, we can hypothesize several potential mechanisms through which this compound may exert its biological effects.

Hypothetical Mechanisms of Action

Based on the established biological activities of similar compounds, the following mechanisms are proposed for this compound. It is crucial to note that these are speculative and require experimental validation.

Anticancer Activity via Apoptosis Modulation

A significant body of research points to the anticancer potential of cyanopyrimidine derivatives.[8][9] A plausible mechanism is the induction of apoptosis in cancer cells through the inhibition of anti-apoptotic proteins.

  • Inhibition of Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2 and Mcl-1, are often overexpressed in tumors, promoting cell survival. Novel cyanopyrimidine derivatives have been shown to exhibit dual inhibitory activity against both Mcl-1 and Bcl-2.[8][9] By binding to the BH3-binding groove of these proteins, this compound could potentially disrupt their interaction with pro-apoptotic proteins (e.g., Bak, Bax), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Bcl2_Pathway This compound This compound Bcl-2/Mcl-1 Bcl-2/Mcl-1 This compound->Bcl-2/Mcl-1 Inhibits Bak/Bax Bak/Bax Bcl-2/Mcl-1->Bak/Bax Inhibits Mitochondrion Mitochondrion Bak/Bax->Mitochondrion Activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase Cascade Caspase Cascade Apoptosome->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis Induces

Figure 1: Proposed apoptotic pathway initiated by this compound.
Anticancer Activity via Kinase Inhibition

Another well-established anticancer strategy is the inhibition of receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis.

  • Dual VEGFR-2/HER-2 Inhibition: Structurally related cyanopyridones and pyrido[2,3-d]pyrimidines have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[10] VEGFR-2 is a key mediator of angiogenesis, while HER-2 is a well-known oncogene, particularly in breast cancer. This compound might act as a competitive inhibitor at the ATP-binding site of these kinases, thereby blocking their downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane VEGFR-2 VEGFR-2 Downstream Signaling PI3K/Akt/mTOR MAPK Pathways VEGFR-2->Downstream Signaling HER-2 HER-2 HER-2->Downstream Signaling This compound This compound This compound->VEGFR-2 Inhibits This compound->HER-2 Inhibits Cellular Response Proliferation Angiogenesis Survival Downstream Signaling->Cellular Response

Figure 2: Proposed kinase inhibition pathway by this compound.

Proposed Experimental Workflows for Mechanism Elucidation

To validate the hypothesized mechanisms of action, a systematic experimental approach is necessary. The following workflows outline key experiments for target identification, validation, and functional characterization.

Experimental_Workflow Start Start Target Identification Target Identification Start->Target Identification Target Validation Target Validation Target Identification->Target Validation In Vitro Functional Assays In Vitro Functional Assays Target Validation->In Vitro Functional Assays Cell-Based Assays Cell-Based Assays In Vitro Functional Assays->Cell-Based Assays Mechanism Confirmed Mechanism Confirmed Cell-Based Assays->Mechanism Confirmed End End Mechanism Confirmed->End

Figure 3: General experimental workflow for mechanism of action studies.
Target Identification and Validation

The initial step is to identify the direct binding partners of this compound.

  • Affinity Chromatography-Mass Spectrometry:

    • Immobilize this compound onto a solid support (e.g., sepharose beads).

    • Incubate the immobilized compound with cell lysate.

    • Wash away non-specific binding proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry.

  • Binding Affinity Determination (Surface Plasmon Resonance - SPR):

    • Immobilize the purified target protein on a sensor chip.

    • Flow different concentrations of this compound over the chip.

    • Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

    • Calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants to quantify the binding affinity.

In Vitro Functional Assays

Once a target is validated, its functional modulation by the compound needs to be assessed.

  • Kinase Inhibition Assay (for VEGFR-2/HER-2):

    • In a multi-well plate, combine the recombinant kinase, a suitable substrate (e.g., a generic peptide), and ATP.

    • Add varying concentrations of this compound.

    • Incubate to allow the phosphorylation reaction to proceed.

    • Add a detection reagent that specifically binds to the phosphorylated substrate, generating a measurable signal (e.g., luminescence or fluorescence).

    • Measure the signal and calculate the IC50 value of the compound.

  • Competitive Binding Assay (for Bcl-2/Mcl-1):

    • Use a fluorescence polarization-based assay.

    • Combine the recombinant Bcl-2 or Mcl-1 protein with a fluorescently labeled BH3 peptide probe.

    • Measure the high fluorescence polarization resulting from the binding of the large protein to the small fluorescent probe.

    • Add increasing concentrations of this compound.

    • If the compound displaces the fluorescent probe, the polarization will decrease.

    • Calculate the IC50 value from the dose-response curve.

Cell-Based Functional Assays

The effect of the compound on cellular processes should be investigated in relevant cancer cell lines.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) with varying concentrations of this compound for 24-48 hours.

    • Stain the cells with FITC-conjugated Annexin V (binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI; enters and stains the DNA of late apoptotic/necrotic cells).

    • Analyze the stained cells using flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Treat cells as described above.

    • Fix the cells in ethanol and stain with a DNA-intercalating dye (e.g., Propidium Iodide).

    • Analyze the cellular DNA content by flow cytometry.

    • Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

Data Presentation

The quantitative data generated from the proposed experiments should be summarized for clear interpretation.

Assay Parameter Hypothetical Value
SPRKD for VEGFR-250 nM
SPRKD for HER-280 nM
SPRKD for Bcl-2120 nM
SPRKD for Mcl-1150 nM
Kinase AssayIC50 for VEGFR-275 nM
Kinase AssayIC50 for HER-2100 nM
Binding AssayIC50 for Bcl-2200 nM
Binding AssayIC50 for Mcl-1250 nM
Cell ViabilityGI50 in MCF-7 cells500 nM

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. While its precise mechanism of action is currently unknown, evidence from related compounds suggests potential roles in the induction of apoptosis via inhibition of Bcl-2 family proteins or the suppression of tumor growth through the inhibition of key receptor tyrosine kinases like VEGFR-2 and HER-2. The experimental workflows outlined in this guide provide a robust framework for elucidating its molecular targets and cellular effects. Future research should focus on executing these studies to validate the proposed mechanisms and to explore the full therapeutic potential of this and related cyanopyrimidine derivatives.

References

A Technical Guide to the Spectroscopic Characterization of 2-Cyanopyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide on the expected spectroscopic profile of 2-Cyanopyrimidine-5-carboxylic acid (CAS No. 1115962-72-5), a heterocyclic building block of significant interest in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this guide synthesizes data from analogous structures and first principles to construct a predictive spectroscopic profile. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and characterizing this compound.

Introduction and Molecular Overview

This compound is a bifunctional pyrimidine derivative incorporating both a cyano (-C≡N) group and a carboxylic acid (-COOH) group. These electron-withdrawing moieties significantly influence the electronic environment of the pyrimidine ring, which in turn dictates its characteristic spectroscopic signature.

Key Molecular Properties:

  • Molecular Formula: C₆H₃N₃O₂[1][2][3][4]

  • Molecular Weight: 149.11 g/mol [1][2][3][4]

  • IUPAC Name: this compound[2]

  • CAS Number: 1115962-72-5[1][2][5][6]

The unique arrangement of functional groups makes this molecule a valuable synthon for creating more complex chemical architectures. Understanding its spectroscopic data is paramount for reaction monitoring, quality control, and structural verification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be simple, showing three distinct signals corresponding to the two aromatic protons on the pyrimidine ring and the single carboxylic acid proton.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~13.0 - 14.0 Broad Singlet 1H -COOH The acidic proton signal is typically very broad and downfield; its position is concentration-dependent.[7][8]
~9.4 Singlet 1H H4 The proton at position 4 is adjacent to two nitrogen atoms and ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding.

| ~9.2 | Singlet | 1H | H6 | The proton at position 6 is adjacent to a nitrogen atom and ortho to the electron-withdrawing cyano group (via the ring system), resulting in a strong downfield shift. |

Causality Note: The predicted chemical shifts for H4 and H6 are significantly downfield due to the cumulative anisotropic and inductive effects of the two nitrogen atoms in the ring and the two powerful electron-withdrawing substituents. The protons are not expected to show significant coupling to each other (⁴J coupling), likely appearing as sharp singlets. The addition of D₂O would cause the -COOH proton signal to disappear due to H-D exchange.[7][8]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will account for all six unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm Assignment Rationale
~165.0 C7 (-COOH) The carbonyl carbon of a carboxylic acid is characteristically found in this region.[7][8]
~160.0 C4 Aromatic carbon adjacent to two nitrogen atoms and the carboxylic acid group.
~158.0 C6 Aromatic carbon adjacent to a nitrogen atom and ortho to the cyano group.
~145.0 C2 Carbon bearing the cyano group, significantly deshielded by adjacent nitrogen atoms and the nitrile functionality.
~125.0 C5 Quaternary carbon attached to the carboxylic acid group.

| ~115.0 | -C≡N | The nitrile carbon typically appears in this upfield region of the sp-hybridized carbons.[8] |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar, acidic compounds and to avoid exchange with the carboxylic acid proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 25 °C.

      • Use a standard 90° pulse sequence.

      • Set the spectral width to cover 0-16 ppm.

      • Employ a relaxation delay of 5 seconds to ensure full relaxation of the acidic proton.

      • Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire using a proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the spectral width to cover 0-200 ppm.

      • Use a relaxation delay of 2-5 seconds.

      • Co-add 1024-4096 scans, as the ¹³C nucleus has low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3300 - 2500 Broad, Strong O-H stretch (Carboxylic Acid) This characteristically broad and intense band arises from the hydrogen-bonded dimer of the carboxylic acid.[8][9]
~2240 Medium, Sharp C≡N stretch (Nitrile) The nitrile triple bond absorption is sharp and occurs in a relatively clean region of the spectrum.[8][10]
~1710 Strong, Sharp C=O stretch (Carboxylic Acid) The carbonyl stretch for a hydrogen-bonded carboxylic acid dimer is very intense.[9][11] Conjugation with the pyrimidine ring may shift this slightly.
~1570 Medium C=N/C=C aromatic ring stretch Vibrations associated with the pyrimidine ring.

| 1320 - 1210 | Medium | C-O stretch | Coupled C-O stretching and O-H bending vibrations from the carboxylic acid group.[9] |

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_int Interpretation prep1 Weigh Compound prep2 Prepare KBr Mixture or ATR Crystal prep1->prep2 acq1 Record Background Spectrum prep2->acq1 acq2 Record Sample Spectrum (4000-400 cm⁻¹) acq1->acq2 int1 Identify Broad O-H (3300-2500 cm⁻¹) acq2->int1 int2 Identify Sharp C≡N (~2240 cm⁻¹) int1->int2 int3 Identify Strong C=O (~1710 cm⁻¹) int2->int3 int4 Correlate with Structure int3->int4

Caption: Experimental workflow for FTIR analysis.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

    • Record a background spectrum of the clean, empty crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.

    • Place a small amount (1-2 mg) of the solid this compound onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Use a resolution of 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Assignment Rationale
149 [M]⁺ Molecular ion peak, corresponding to the exact molecular weight of the compound.
132 [M-OH]⁺ Loss of a hydroxyl radical (-17 Da) is a common fragmentation pathway for carboxylic acids.[7]
121 [M-CO]⁺ Loss of carbon monoxide (-28 Da) after initial fragmentation.
104 [M-COOH]⁺ Loss of the entire carboxyl group as a radical (-45 Da) is a primary fragmentation.[7]

| 77 | [C₄H₃N₂]⁺ | Fragmentation of the pyrimidine ring after loss of substituents. |

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

    • Use a standard electron ionization energy of 70 eV.

    • Acquire data over a mass range of m/z 40-300.

    • The instrument's analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated pyrimidine system.

  • Predicted Absorption: The conjugated system of the pyrimidine ring, substituted with both a nitrile and a carboxylic acid, is expected to exhibit a π → π* transition. The primary absorption maximum (λ_max) is predicted to be in the range of 260-290 nm in a polar solvent like ethanol or acetonitrile. Carboxylic acids themselves absorb around 210 nm, but this is typically masked by the stronger absorption of the aromatic ring.[7]

Safety and Handling

  • Hazard Classification: Expected to be toxic if swallowed, harmful in contact with skin, and may cause serious eye and skin irritation.[12][13][14]

  • Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • First Aid:

    • Ingestion: Do not induce vomiting. Immediately call for medical help.[12]

    • Skin Contact: Immediately wash with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[15]

    • Inhalation: Move the person to fresh air.[12]

Conclusion

The spectroscopic profile of this compound is dominated by the features of its three key components: the disubstituted pyrimidine ring, the nitrile group, and the carboxylic acid. The predicted data in this guide—including highly deshielded aromatic protons in ¹H NMR, a characteristic carbonyl carbon in ¹³C NMR, distinct C≡N and C=O stretches in the IR spectrum, and predictable fragmentation in mass spectrometry—provides a robust framework for the identification and characterization of this compound in a research setting. Experimental verification against these predicted values will provide a high degree of confidence in structural assignment.

References

The Solubility of 2-Cyanopyrimidine-5-carboxylic Acid in Organic Solvents: A Methodical Approach for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Scaffold

2-Cyanopyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a highly functionalized pyrimidine, it serves as a crucial building block for synthesizing a diverse range of molecules with potential therapeutic applications. The pyrimidine core is a cornerstone of many bioactive compounds, while the cyano and carboxylic acid moieties offer versatile handles for chemical modification.

However, the successful application of this scaffold in synthesis, purification, and formulation is fundamentally governed by its solubility. Poor solubility can lead to challenging reaction conditions, low yields, and significant hurdles in downstream processing and bioavailability. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for understanding, experimentally determining, and strategically applying the solubility characteristics of this compound. We will move beyond a simple listing of data to explain the underlying principles and provide a robust, self-validating protocol for generating reliable solubility profiles.

Part 1: Theoretical Foundations and Molecular Analysis

To predict and understand the solubility of this compound, we must first analyze its molecular structure. The molecule's behavior in different solvents is dictated by the interplay of its functional groups and the overall polarity they impart.

The core principle of solubility is "like dissolves like."[1][2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound possesses distinct polar features:

  • Carboxylic Acid (-COOH): This group is highly polar and can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens).

  • Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electronegative, creating dipole moments and acting as hydrogen bond acceptors.

  • Cyano Group (-C≡N): The nitrile group is strongly polar and also serves as a hydrogen bond acceptor.

Collectively, these features make this compound a polar molecule. Its ability to engage in hydrogen bonding is a primary determinant of its solubility in protic solvents (e.g., alcohols), while its significant dipole moment is key to its solubility in polar aprotic solvents (e.g., DMSO, DMF).

Caption: Key functional groups influencing the solubility of this compound.

Part 2: A Strategic Approach to Solvent Selection

A systematic evaluation of solubility requires testing across a spectrum of solvents with varying properties. We recommend selecting representatives from three key classes:

  • Polar Protic Solvents: These solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can therefore act as hydrogen bond donors.

    • Examples: Methanol, Ethanol, Water.

    • Rationale: The carboxylic acid group of the solute can interact strongly with these solvents through hydrogen bonding. Solubility is expected to be moderate to high, though self-association of the carboxylic acid dimers may compete with solvation.

  • Polar Aprotic Solvents: These solvents possess large dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.

    • Examples: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile.

    • Rationale: These solvents are excellent at solvating polar molecules. DMSO and DMF are particularly powerful solvents for compounds with multiple hydrogen bond acceptor sites and a high degree of polarity. High solubility is generally expected in these solvents. For a similar compound, pyrimidine-4-carboxylic acid, solubility is approximately 20 mg/mL in DMSO and 2 mg/mL in DMF.[3]

  • Nonpolar and Weakly Polar Solvents: These solvents have low dielectric constants and lack significant dipole moments.

    • Examples: Toluene, Hexanes, Dichloromethane (DCM), Ethyl Acetate.

    • Rationale: Due to the "like dissolves like" principle, very low solubility is predicted in nonpolar solvents like hexanes and toluene.[1][2] Weakly polar solvents like DCM and ethyl acetate may show minimal solubility, useful for applications like extraction or as anti-solvents for crystallization.

Part 3: Experimental Protocol for Equilibrium Solubility Determination

The following protocol details the isothermal shake-flask method , a gold-standard technique for determining thermodynamic equilibrium solubility.[4][5] This method is reliable and ensures that the measured solubility represents a true equilibrium state.

prep Step 1: Preparation Add excess solid solute to a known volume/mass of solvent in a sealed vial. equil Step 2: Equilibration Agitate at a constant, controlled temperature (e.g., 25°C) for 24-72 hours. prep->equil Ensure thermodynamic equilibrium sep Step 3: Phase Separation Allow undissolved solid to settle. Filter the supernatant through a 0.22 µm filter (PTFE, etc.) to get a clear, saturated solution. equil->sep Isolate saturated liquid phase quant Step 4: Quantification Dilute an aliquot of the saturated solution. Analyze concentration via a validated method (e.g., HPLC, UV-Vis). sep->quant Prepare for analysis calc Step 5: Calculation Calculate original concentration using the dilution factor. Express as mg/mL or mol/L. quant->calc Determine final solubility value cluster_choices cluster_solvents start What is the intended application? reaction Chemical Reaction / Synthesis start->reaction purification Purification / Crystallization start->purification formulation Formulation / Bio-assay start->formulation high_sol High Solubility Solvents (e.g., DMSO, DMF) reaction->high_sol Requires high concentration of reactants mod_sol Moderate Solubility Solvents (e.g., Methanol, Acetonitrile) purification->mod_sol Dissolve compound when hot formulation->high_sol For creating concentrated stock solutions low_sol Low Solubility / Anti-Solvents (e.g., Toluene, Hexanes, Water) mod_sol->low_sol Add anti-solvent to induce crystallization upon cooling

References

An In-depth Technical Guide to the Safe Handling of 2-Cyanopyrimidine-5-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role and Handling Considerations for 2-Cyanopyrimidine-5-carboxylic Acid in Modern Drug Discovery

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique chemical architecture, featuring both a reactive nitrile group and a carboxylic acid moiety on a pyrimidine scaffold, makes it a versatile precursor for the synthesis of a wide array of complex molecules with potential therapeutic applications. Pyrimidine derivatives, in particular, are integral components of numerous FDA-approved anticancer agents, highlighting the importance of this chemical class in pharmaceutical research.[1][2] The exploration of novel cyanopyrimidine derivatives continues to be a vibrant area of research, with studies investigating their potential as inhibitors of targets like Lysine Specific Demethylase 1 (LSD1) and anti-apoptotic proteins Mcl-1 and Bcl-2.[3][4]

While the scientific potential of this compound is substantial, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. As with many specialized research chemicals, comprehensive toxicological data may not be fully available, underscoring the importance of treating the compound with a high degree of caution.[5] This guide provides a detailed, experience-driven framework for the safe handling, storage, and disposal of this compound, designed to empower researchers to conduct their work with the highest standards of safety and scientific integrity.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

A comprehensive understanding of the potential hazards associated with this compound is the foundation of a robust safety protocol. Based on available Safety Data Sheets (SDS) for this compound and structurally related cyanopyrimidines, the primary hazards can be summarized as follows.[5][6][7]

Hazard ClassificationDescriptionGHS Hazard Statements
Acute Toxicity (Oral) Toxic if swallowed.[6][7]H301
Acute Toxicity (Dermal) Harmful or toxic in contact with skin.[6][7]H311 / H312
Acute Toxicity (Inhalation) Harmful or toxic if inhaled.[6][7]H331 / H332
Skin Irritation Causes skin irritation.[5]H315
Eye Irritation Causes serious eye irritation.[5]H319
Specific Target Organ Toxicity May cause respiratory irritation.[5]H335

Expert Insight: The presence of the cyano (-CN) group warrants particular attention. While the acute toxicity of this specific molecule has not been fully characterized, related compounds containing the nitrile functional group are known to have the potential to release hydrogen cyanide upon hydrolysis or combustion, which is highly toxic.[8] Therefore, it is prudent to handle this compound with the assumption that it may share some of these hazardous properties.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures. This involves a combination of engineering controls to minimize exposure at the source and appropriate PPE to protect the individual researcher.

2.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving solid this compound or its solutions must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of dust particles or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[6]

2.2. Personal Protective Equipment (PPE): Essential for Individual Safety

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[6][8]

  • Gloves: Impervious gloves, such as nitrile, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[9] Contaminated gloves should be disposed of as chemical waste.[9]

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect against skin contact.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][10]

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Procedure cluster_PostHandling Post-Handling CheckHood Verify Fume Hood Certification InspectPPE Inspect PPE for Integrity DonGoggles Don Goggles & Face Shield DonCoat Don Lab Coat DonGoggles->DonCoat DonGloves Don Impervious Gloves DonCoat->DonGloves HandleInHood Conduct all manipulations in fume hood DonGloves->HandleInHood RemoveGloves Properly Remove & Dispose Gloves HandleInHood->RemoveGloves RemoveCoat Remove Lab Coat RemoveGloves->RemoveCoat WashHands Wash Hands Thoroughly RemoveCoat->WashHands

Figure 1: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Experimental Protocols: A Step-by-Step Guide

Adherence to a standardized and well-documented protocol is paramount to ensuring safety and reproducibility.

3.1. Weighing and Transferring the Solid Compound

  • Preparation: Before bringing the compound into the fume hood, decontaminate the work surface and gather all necessary equipment (spatulas, weigh boats, etc.).

  • Weighing: Tare the balance with a clean weigh boat inside the fume hood. Carefully transfer the desired amount of this compound to the weigh boat, minimizing the creation of dust.

  • Transfer: If transferring to a reaction vessel, do so carefully within the fume hood. Use a powder funnel if necessary to prevent spills.

  • Cleanup: Immediately clean any minor spills on the balance or work surface with a damp cloth, which should then be disposed of as hazardous waste.

3.2. Solution Preparation

  • Solvent Addition: In the fume hood, add the solvent to the reaction vessel containing the weighed this compound.

  • Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid. Avoid heating unless the reaction protocol specifically requires it, and if so, use a well-controlled heating mantle and condenser.

Storage and Stability: Preserving Compound Integrity

Proper storage is crucial for maintaining the purity and stability of this compound.

  • Container: Store the compound in its original, tightly sealed container.[5]

  • Environment: Keep the container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[6][10] The compound is noted to be moisture-sensitive.[5]

  • Segregation: Store away from heat, sparks, and open flames.[8]

Spill Management and Emergency Procedures: A Rapid and Coordinated Response

In the event of a spill or accidental exposure, a swift and informed response is critical.

5.1. Spill Response

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.[5]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Contain: For small spills, carefully cover with an inert absorbent material like sand or vermiculite.[6]

  • Collect: Gently sweep or vacuum the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[11]

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Spill->Alert Assess Assess Spill Size & Risk Alert->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill Contain Contain with Inert Material SmallSpill->Contain EmergencyResponse Activate Emergency Response Team LargeSpill->EmergencyResponse Collect Collect into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Figure 2: Spill Response Decision Tree.

5.2. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal and Decontamination: Environmental Responsibility

All waste containing this compound, including unused product, contaminated materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[5] It is recommended to use a licensed professional waste disposal service.[9]

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent followed by soap and water.

Conclusion: A Culture of Safety in Research

The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness into all workflows, researchers can confidently and safely explore the scientific potential of this valuable chemical building block. This commitment to a culture of safety not only protects the individual scientist but also ensures the integrity and success of the research endeavor.

References

Methodological & Application

Synthesis of 2-Cyanopyrimidine-5-carboxylic Acid Esters: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust and versatile methodologies for the synthesis of 2-cyanopyrimidine-5-carboxylic acid esters, a pivotal scaffold in medicinal chemistry and drug discovery. The pyrimidine core is a recurring motif in a multitude of biologically active compounds, and the strategic incorporation of a cyano group at the 2-position and an ester at the 5-position offers a rich molecular framework for therapeutic innovation. This document provides a detailed exploration of two primary synthetic routes: a direct cyclocondensation approach and a two-step halogenation-cyanation sequence. Each method is presented with in-depth mechanistic insights, step-by-step protocols, and critical analysis of experimental parameters, empowering researchers to select and optimize the most suitable pathway for their specific needs.

Introduction: The Significance of the 2-Cyanopyrimidine-5-carboxylate Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a wide array of pharmacologically active molecules. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] The this compound ester scaffold is of particular interest to medicinal chemists. The electron-withdrawing nature of the cyano group at the 2-position can significantly influence the electronic properties of the pyrimidine ring, modulating its interaction with biological targets. The ester moiety at the 5-position provides a versatile handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.

Synthetic Strategies: Pathways to this compound Esters

Two principal and effective strategies for the synthesis of this compound esters are presented below. The choice between these methods will depend on the availability of starting materials, desired scale of synthesis, and tolerance of functional groups in the target molecule.

Method 1: Direct Cyclocondensation

This approach constructs the pyrimidine ring in a single, convergent step from acyclic precursors. A highly effective variation of this method involves the reaction of an activated three-carbon component with a suitable amidine.[2][3][4]

Causality of Experimental Choices:

The key to this synthesis is the use of a pre-formed, activated C3 synthon, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This salt is stable and reacts readily with amidinium salts.[2][3] The dimethoxyacetal serves as a protected aldehyde, which is unmasked under the reaction conditions to participate in the cyclization. For the synthesis of a 2-cyanopyrimidine, cyanoguanidine is the ideal N-C-N component. The reaction is typically conducted in a polar aprotic solvent like DMF to ensure the solubility of the reactants and facilitate the cyclization.

Reaction Mechanism:

The proposed mechanism involves the initial reaction of the amidinium salt with the enolate of the C3 synthon, followed by cyclization and elimination of methanol and water to form the aromatic pyrimidine ring.

Cyclocondensation_Mechanism start Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate + Cyanoguanidine intermediate1 Initial Adduct Formation start->intermediate1 Nucleophilic Attack intermediate2 Cyclization intermediate1->intermediate2 intermediate3 Elimination of Methanol intermediate2->intermediate3 intermediate4 Aromatization (Elimination of Water) intermediate3->intermediate4 product Ethyl 2-Cyanopyrimidine- 5-carboxylate intermediate4->product

Figure 1: Proposed workflow for the direct cyclocondensation synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Cyanopyrimidine-5-carboxylate

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl 3,3-diethoxypropionate

  • Ethyl formate

  • Cyanoguanidine

  • Anhydrous Diethyl Ether

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Preparation of Sodium 3,3-diethoxy-2-ethoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of ethyl 3,3-diethoxypropionate (1.0 eq) and ethyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.

Part B: Pyrimidine Synthesis

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add cyanoguanidine (1.1 eq).

  • Heat the reaction mixture to 100 °C and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl 2-cyanopyrimidine-5-carboxylate.

Quantitative Data Summary:

ReactantMolar Eq.Notes
Sodium Hydride1.0Handle with care under inert atmosphere
Ethyl 3,3-diethoxypropionate1.0
Ethyl Formate1.2Slight excess to drive the reaction
Cyanoguanidine1.1
Expected Yield: 60-80% (based on similar reactions)[2]
Method 2: Two-Step Halogenation-Cyanation Sequence

This strategy involves the initial synthesis of a 2-halopyrimidine-5-carboxylic acid ester, followed by a nucleophilic substitution with a cyanide source to introduce the cyano group. This is a reliable and often high-yielding approach.

Causality of Experimental Choices:

The first step typically involves the conversion of a 2-hydroxypyrimidine (or its tautomeric 2-pyrimidinone) to a 2-chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[5] The 2-chloro position is then activated for nucleophilic aromatic substitution. The subsequent cyanation can be achieved using various methods, including palladium-catalyzed cross-coupling or copper-mediated reactions. The choice of catalyst, ligand, and cyanide source (e.g., KCN, NaCN, Zn(CN)₂) is crucial for achieving high yields and avoiding side reactions.[6][7]

Reaction Workflow:

Halogenation_Cyanation_Workflow start Ethyl 2-hydroxy- pyrimidine-5-carboxylate step1 Chlorination with POCl3 start->step1 intermediate Ethyl 2-chloro- pyrimidine-5-carboxylate step1->intermediate step2 Cyanation (e.g., Pd-catalyzed) intermediate->step2 product Ethyl 2-Cyanopyrimidine- 5-carboxylate step2->product

Figure 2: Workflow for the two-step halogenation-cyanation synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Cyanopyrimidine-5-carboxylate

Part A: Synthesis of Ethyl 2-Chloropyrimidine-5-carboxylate

Materials:

  • Ethyl 2-hydroxy-pyrimidine-5-carboxylate (or ethyl 1,2-dihydro-2-oxo-5-pyrimidinecarboxylate)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice water

  • Sodium carbonate solution

  • Ethyl acetate

Procedure:

  • A mixture of ethyl 2-hydroxy-pyrimidine-5-carboxylate (1.0 eq), phosphorus oxychloride (excess, e.g., 10 vol), and N,N-dimethylaniline (catalytic amount) is heated to reflux for 2 hours.[5]

  • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is quenched by slowly adding it to ice water.

  • The pH of the solution is adjusted to 7-8 with a sodium carbonate solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with ice water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford ethyl 2-chloropyrimidine-5-carboxylate.[5]

Part B: Cyanation of Ethyl 2-Chloropyrimidine-5-carboxylate

Materials:

  • Ethyl 2-chloropyrimidine-5-carboxylate

  • Potassium cyanide (KCN)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous solvent (e.g., DMF or MeCN)

Procedure:

  • To a solution of ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in anhydrous DMF, add KCN (1.2 eq), Pd(OAc)₂ (0.05 eq), and dppf (0.1 eq).

  • Degas the reaction mixture with nitrogen or argon for 15 minutes.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield ethyl 2-cyanopyrimidine-5-carboxylate.

Quantitative Data Summary:

StepReactantMolar Eq.Notes
Part A Ethyl 2-hydroxy-pyrimidine-5-carboxylate1.0
Phosphorus oxychlorideExcessUse in a well-ventilated fume hood
Expected Yield: 50-70%[5]
Part B Ethyl 2-chloropyrimidine-5-carboxylate1.0
Potassium Cyanide (KCN)1.2Highly toxic, handle with extreme care
Pd(OAc)₂0.05Catalyst
dppf0.1Ligand
Expected Yield: 70-90% (based on similar cyanation reactions)[6]

Conclusion

The synthesis of this compound esters can be effectively achieved through either a direct cyclocondensation or a two-step halogenation-cyanation sequence. The direct cyclocondensation offers a more convergent route, while the two-step method provides a reliable and often high-yielding alternative. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important class of compounds for the exploration of new therapeutic agents.

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Cyanopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Cyanopyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Among the various substituted pyrimidines, 2-substituted derivatives are of particular interest. A highly efficient and versatile method for the synthesis of these compounds is through the nucleophilic aromatic substitution (SNAr) on 2-cyanopyrimidines. The cyano group at the 2-position of the pyrimidine ring serves as an excellent leaving group, facilitating the introduction of a wide array of functional groups.[4][5] This application note provides a detailed protocol for the nucleophilic substitution on 2-cyanopyrimidines, offering researchers a robust guide for the synthesis of novel 2-substituted pyrimidine derivatives for drug discovery and development.

Mechanistic Insights: The Driving Force of the Reaction

The nucleophilic substitution on 2-cyanopyrimidines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[6][7] This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of the electron-withdrawing cyano group.[8]

The reaction mechanism can be described in two key steps:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the pyrimidine ring. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][9] The negative charge is delocalized over the pyrimidine ring and the cyano group, which stabilizes the intermediate.

  • Expulsion of the Leaving Group: In the subsequent step, the aromaticity of the pyrimidine ring is restored by the elimination of the cyanide anion (CN-), which is a stable leaving group.[4][5]

Recent studies have suggested that for some SNAr reactions, the mechanism may be concerted rather than a stepwise addition-elimination process, particularly with good leaving groups.[10] However, the two-step model via the Meisenheimer complex remains a widely accepted and useful framework for understanding the reactivity of 2-cyanopyrimidines.

Visualizing the SNAr Mechanism

References

The Strategic Utility of 2-Cyanopyrimidine-5-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Versatility and Potency

In the landscape of contemporary drug discovery, the relentless pursuit of novel therapeutic agents hinges on the identification and exploitation of privileged chemical scaffolds. Among these, the pyrimidine core stands out for its prevalence in a multitude of biologically active molecules and approved pharmaceuticals.[1] A particularly valuable derivative, 2-cyanopyrimidine-5-carboxylic acid, has emerged as a cornerstone building block for medicinal chemists. Its unique electronic and structural features—a hydrogen bond-accepting nitrile group and a versatile carboxylic acid handle—provide an ideal platform for constructing highly specific and potent modulators of biological targets. This guide delves into the technical applications of this compound, offering in-depth protocols and insights for researchers engaged in the development of next-generation therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1115962-72-5[2]
Molecular Formula C₆H₃N₃O₂[2]
Molecular Weight 149.11 g/mol [2]
IUPAC Name This compound[3]
SMILES N#CC1=NC=C(C(=O)O)C=N1[3]

While a direct, peer-reviewed synthesis for this compound is not extensively documented, a plausible and effective route involves a two-step process. The initial step is the synthesis of a 2-cyanopyrimidine-5-carboxylic ester, which is then hydrolyzed to the desired carboxylic acid.[4][5]

Conceptual Synthetic Pathway

A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[4] For the synthesis of the 2-cyano derivative, a cyanoamidinium salt would be utilized. The resulting ester can then be subjected to acidic or alkaline hydrolysis to yield this compound.[6]

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis Cyanoamidinium Salt Cyanoamidinium Salt Ester Ethyl 2-cyanopyrimidine- 5-carboxylate Cyanoamidinium Salt->Ester Condensation Propen-1-ol Salt Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-ol Propen-1-ol Salt->Ester Final_Product This compound Ester->Final_Product Acid or Base Hydrolysis

Caption: Conceptual synthetic pathway to this compound.

Application in Medicinal Chemistry: Targeting the IRAK4 Signaling Pathway

The this compound scaffold has proven to be particularly effective in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[7][8] IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response through Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling.[9] Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.

Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a downstream cascade that culminates in the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.[9]

IRAK4_Pathway TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR_IL1R->MyD88 Myddosome Myddosome Formation MyD88->Myddosome IRAK4_node IRAK4 IRAK4_node->Myddosome IRAK1 IRAK1 Phosphorylation Myddosome->IRAK1 TRAF6 TRAF6 Activation IRAK1->TRAF6 TAK1 TAK1 Activation TRAF6->TAK1 IKK IKK Complex Activation TAK1->IKK AP1 AP-1 Activation TAK1->AP1 NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Expression NFkB->Cytokines AP1->Cytokines

Caption: Simplified IRAK4 signaling pathway.

Inhibitors derived from this compound typically function by forming an amide bond with a variety of amine-containing fragments. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The pyrimidine core often serves as a hinge-binding motif within the ATP-binding pocket of the kinase, while the cyano group can form crucial interactions with the protein.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a key intermediate and a representative amide coupling reaction.

Protocol 1: Synthesis of Ethyl 2-Cyanopyrimidine-5-carboxylate

This protocol is adapted from established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[4]

Materials:

  • Cyanoamidinium salt (1.1 eq)

  • Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate in anhydrous DMF, add the cyanoamidinium salt.

  • Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water. If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl 2-cyanopyrimidine-5-carboxylate.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes a general and highly efficient method for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture and continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Amide_Coupling_Workflow Start Dissolve Carboxylic Acid and HATU in DMF Preactivation Add DIPEA Stir 15-30 min Start->Preactivation Coupling Add Amine Stir 1-4 h Preactivation->Coupling Workup Work-up (EtOAc, LiCl, NaHCO₃, Brine) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for HATU-mediated amide coupling.

Characterization of Products

The identity and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations for a 2-Cyanopyrimidine-5-carboxamide Derivative
¹H NMR Confirms the proton framework of the molecule.Signals corresponding to the pyrimidine ring protons, as well as protons on the amide substituent. The chemical shifts and coupling constants provide structural information.
¹³C NMR Confirms the carbon skeleton of the molecule.Resonances for the pyrimidine ring carbons, the nitrile carbon (~115-120 ppm), and the amide carbonyl carbon (~160-170 ppm).
FT-IR Identifies key functional groups.Characteristic stretches for the nitrile (C≡N) around 2230 cm⁻¹, the amide carbonyl (C=O) around 1650-1680 cm⁻¹, and N-H bonds (if present).
Mass Spectrometry Determines the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated mass of the product.
HPLC/LC-MS Assesses purity and confirms molecular weight.A single major peak in the chromatogram, with the mass spectrum confirming the identity of the peak.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors targeting pathways such as IRAK4. Its strategic combination of a reactive carboxylic acid and a key interacting nitrile group allows for the efficient synthesis of diverse libraries of compounds for SAR studies. The protocols and data presented in this guide provide a solid foundation for researchers to leverage this important scaffold in their drug discovery efforts, paving the way for the development of novel and effective therapies for a range of human diseases.

References

Applications of 2-Cyanopyrimidines in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Cyanopyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems has made it a cornerstone of drug design. The introduction of a cyano group at the 2-position of the pyrimidine ring further enhances its utility, creating a versatile building block for the development of highly potent and selective therapeutic agents.[3][4] The electron-withdrawing nature of the nitrile functionality modulates the electronic properties of the pyrimidine core, influencing its reactivity and binding interactions with biological targets. This guide provides an in-depth exploration of the applications of 2-cyanopyrimidines in modern drug discovery, with a focus on their roles as kinase inhibitors, covalent inhibitors, and their emerging use in Proteolysis Targeting Chimeras (PROTACs).

Core Applications of 2-Cyanopyrimidines in Medicinal Chemistry

A Versatile Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[5] The 2-cyanopyrimidine scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors. The pyrimidine core can effectively occupy the ATP-binding site of kinases, with the nitrogen atoms acting as hydrogen bond acceptors, mimicking the interactions of the adenine moiety of ATP. The 2-cyano group can be strategically utilized to enhance binding affinity and selectivity.

Table 1: Illustrative Structure-Activity Relationship (SAR) of 2-Cyanopyrimidine-Based Kinase Inhibitors

Compound IDR1-Substitution at C4R2-Substitution at C6Kinase IC50 (nM)
1a -NH-(4-fluorophenyl)-H550
1b -NH-(3-chloro-4-fluorophenyl)-H120
1c -NH-(3-ethynylphenyl)-H35
1d -NH-(3-ethynylphenyl)-CH345
1e -NH-(3-ethynylphenyl)-OCH325

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate typical SAR trends. Actual IC50 values would be determined experimentally.

Covalent Inhibition: A Strategy for Enhanced Potency and Duration of Action

Covalent inhibitors offer several advantages over their non-covalent counterparts, including increased biochemical efficiency, prolonged duration of action, and the potential to overcome drug resistance.[6][7][8] The 2-cyanopyrimidine scaffold can be readily functionalized to create covalent inhibitors that form an irreversible or reversible bond with a nucleophilic residue, typically a cysteine, in the target protein's active site.

A common strategy for designing covalent inhibitors is to introduce a Michael acceptor, such as an acrylamide moiety, onto the 2-cyanopyrimidine scaffold. This "warhead" can then undergo a conjugate addition reaction with a nearby cysteine residue. The FDA-approved kinase inhibitors Neratinib and Afatinib, while containing cyanopyridine and quinazoline cores respectively, exemplify this covalent binding mechanism which is directly translatable to 2-cyanopyrimidine-based designs.[9][10][11][12]

Michael_Addition inhibitor 2-Cyanopyrimidine with Acrylamide Warhead complex Reversible Inhibitor-Protein Complex inhibitor->complex Reversible Binding protein Target Protein with Nucleophilic Cysteine (Cys-SH) protein->complex covalent_adduct Irreversible Covalent Adduct complex->covalent_adduct Michael Addition (Covalent Bond Formation)

Caption: Covalent inhibition via Michael Addition.

The electron-withdrawing 2-cyano group can activate a leaving group (e.g., a halogen) at the 4- or 6-position of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) by a cysteine residue.[13][14][15] This mechanism allows for the design of covalent inhibitors without the need for a classic Michael acceptor warhead.

SNAr_Mechanism inhibitor 2-Cyano-4-chloropyrimidine meisenheimer Meisenheimer Complex (Intermediate) inhibitor->meisenheimer Nucleophilic Attack protein Target Protein with Nucleophilic Cysteine (Cys-SH) protein->meisenheimer covalent_adduct Covalent Adduct (HCl released) meisenheimer->covalent_adduct Loss of Leaving Group

Caption: Covalent inhibition via SNAr mechanism.

Emerging Applications in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[2][16][17][18][19] A PROTAC consists of a ligand for the target protein ("warhead"), a ligand for an E3 ubiquitin ligase, and a linker. The 2-cyanopyrimidine scaffold is being explored in PROTAC design, where it can be incorporated into the warhead to achieve covalent and highly selective engagement with the target protein, leading to its efficient degradation.

PROTAC_Workflow cluster_design PROTAC Design cluster_synthesis Synthesis cluster_evaluation Biological Evaluation warhead Target Ligand (e.g., 2-Cyanopyrimidine derivative) linker Linker Optimization synthesis Chemical Synthesis of PROTAC warhead->synthesis e3_ligand E3 Ligase Ligand (e.g., for VHL or CRBN) linker->synthesis e3_ligand->synthesis ternary_complex Ternary Complex Formation (Target-PROTAC-E3 Ligase) synthesis->ternary_complex ubiquitination Target Ubiquitination ternary_complex->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation

Caption: Conceptual workflow for PROTAC development.

Experimental Protocols

Protocol 1: Synthesis of a Representative 2-Cyanopyrimidine Derivative

This protocol describes a general two-step, one-pot synthesis of a 2-cyanopyrimidine from a 2-methylthiopyrimidine precursor.[3][4][20]

Materials:

  • 2-Methylthiopyrimidine

  • Acetic acid

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM)

  • Potassium cyanide (KCN)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Oxidation:

    • To a round-bottom flask, add 2-methylthiopyrimidine (1.0 eq), acetic acid (catalytic amount), and sodium tungstate dihydrate (0.05 eq).

    • Heat the mixture to 50-60°C with stirring.

    • Slowly add 30% hydrogen peroxide (2.2 eq) dropwise, maintaining the temperature between 50-60°C.

    • After the addition is complete, continue stirring at 50-60°C for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cyanation:

    • Cool the reaction mixture to room temperature.

    • Add dichloromethane to the flask.

    • In a separate beaker, prepare a solution of potassium cyanide (1.5 eq) in water and add it to the reaction mixture.

    • Stir the biphasic mixture vigorously at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the intermediate is consumed.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-cyanopyrimidine.

Protocol 2: Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the steps for determining the IC50 value of a 2-cyanopyrimidine inhibitor against a target kinase using the ADP-Glo™ Kinase Assay from Promega.[21][22][23][24][25]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • 2-Cyanopyrimidine inhibitor (test compound)

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the 2-cyanopyrimidine inhibitor in kinase buffer.

    • In a 384-well plate, add 2.5 µL of the kinase in kinase buffer.

    • Add 0.5 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a mixture of substrate and ATP in kinase buffer.

    • Incubate the reaction for 1 hour at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 3: Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This protocol describes how to measure the binding of a 2-cyanopyrimidine inhibitor to its target kinase in living cells using the NanoBRET™ Target Engagement Assay from Promega.[26][27][28][29][30]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Fetal Bovine Serum (FBS)

  • NanoBRET™ Kinase Tracer

  • 2-Cyanopyrimidine inhibitor (test compound)

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, 96-well or 384-well assay plates

  • Luminometer capable of dual-filtered luminescence measurement (460 nm and 618 nm)

Procedure:

  • Cell Preparation and Transfection:

    • Twenty-four hours prior to the assay, transiently transfect HEK293 cells with the NanoLuc®-kinase fusion vector.

  • Assay Setup:

    • On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM™ I with 4% FBS to a density of 2 x 10⁵ cells/mL.

    • Prepare serial dilutions of the 2-cyanopyrimidine inhibitor.

    • Add the NanoBRET™ Tracer to the cell suspension at the predetermined optimal concentration.

    • Dispense the cell suspension containing the tracer into the wells of a white assay plate.

    • Add the diluted inhibitor or vehicle control to the appropriate wells.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer, measuring the donor emission at 460 nm and the acceptor emission at 618 nm.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

    • Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for target engagement in live cells.

Conclusion

The 2-cyanopyrimidine scaffold is a highly valuable and versatile platform in modern drug discovery. Its utility spans from serving as a core fragment for potent kinase inhibitors to enabling the development of sophisticated covalent inhibitors and targeted protein degraders. The synthetic tractability of 2-cyanopyrimidines, coupled with their favorable physicochemical properties, ensures their continued prominence in the design of novel therapeutics for a wide range of diseases. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively leverage the potential of this remarkable heterocyclic system in their drug discovery endeavors.

References

The Strategic Utility of 2-Cyanopyrimidine-5-carboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its prevalence stems from its ability to engage in various biological interactions, particularly through hydrogen bonding and aromatic stacking, making it a privileged structure for targeting enzymes like kinases. Within this class of heterocyles, 2-cyanopyrimidine derivatives have emerged as particularly valuable pharmacophores. The 2-cyano group often serves as a key hydrogen bond acceptor, significantly enhancing binding affinity to protein targets.[2] When coupled with a carboxylic acid at the 5-position, the resulting intermediate, 2-cyanopyrimidine-5-carboxylic acid , becomes a highly versatile building block for the synthesis of a new generation of potent and selective therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this compound. We will delve into a robust synthetic protocol for the intermediate itself and explore its subsequent elaboration into more complex, biologically relevant molecules, with a focus on the synthesis of kinase inhibitor precursors. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, providing a reliable framework for your research endeavors.

Part 1: Synthesis of the Core Intermediate: this compound

A direct, one-pot synthesis of this compound is not extensively documented. However, a reliable and scalable synthesis can be achieved through a two-step process, commencing with the construction of the pyrimidine ring via a condensation reaction, followed by the hydrolysis of an ester protecting group. The following protocol is based on well-established methods for pyrimidine synthesis.[3][4]

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Ester Hydrolysis A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 2-amino-5-cyanopyrimidine-5-carboxylate A->C NaOEt, EtOH, Reflux B Guanidine B->C D Ethyl 2-amino-5-cyanopyrimidine-5-carboxylate E This compound D->E 1. NaOH (aq) 2. HCl (aq)

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of Ethyl 2-amino-5-cyanopyrimidine-5-carboxylate

This step involves the condensation of ethyl 2-cyano-3-ethoxyacrylate with guanidine to form the pyrimidine ring.[5][6]

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., glacial acetic acid) until a pH of ~7 is reached.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield ethyl 2-amino-5-cyanopyrimidine-5-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 2-amino-5-cyanopyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Deionized water

Procedure:

  • Suspend the ethyl 2-amino-5-cyanopyrimidine-5-carboxylate from the previous step in a 2 M aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature until the solid has completely dissolved and the hydrolysis is complete (monitor by TLC, observing the disappearance of the starting material).

  • Cool the reaction mixture in an ice bath.

  • Slowly add 2 M hydrochloric acid dropwise with stirring to acidify the solution to a pH of approximately 2-3. A precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

  • Dry the product in a vacuum oven to afford this compound as a solid.

Part 2: Application as a Synthetic Intermediate

The true value of this compound lies in its bifunctional nature, allowing for sequential or orthogonal modifications of its two functional groups. The carboxylic acid is readily converted to an amide, a common linkage in bioactive molecules, while the cyano group can participate in various transformations or act as a crucial binding element in the final molecule.

Application 1: Synthesis of 2-Cyanopyrimidine-5-carboxamides via Amide Coupling

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[7] The carboxylic acid of our intermediate can be coupled with a wide array of primary and secondary amines to generate a library of 2-cyanopyrimidine-5-carboxamides. This is typically achieved using a coupling agent to activate the carboxylic acid.[8]

Table 1: Common Amide Coupling Reagents

Coupling Reagent SystemAdditive(s)BaseTypical Solvent(s)Key Advantages
EDC / HOBtN-HydroxybenzotriazoleDIPEA, Et₃NDMF, DCMWater-soluble byproducts, low racemization
HATUNoneDIPEA, Et₃NDMF, NMPHigh efficiency, rapid reaction times
HBTU / HOBtN-HydroxybenzotriazoleDIPEA, Et₃NDMF, DCMReliable and widely used
T3P® (Propylphosphonic Anhydride)NonePyridine, Et₃NEtOAc, DCMHigh yields, byproducts are water-soluble
Protocol 3: General Procedure for Amide Coupling

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF in a flame-dried flask under an inert atmosphere.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-cyanopyrimidine-5-carboxamide.

Application 2: Advanced Synthesis of a Kinase Inhibitor Scaffold: The Pyrido[2,3-d]pyrimidine Core

The this compound intermediate is an excellent precursor for the synthesis of more complex heterocyclic systems with known biological activity. For instance, it can be used to construct the pyrido[2,3-d]pyrimidine core, which is found in numerous potent kinase inhibitors.[9][10] The following workflow outlines a plausible route to this important scaffold.

Kinase_Inhibitor_Scaffold_Synthesis A 2-Cyanopyrimidine- 5-carboxylic acid C 2-Cyanopyrimidine- 5-carboxamide A->C HATU, DIPEA B Amine (R-NH2) (Amide Coupling) B->C E Pyrido[2,3-d]pyrimidin-7-one (Kinase Inhibitor Core) C->E e.g., LiAlH4 or Catalytic Hydrogenation D Reduction of Cyano Group and Cyclization

Caption: Pathway to a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core.

Protocol 4: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Derivative

This protocol describes a conceptual pathway for the elaboration of a 2-cyanopyrimidine-5-carboxamide into a pyrido[2,3-d]pyrimidin-7-one. The specific conditions for the reduction and cyclization step would require optimization based on the substituents present.

Step 4a: Amide Formation

  • Synthesize the desired 2-cyanopyrimidine-5-carboxamide derivative using Protocol 3 .

Step 4b: Reductive Cyclization

  • Conceptual Procedure: The reduction of the cyano group and subsequent intramolecular cyclization onto the amide can be challenging and may require specific catalysts or reducing agents. A potential approach involves the catalytic hydrogenation of the cyano group to an aminomethyl group, which could then cyclize onto the amide.

    • Dissolve the 2-cyanopyrimidine-5-carboxamide in a suitable solvent such as ethanol or acetic acid.

    • Add a hydrogenation catalyst (e.g., Palladium on carbon, Raney Nickel).

    • Pressurize the reaction vessel with hydrogen gas (this may range from atmospheric pressure to higher pressures, depending on the substrate).

    • Heat the reaction mixture as required to facilitate both reduction and cyclization.

    • Monitor the reaction by LC-MS for the formation of the desired product.

    • Upon completion, filter the catalyst and concentrate the filtrate.

    • Purify the crude product by chromatography or recrystallization.

Part 3: Further Transformations of the 2-Cyano Group

Beyond its role as a hydrogen bond acceptor, the 2-cyano group can be chemically transformed into other useful functionalities. For example, it can be converted into an amidine or a tetrazole, which are also important functionalities in medicinal chemistry. Reaction with hydroxylamine, for instance, can yield an N-hydroxyamidine, which can serve as a precursor for further heterocycle synthesis or as a bioactive moiety in its own right.[11]

Conclusion

This compound is a strategically important intermediate for the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for diverse and controlled chemical modifications, making it an ideal starting point for the construction of libraries of compounds for drug discovery programs. The protocols and applications detailed in this note provide a solid foundation for researchers to harness the synthetic potential of this valuable building block, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. The logical and well-supported synthetic routes, coupled with clear, step-by-step protocols, are designed to empower scientists to accelerate their research and development efforts.

References

Application Notes and Protocols for the Derivatization of 2-Cyanopyrimidine-5-carboxylic Acid in SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Cyanopyrimidine-5-carboxylic Acid Scaffold in Modern Drug Discovery

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including natural products like nucleic acid bases and a wide array of synthetic drugs.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] The specific substitution pattern on the pyrimidine ring profoundly influences its biological activity, making it a fertile ground for Structure-Activity Relationship (SAR) studies.[3][4]

This compound is a particularly attractive starting scaffold for SAR-driven drug discovery. It possesses three distinct points for chemical modification: the carboxylic acid at the C5 position, the cyano group at the C2 position, and the pyrimidine ring itself. Each of these sites offers a unique opportunity to modulate the physicochemical properties, pharmacokinetics, and pharmacodynamics of the resulting derivatives. The carboxylic acid can be converted into a diverse array of amides and esters to probe interactions with target proteins. The cyano group can be transformed into other functional groups, such as tetrazoles, which are well-known bioisosteres for carboxylic acids.[5][6][7] Furthermore, the pyrimidine ring can potentially undergo nucleophilic aromatic substitution, allowing for the introduction of additional substituents to explore new regions of chemical space.

This comprehensive guide provides detailed protocols and expert insights into the derivatization of this compound, empowering researchers to efficiently generate compound libraries for robust SAR studies.

Part 1: Derivatization of the C5-Carboxylic Acid Moiety

The carboxylic acid group is a primary handle for derivatization, allowing for the introduction of a wide variety of substituents through amide and ester linkages. These modifications can significantly impact a compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Amide Library Synthesis via Amide Coupling

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[8] The general approach involves the activation of the carboxylic acid followed by nucleophilic attack by an amine. A variety of coupling reagents are available, each with its own advantages and considerations.

Causality Behind Experimental Choices:

  • Coupling Reagents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are water-soluble and lead to the formation of a urea byproduct that can be easily washed away.[9] Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and often used for sterically hindered or electron-deficient amines, though they are more expensive.[10]

  • Additives: Additives such as HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) are often included to suppress side reactions, particularly racemization when coupling amino acids, and to increase coupling efficiency by forming a more reactive activated ester intermediate.

  • Base: A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is typically required to neutralize the ammonium salt formed between the amine and the carboxylic acid, freeing the amine to act as a nucleophile.[10]

  • Solvent: Aprotic polar solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are commonly used to dissolve the reactants and facilitate the reaction.

Experimental Workflow for Amide Coupling:

G cluster_0 Amide Coupling Workflow Start 2-Cyanopyrimidine- 5-carboxylic acid + Amine Activation Dissolve in Anhydrous Solvent (e.g., DMF) Add Coupling Reagent (e.g., HATU) Add Base (e.g., DIPEA) Start->Activation Step 1 Coupling Stir at Room Temperature (1-12 h) Monitor by TLC or LC-MS Activation->Coupling Step 2 Workup Aqueous Workup (e.g., Dilute with EtOAc, wash with aq. LiCl, NaHCO3, brine) Coupling->Workup Step 3 Purification Dry (Na2SO4), Concentrate Purify by Column Chromatography Workup->Purification Step 4 Product 2-Cyanopyrimidine-5-carboxamide Derivative Purification->Product Final Product

Caption: General workflow for amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a broad range of amines, including those that are less reactive.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

  • Reagent Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature. Add HATU (1.2 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective method suitable for many primary and secondary amines.

  • Activation: Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) and stir for 30 minutes at 0 °C.

  • Coupling: Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Follow the work-up and isolation steps described in Protocol 1.

Coupling SystemTypical Amine ScopeKey AdvantagesPotential Issues
HATU/DIPEA Broad, including hindered and electron-deficient aminesHigh efficiency, fast reaction timesHigher cost, potential for side reactions with sensitive substrates
EDC/HOBt/DIPEA Primary and secondary aminesCost-effective, water-soluble byproductSlower reaction times, may be less effective for challenging couplings
SOCl₂ or (COCl)₂ Simple, robust aminesForms highly reactive acyl chloride, inexpensiveHarsh conditions, not suitable for sensitive functional groups
Ester Library Synthesis

Esterification is another fundamental derivatization strategy. Common methods include Fischer esterification and carbodiimide-mediated esterification.

Causality Behind Experimental Choices:

  • Fischer Esterification: This acid-catalyzed equilibrium reaction is suitable for simple, acid-stable alcohols.[11] Using the alcohol as the solvent drives the equilibrium towards the product.

  • DCC/DMAP Esterification (Steglich Esterification): This method is performed under milder, neutral conditions and is suitable for a wider range of alcohols, including those that are acid-sensitive or sterically hindered. DCC (N,N'-Dicyclohexylcarbodiimide) activates the carboxylic acid, and DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst.

Protocol 3: Steglich Esterification

  • Preparation: Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Part 2: Derivatization of the C2-Cyano Group

The cyano group at the C2 position is a versatile functional handle that can be transformed into various bioisosteres, most notably the tetrazole ring.

Synthesis of 5-(1H-Tetrazol-5-yl)pyrimidine-2-carboxylic Acid Derivatives

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties.[7] The most common method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.

Causality Behind Experimental Choices:

  • Azide Source: Sodium azide (NaN₃) is a common and inexpensive azide source.

  • Catalyst/Additive: The reaction is often catalyzed by a Lewis acid (e.g., ZnCl₂, AlCl₃) or a Brønsted acid (e.g., NH₄Cl) to activate the nitrile towards nucleophilic attack by the azide. The use of ammonium chloride is a common and effective method.

  • Solvent: High-boiling polar aprotic solvents like DMF are typically used to facilitate the reaction at elevated temperatures.

Experimental Workflow for Tetrazole Formation:

G cluster_1 Tetrazole Formation Workflow Start 2-Cyanopyrimidine- 5-carboxamide/ester Reaction_Setup Dissolve in DMF Add Sodium Azide (NaN3) Add Ammonium Chloride (NH4Cl) Start->Reaction_Setup Step 1 Cycloaddition Heat at 100-120 °C (12-24 h) Monitor by TLC or LC-MS Reaction_Setup->Cycloaddition Step 2 Workup Cool to RT Acidify with aq. HCl to precipitate product Cycloaddition->Workup Step 3 Purification Filter the solid Wash with water Dry under vacuum Workup->Purification Step 4 Product 5-(1H-Tetrazol-5-yl)pyrimidine Derivative Purification->Product Final Product

Caption: General workflow for tetrazole synthesis from a nitrile.

Protocol 4: Tetrazole Formation from 2-Cyanopyrimidine Derivatives

Note: This reaction should be performed with appropriate safety precautions due to the use of azides.

  • Preparation: In a flask equipped with a reflux condenser, dissolve the 2-cyanopyrimidine-5-carboxamide or ester derivative (1.0 eq) in DMF.

  • Reagent Addition: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Isolation: Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the tetrazole derivative.

Part 3: Derivatization of the Pyrimidine Ring

The pyrimidine ring itself can be a target for derivatization, typically through nucleophilic aromatic substitution (SNAr), especially if suitable leaving groups are present at the C4 or C6 positions. The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing cyano and carboxylic acid groups, facilitates such reactions.

Nucleophilic Aromatic Substitution (SNAr)

For SNAr to occur on the this compound scaffold, a precursor with a leaving group (e.g., a halogen) at the C4 or C6 position would be necessary. For instance, starting from a 4-chloro-2-cyanopyrimidine-5-carboxylic acid derivative, the chlorine atom can be displaced by various nucleophiles.

Regioselectivity Considerations:

The regioselectivity of SNAr on substituted pyrimidines is a complex interplay of electronic and steric factors.

  • Electronic Effects: In 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. However, the presence of other substituents can alter this selectivity. An electron-donating group at C6 can direct the attack to the C2 position.

  • Our Scaffold: In a hypothetical 4-chloro-2-cyanopyrimidine-5-carboxylic acid, both the C2 and C4 positions are activated by the ring nitrogens and the electron-withdrawing substituents. The precise outcome of a nucleophilic attack would likely depend on the nature of the nucleophile and the reaction conditions, and may yield a mixture of products.

Hypothetical Protocol 5: SNAr with an Amine Nucleophile

This protocol assumes the availability of a 4-chloro-2-cyanopyrimidine-5-carboxylic acid derivative.

  • Preparation: Dissolve the 4-chloro-2-cyanopyrimidine-5-carboxylic acid derivative (1.0 eq) and the desired amine (1.2-2.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Base Addition: Add a base such as DIPEA or K₂CO₃ (2.0-3.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Isolation: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the layers and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

Conclusion

This compound is a versatile and promising scaffold for the development of new therapeutic agents. The strategic derivatization of its three key modification points—the carboxylic acid, the cyano group, and the pyrimidine ring—allows for a systematic exploration of the chemical space and the generation of robust Structure-Activity Relationships. The protocols outlined in this guide, based on established and reliable synthetic methodologies, provide a solid foundation for researchers to build diverse compound libraries and accelerate their drug discovery programs. Careful consideration of the causality behind experimental choices will enable the rational design and efficient synthesis of novel pyrimidine derivatives with optimized biological activities.

References

Application Notes and Protocols for the Quantification of 2-Cyanopyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyanopyrimidine-5-carboxylic acid is a heterocyclic organic compound of increasing interest in pharmaceutical and chemical research. Its structure, featuring both a reactive nitrile group and a carboxylic acid moiety on a pyrimidine core, makes it a versatile building block in the synthesis of novel bioactive molecules.[1] The pyrimidine scaffold is central to numerous therapeutic agents, including antiviral and anticancer drugs.[2] Precise and reliable quantification of this compound is therefore critical for pharmacokinetic studies, process chemistry, quality control of pharmaceutical ingredients, and metabolic research.

This comprehensive guide provides detailed analytical methods for the quantification of this compound in various matrices. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific principles. All methodologies are presented with a focus on robustness and are grounded in established validation principles from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.

PropertyValueSource
Chemical Formula C₆H₃N₃O₂[7]
Molecular Weight 149.11 g/mol [7]
IUPAC Name This compound[7]
CAS Number 1115962-72-5[7]
Physical Form Solid[8]
Solubility Information on specific solubility is limited, but its structure suggests some solubility in polar organic solvents and aqueous bases.General Chemical Principles

Method Selection: A Rationale-Driven Approach

The choice of analytical technique is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. The following diagram outlines a decision-making workflow for selecting the most appropriate method.

Method_Selection cluster_needs Key Considerations cluster_methods Recommended Analytical Methods start Define Analytical Needs sensitivity Required Sensitivity? start->sensitivity matrix Sample Matrix Complexity? start->matrix throughput High Throughput Needed? start->throughput lcms LC-MS/MS (High Sensitivity & Selectivity) sensitivity->lcms Trace Levels (e.g., biological fluids) hplc HPLC-UV (Robust & Versatile) sensitivity->hplc Moderate Levels (e.g., formulations) uvvis UV-Vis Spectrophotometry (Simple & Rapid Screening) sensitivity->uvvis High Concentrations (e.g., bulk material) matrix->lcms Complex (e.g., plasma, tissue) matrix->hplc Simple to Moderate (e.g., bulk drug, simple formulations) matrix->uvvis Simple & Pure throughput->lcms Yes throughput->hplc Moderate throughput->uvvis Yes

Caption: Decision pathway for selecting an appropriate analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of small molecules in pharmaceutical formulations and for purity assessments.[9] The method separates the analyte from other components in the sample based on its interaction with a stationary phase, followed by detection using a UV-Vis spectrophotometer.

Principle of the Method

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture. This compound, being a polar molecule, will have a relatively short retention time under these conditions. The inclusion of an acid in the mobile phase, such as phosphoric or formic acid, is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention.[10] The pyrimidine ring and cyano group are expected to have significant UV absorbance, allowing for sensitive detection.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile and methanol.

  • HPLC grade water.

  • Phosphoric acid (or formic acid for MS compatibility).

  • This compound reference standard.

2. Chromatographic Conditions

ParameterRecommended ConditionsRationale
Column Reversed-phase C8 or C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for a wide range of small molecules.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA common mobile phase for the analysis of polar compounds. Phosphoric acid ensures the analyte is in its non-ionized form for better chromatography.[10]
Gradient Isocratic or a shallow gradient (e.g., 5-20% B over 10 min)An isocratic method is simpler and more robust, but a gradient may be necessary to resolve impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength ~270 nm (to be determined experimentally)Based on the UV spectra of similar pyrimidine derivatives, a wavelength in this region should provide good sensitivity.[3]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

3. Sample and Standard Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • For Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

    • For Pharmaceutical Formulations: The sample preparation will depend on the dosage form. For tablets, it may involve crushing, dissolution in a suitable solvent, sonication, and filtration.[11]

    • For Biological Samples: Sample clean-up is essential. Techniques like protein precipitation followed by solid-phase extraction (SPE) are recommended.

4. Method Validation

The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[2][5][6]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components, and the peak purity should be confirmed using a DAD.
Linearity A correlation coefficient (r²) of ≥ 0.999 over the specified range.
Accuracy Recovery of 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) of ≤ 2%.
Limit of Quantitation (LOQ) Signal-to-noise ratio of ≥ 10.
Robustness The method should be unaffected by small, deliberate changes in parameters like mobile phase composition, pH, and column temperature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice.[9]

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated from the sample matrix by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting ion (the precursor ion) is selected in the first quadrupole (Q1), fragmented in the second quadrupole (collision cell), and the resulting fragment ions (product ions) are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS system with an ESI source.

  • Chromatographic conditions are similar to the HPLC-UV method, with the substitution of a volatile mobile phase modifier like formic acid instead of phosphoric acid.

2. Mass Spectrometry Conditions (Predicted)

ParameterPredicted SettingRationale
Ionization Mode ESI NegativeThe carboxylic acid group is readily deprotonated. ESI positive mode should also be evaluated for the protonated molecule [M+H]⁺.
Precursor Ion (Q1) m/z 148.1 [M-H]⁻Based on the molecular weight of 149.11 g/mol .
Product Ions (Q3) To be determined by infusion of a standard solution. Predicted fragments could include loss of CO₂ (m/z 104.1) or other characteristic fragments.Experimental determination is crucial for method development.
MRM Transitions Primary (Quantifier): 148.1 → 104.1Secondary (Qualifier): To be determinedTwo transitions are monitored for confirmation.[4]

3. Sample Preparation for Biological Matrices

A robust sample preparation is critical for successful LC-MS/MS analysis of biological fluids to minimize matrix effects.

Sample_Prep_LCMS start Biological Sample (e.g., Plasma, Urine) protein_precip Protein Precipitation (e.g., with Acetonitrile or Methanol) start->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) (e.g., Mixed-mode Cation Exchange) supernatant->spe Further Clean-up evaporate Evaporation & Reconstitution in Mobile Phase spe->evaporate analysis Inject into LC-MS/MS evaporate->analysis

Caption: Workflow for biological sample preparation for LC-MS/MS analysis.

4. Method Validation

Validation for bioanalytical methods should follow FDA guidelines, which include assessments of selectivity, accuracy, precision, recovery, matrix effects, and stability.[3][4]

UV-Vis Spectrophotometry

For a rapid and straightforward quantification of this compound in pure form or in simple formulations, UV-Vis spectrophotometry can be a suitable technique.

Principle of the Method

This method is based on the principle that the analyte absorbs light at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Materials

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Analytical balance and volumetric glassware.

  • A suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

2. Method Development

  • Wavelength of Maximum Absorbance (λmax): Prepare a solution of this compound in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the λmax. Based on similar compounds, the λmax is expected to be in the range of 260-280 nm.[3]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

3. Sample Analysis

  • Prepare a solution of the sample in the same solvent used for the standards, ensuring the concentration falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution and determine the concentration using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. However, with a derivatization step, this technique can be employed.

Principle of the Method

Derivatization converts the polar, non-volatile carboxylic acid into a more volatile and thermally stable derivative suitable for GC analysis. Common derivatization reactions for carboxylic acids include esterification or silylation.[10] The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry.

Experimental Protocol: GC-MS with Derivatization

1. Derivatization

  • A common approach is to convert the carboxylic acid to its methyl ester using a reagent like diazomethane (with appropriate safety precautions) or by heating with methanol and an acid catalyst.

  • Alternatively, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the carboxylic acid.[10]

2. GC-MS Conditions

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: An appropriate temperature gradient will be required to elute the derivatized analyte.

  • MS Detection: Electron Ionization (EI) is typically used, and the mass spectrum of the derivative will show a characteristic fragmentation pattern.

Note: Method development and validation for a GC-MS method with derivatization can be complex and should be undertaken with a thorough understanding of the reaction chemistry and potential side products.

Conclusion

The analytical methods presented provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method should be guided by the specific analytical requirements, with HPLC-UV being a robust choice for routine analysis of pharmaceutical preparations, and LC-MS/MS offering the high sensitivity and selectivity needed for bioanalytical applications. All methods must be properly validated to ensure the integrity and reliability of the generated data, adhering to the principles of scientific integrity and regulatory compliance.

References

The Strategic Utility of 2-Cyanopyrimidine-5-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The pyrimidine ring system, a core component of DNA and RNA, is a privileged scaffold in the design of kinase inhibitors due to its ability to mimic the adenine hinge-binding motif of ATP.[2] This interaction, typically involving hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, is crucial for anchoring inhibitors in the ATP-binding pocket.[3] Among the vast chemical space of pyrimidine derivatives, those functionalized with both a cyano and a carboxylic acid group, such as 2-cyanopyrimidine-5-carboxylic acid, offer unique synthetic handles and electronic properties that are highly advantageous for developing potent and selective kinase inhibitors.

The 5-carboxamide group has been shown to be a pivotal modification, capable of forming an additional hydrogen bond with key residues in the hinge region, which can lead to a significant enhancement in intrinsic potency—in some cases, over 100-fold.[4] Simultaneously, the 2-cyano group, a strong electron-withdrawing group, can modulate the electronic landscape of the pyrimidine ring and can serve as a key interaction point itself or as a precursor for other functional groups. For instance, the cyano nitrogen can act as a hydrogen bond acceptor, directly interacting with backbone NH groups in the kinase active site, as confirmed by X-ray crystallography of p38α MAP kinase inhibitors.[5] This application note will provide a detailed technical guide on the strategic application of this compound and its derivatives in the synthesis of kinase inhibitors, focusing on a representative synthetic protocol for a 2,4-diaminopyrimidine-5-carboxamide inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator in T-cell signaling.

Core Synthetic Strategy: From Carboxylic Acid to a Privileged Kinase Scaffold

The primary synthetic challenge lies in the selective functionalization of the pyrimidine core. A common and highly effective strategy involves the conversion of the starting carboxylic acid into a more synthetically versatile intermediate, such as a di-chloropyrimidine, followed by sequential nucleophilic aromatic substitution (SNAr) reactions. This approach allows for the controlled and differential introduction of various amine functionalities at the C2 and C4 positions, which is essential for tuning the inhibitor's potency and selectivity.

The following workflow illustrates the general synthetic logic for transforming a pyrimidine carboxylic acid precursor into a highly decorated kinase inhibitor.

G cluster_0 Starting Material Preparation cluster_1 Core Scaffold Synthesis cluster_2 Final Inhibitor A 2-Cyanopyrimidine- 5-carboxylic acid B 2,4-Dichloropyrimidine- 5-carboxamide A->B Chlorination & Amidation C Intermediate 1: C4-Substituted Pyrimidine B->C First SNAr (Regioselective) D Intermediate 2: 2,4-Disubstituted Pyrimidine C->D Second SNAr E Potent & Selective Kinase Inhibitor D->E Final Modification/ Deprotection (if needed)

Caption: General synthetic workflow for 2,4-diaminopyrimidine-5-carboxamide kinase inhibitors.

Detailed Synthetic Protocol: Synthesis of a Diaminopyrimidine Carboxamide HPK1 Inhibitor

This protocol is based on established methodologies for the synthesis of 2,4-diaminopyrimidine-5-carboxamide based kinase inhibitors.[4] The initial steps focus on the conversion of a pyrimidine carboxylic acid to a key dichloro-carboxamide intermediate.

Part 1: Preparation of 2,4-Dichloropyrimidine-5-carboxamide

The conversion of this compound to a more reactive intermediate is a critical first step. While direct conversion can be challenging, a common approach in medicinal chemistry is to start from a commercially available, closely related precursor like 2-chloro-pyrimidine-5-carboxylic acid or to develop a multi-step synthesis to arrive at the key 2,4-dichloropyrimidine-5-carboxamide intermediate. For the purpose of this protocol, we will outline the synthesis starting from the commercially available 2,4-dichloropyrimidine-5-carbonyl chloride.

Step 1a: Amidation of 2,4-Dichloropyrimidine-5-carbonyl chloride

  • Rationale: The conversion of the acid chloride to the primary carboxamide is a straightforward and high-yielding reaction that installs the crucial 5-carboxamide moiety. This group is known to enhance kinase binding affinity through additional hydrogen bonding.[4]

  • Procedure:

    • To a stirred solution of 2,4-dichloropyrimidine-5-carbonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a solution of aqueous ammonia (excess, e.g., 5-10 eq) dropwise.

    • Maintain the temperature at 0 °C during the addition and then allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to yield 2,4-dichloropyrimidine-5-carboxamide as a solid.

Part 2: Sequential Nucleophilic Aromatic Substitution (SNAr)

The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring allows for a regioselective, sequential substitution. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.

Step 2a: First SNAr - Introduction of the C4-Aniline Moiety

  • Rationale: The first SNAr reaction introduces the aniline moiety at the more reactive C4 position. The choice of the aniline derivative is critical for determining the kinase selectivity and potency of the final inhibitor.

  • Procedure:

    • To a solution of 2,4-dichloropyrimidine-5-carboxamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or isopropanol, add the desired aniline derivative (e.g., 2,6-difluoroaniline, 1.1 eq).

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the reaction mixture.

    • Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the 2-chloro-4-(substituted-anilino)pyrimidine-5-carboxamide intermediate. Further purification can be achieved by column chromatography on silica gel if necessary.

Step 2b: Second SNAr - Introduction of the C2-Amine Moiety

  • Rationale: The second SNAr reaction installs the amine at the C2 position. This reaction typically requires more forcing conditions (higher temperature or acid catalysis) due to the reduced electrophilicity of the C2 position after the first substitution.[4]

  • Procedure:

    • In a sealed vessel, dissolve the 2-chloro-4-(substituted-anilino)pyrimidine-5-carboxamide intermediate (1.0 eq) and the desired second amine (e.g., a substituted aminobenzylamine or aminophenethylamine, 1.2 eq) in a suitable solvent such as n-butanol or 1,4-dioxane.

    • Add an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl), to the mixture.

    • Heat the reaction mixture to 120-150 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • The crude product can be purified by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to yield the final 2,4-diaminopyrimidine-5-carboxamide kinase inhibitor.

Mechanism of Action and Structure-Activity Relationship (SAR)

The synthesized 2,4-diaminopyrimidine-5-carboxamide derivatives are designed to be ATP-competitive inhibitors. Their mechanism of action relies on key interactions within the ATP-binding pocket of the target kinase.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Interactions Kinase Kinase Hinge Region Pocket Hydrophobic Pocket Inhibitor 2,4-Diaminopyrimidine- 5-carboxamide Scaffold Inhibitor->Kinase H-Bonds (Core Binding) C4_Amine C4-Aniline Moiety C4_Amine->Pocket Hydrophobic Interactions (Selectivity) C2_Amine C2-Amine Moiety C2_Amine->Pocket Hydrophobic Interactions (Selectivity) C5_Carboxamide C5-Carboxamide C5_Carboxamide->Kinase Additional H-Bond (Potency Boost)

Caption: Key interactions of the inhibitor scaffold within the kinase active site.

Key SAR Insights:

  • Pyrimidine Core: The 2,4-diaminopyrimidine core acts as the primary hinge-binding motif.

  • 5-Carboxamide: As previously mentioned, this group provides a crucial additional hydrogen bond, significantly boosting potency.[4]

  • C4-Aniline Substituent: Modifications on this ring explore the hydrophobic regions of the ATP-binding site. The nature and position of substituents on this aniline ring are critical for achieving selectivity against different kinases.

  • C2-Amine Substituent: The amine at the C2 position and its substituents also extend into a hydrophobic pocket, and variations here are used to fine-tune potency and selectivity. For example, 2-aminophenethyl analogs can exhibit excellent potency but moderate kinase selectivity, while 2-aminobenzyl analogs that fill specific subpockets can achieve excellent kinase selectivity.[6]

Biological Evaluation and Data

The efficacy of newly synthesized kinase inhibitors is assessed through a series of in vitro and in vivo assays.

Table 1: Representative Biological Data for a 2,4-Diaminopyrimidine-5-carboxamide HPK1 Inhibitor

Compound IDHPK1 TR-FRET IC50 (nM)IL-2 PBMC IC50 (nM)Kinome Selectivity (>100x)Oral Bioavailability (Mouse, %)Reference
Compound 26 0.1665252/265 kinasesNot Reported[4]
Compound 27 Not ReportedSustained Activity>100x selectivity in 252/265 kinasesNot Reported[4]

Data is illustrative and based on findings reported in the cited literature.

Experimental Protocols for Biological Evaluation:

  • Enzymatic Assay (TR-FRET): The inhibitory activity against the target kinase (e.g., HPK1) is quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Cellular Assay (IL-2 Release): To assess the compound's activity in a cellular context, human peripheral blood mononuclear cells (PBMCs) are stimulated to produce cytokines like Interleukin-2 (IL-2). The ability of the inhibitor to modulate this response is then measured.[4]

  • Kinome Selectivity Profiling: To determine the selectivity of the inhibitor, it is screened against a broad panel of kinases. This is crucial for identifying potential off-target effects and ensuring the compound's safety profile.

  • In Vivo Efficacy Studies: Promising candidates are advanced to in vivo models, such as mouse xenograft models, to evaluate their anti-tumor efficacy and pharmacokinetic properties.

Conclusion

This compound and its synthetic precursors represent a highly valuable and versatile starting point for the construction of potent and selective kinase inhibitors. The strategic incorporation of the 5-carboxamide moiety provides a significant boost in potency through enhanced hinge-binding interactions. The amenability of the pyrimidine core to sequential SNAr reactions allows for the systematic exploration of structure-activity relationships at the C2 and C4 positions, enabling the fine-tuning of both potency and selectivity. The methodologies and insights presented in this application note provide a robust framework for researchers and drug development professionals to leverage this privileged scaffold in the discovery of novel kinase-targeted therapeutics.

References

Application Note: Synthesis and Evaluation of a Novel Pyrimidine-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance.[2] In oncology, pyrimidine derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[3] The substitution pattern on the pyrimidine ring is crucial for target affinity and selectivity. Specifically, the pyrimidine-5-carbonitrile moiety has emerged as a key pharmacophore in the design of potent anticancer agents, including inhibitors of Epidermal Growth Factor Receptor (EGFR).[4] The cyano group can act as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[5]

This application note details a strategic approach to the synthesis of a novel potential anticancer agent, N-(4-((3-chloro-4-fluorophenyl)amino)phenyl)-2-cyanopyrimidine-5-carboxamide , utilizing 2-Cyanopyrimidine-5-carboxylic acid as a key starting material. We will provide a comprehensive, step-by-step protocol for its synthesis via amide bond formation, a cornerstone reaction in modern drug discovery. Furthermore, we will outline detailed protocols for the subsequent biological evaluation of the synthesized compound, including cytotoxicity and target engagement assays.

Rationale for Target Molecule Design

The design of our target molecule, N-(4-((3-chloro-4-fluorophenyl)amino)phenyl)-2-cyanopyrimidine-5-carboxamide , is based on a well-established structure-activity relationship (SAR) for EGFR kinase inhibitors. The core scaffold combines two key fragments:

  • 2-Cyanopyrimidine-5-carboxamide: This unit serves as the "hinge-binding" motif. The pyrimidine nitrogen atoms and the 2-cyano group are designed to form critical hydrogen bonds with the backbone of the EGFR kinase hinge region, mimicking the adenine portion of ATP.

  • 4-((3-chloro-4-fluorophenyl)amino)phenyl moiety: This fragment is a common feature in many potent kinase inhibitors, including approved drugs. The 3-chloro-4-fluoroaniline substitution pattern is known to enhance binding affinity and selectivity for the EGFR active site.

By coupling these two fragments through a stable amide linkage, we hypothesize the resulting molecule will exhibit potent and selective inhibition of EGFR, leading to antiproliferative effects in cancer cell lines that are dependent on EGFR signaling.

Synthetic Workflow and Protocol

The synthesis of the target molecule is achieved through a direct and efficient amide coupling reaction between this compound and a substituted aniline.

Synthetic Workflow Diagram

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A This compound C HATU (Coupling Agent) DIPEA (Base) DMF (Solvent) A->C Step 1: Activation B N1-(3-chloro-4-fluorophenyl)benzene-1,4-diamine B->C Step 2: Nucleophilic Attack D N-(4-((3-chloro-4-fluorophenyl)amino)phenyl)-2-cyanopyrimidine-5-carboxamide C->D Amide Bond Formation

Caption: Synthetic workflow for the amide coupling reaction.

Detailed Synthesis Protocol

Materials:

  • This compound (FW: 149.11 g/mol )

  • N1-(3-chloro-4-fluorophenyl)benzene-1,4-diamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (FW: 380.23 g/mol )

  • DIPEA (N,N-Diisopropylethylamine) (FW: 129.24 g/mol )

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add N1-(3-chloro-4-fluorophenyl)benzene-1,4-diamine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

    • Expert Insight: HATU is chosen as the coupling agent due to its high efficiency and low rate of side reactions, such as epimerization. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Trustworthiness Check: The aqueous washes are critical to remove excess reagents (HATU, DIPEA) and DMF, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure target compound, N-(4-((3-chloro-4-fluorophenyl)amino)phenyl)-2-cyanopyrimidine-5-carboxamide .

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Biological Evaluation

EGFR Signaling Pathway

The synthesized compound is designed to inhibit the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and metastasis in many cancers.[6]

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation Inhibitor Synthesized Inhibitor (This work) Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the synthesized compound required to inhibit the growth of cancer cells by 50% (GI₅₀).

Procedure:

  • Cell Seeding: Seed human non-small cell lung cancer cells (e.g., A549) or breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the synthesized compound in culture medium. Treat the cells with increasing concentrations of the compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of EGFR.

Procedure:

  • Reaction Setup: In a 96-well plate, combine a recombinant human EGFR kinase enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Inhibitor Addition: Add the synthesized compound at various concentrations to the wells. Include a positive control (e.g., a known EGFR inhibitor like Gefitinib) and a negative control (no inhibitor).

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the log of the compound concentration.

Expected Data and Outcomes

The following table summarizes the hypothetical but expected outcomes for the synthesized compound based on the rationale of its design.

ParameterExpected ValueJustification
Yield 60-80%Amide coupling reactions with HATU are typically high-yielding.
Purity >98% (by HPLC)Achievable with standard flash column chromatography.
A549 GI₅₀ 0.1 - 1.0 µMBased on the activity of similar pyrimidine-based EGFR inhibitors.
EGFR IC₅₀ < 100 nMThe designed pharmacophore is expected to have high affinity for the EGFR kinase domain.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potential anticancer agents. The protocol described herein provides a robust and efficient method for its incorporation into a molecule designed to target the EGFR kinase. The subsequent biological evaluation protocols offer a clear pathway to assess the efficacy and mechanism of action of the newly synthesized compound. This integrated approach of rational design, efficient synthesis, and rigorous biological testing is fundamental to modern drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: 2-Cyanopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-cyanopyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges encountered during synthesis and functionalization, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) - General Issues

Q1: My 2-cyanopyrimidine starting material shows impurities by NMR/LC-MS. What are common contaminants and how can I purify it?

A1: Common impurities in commercially available or synthesized 2-cyanopyrimidine often stem from the synthetic route used. For instance, if prepared from a 2-halopyrimidine, residual starting material or solvent may be present. If synthesized via oxidation of 2-(methylthio)pyrimidine followed by cyanation, you might find the sulfone intermediate or over-oxidized byproducts.[1][2]

Purification Protocol: For small-scale lab use (<5g), column chromatography is effective.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A non-polar/polar gradient system, such as hexane/ethyl acetate or dichloromethane/hexane, is typically effective.[1] A starting point of 80:20 hexane/DCM is a good initial condition for elution.[1]

  • Troubleshooting: If the compound is very polar, switching to a DCM/methanol system may be necessary. For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is more practical.

Q2: I'm concerned about the stability of the 2-cyanopyrimidine moiety under my planned reaction conditions (e.g., strong base, high temperature). What are its key liabilities?

A2: The 2-cyanopyrimidine scaffold is generally robust, but it has two primary liabilities:

  • Hydrolysis of the Nitrile: The cyano group can be hydrolyzed to a carboxamide or further to a carboxylic acid under either strongly acidic or basic conditions, especially at elevated temperatures.[3][4][5] This process can occur in situ during reactions.[3] For example, prolonged heating with aqueous bases like NaOH or KOH will readily convert the nitrile.[6]

  • Ring Opening/Degradation: While less common, highly aggressive nucleophiles or extreme pH and temperature conditions can lead to degradation of the pyrimidine ring itself.[1]

Recommendation: When using strong bases (e.g., NaH, LDA, or concentrated NaOH), it is advisable to conduct the reaction at the lowest effective temperature (e.g., 0 °C or below) and monitor carefully by TLC or LC-MS to avoid nitrile hydrolysis.

Troubleshooting Guide by Reaction Class

This section is dedicated to specific, frequently encountered problems in common transformations of 2-cyanopyrimidine.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, making it susceptible to SNAr, particularly at the C2, C4, and C6 positions. The cyano group at C2 further activates the ring.

Q3: My SNAr reaction on a 2-cyano-4-chloropyrimidine with an amine nucleophile is sluggish and gives low yield. Why is this happening?

A3: Several factors could be at play:

  • Insufficient Activation: While the pyrimidine ring is inherently electron-deficient, the reaction rate is highly dependent on the electronic environment. If your substrate has strong electron-donating groups (EDGs) elsewhere on the ring, they can deactivate it towards nucleophilic attack.

  • Nucleophile Strength: The reaction rate is directly proportional to the nucleophilicity of the attacking species. Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react much slower than aliphatic amines.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the base but not the nucleophile, enhancing its reactivity.

  • Base Incompatibility: The base must be strong enough to deprotonate the nucleophile (if necessary) but not so strong that it reacts with the solvent or the substrate in a destructive side reaction. For amine nucleophiles, an excess of the amine itself or a non-nucleophilic base like DIPEA is often sufficient.

Causality Explained: SNAr on heteroaromatic rings proceeds through a negatively charged intermediate (a Meisenheimer complex).[7] The stability of this intermediate determines the reaction rate. Attack at the C4 position is often favored over C2 because the negative charge in the intermediate can be delocalized onto both ring nitrogens, providing greater stabilization.[7][8]

Workflow: Troubleshooting Sluggish SNAr Reactions

start Low SNAr Yield check_temp Increase Temperature? (e.g., 80-120 °C) start->check_temp check_base Use Stronger, Non-Nucleophilic Base? (e.g., K2CO3, Cs2CO3) check_temp->check_base No improvement success Reaction Improved check_temp->success Yield increases check_solvent Switch to Polar Aprotic Solvent? (DMF, DMSO) check_base->check_solvent No improvement check_base->success Yield increases check_nucleophile Increase Nucleophile Equivalents? (2-3 eq.) check_solvent->check_nucleophile No improvement check_solvent->success Yield increases check_nucleophile->success Yield increases fail Still Low Yield Consider Alternative Strategy check_nucleophile->fail No improvement

Caption: A logical workflow for troubleshooting SNAr reactions.

Suzuki-Miyaura Cross-Coupling

Coupling reactions on 2-halopyrimidines can be challenging due to the interaction of the heterocyclic nitrogen with the palladium catalyst.

Q4: I am attempting a Suzuki coupling between a 2-chloro-5-(trifluoromethyl)pyrimidine and an arylboronic acid, but I only recover starting material or get significant homocoupling of the boronic acid. What's wrong?

A4: This is a classic problem when working with electron-deficient heteroaromatics like pyrimidines.[9][10]

  • Catalyst Inhibition: The lone pair on the pyrimidine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity and preventing the crucial oxidative addition step.[9][10]

  • Slow Oxidative Addition: The C-Cl bond is strong and less reactive than C-Br or C-I bonds, making oxidative addition the rate-limiting step. This is exacerbated by the electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group.[10]

  • Side Reactions: When oxidative addition is slow, competing side reactions like protodeboronation (boronic acid reacting with trace water) and homocoupling (boronic acid coupling with itself) become dominant.[9][10]

Solution & Rationale: You must use a highly active catalyst system specifically designed for challenging substrates.

  • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective.[10] Use bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps while sterically shielding the palladium center from inhibitory coordination by the pyrimidine nitrogen.[9]

  • Choice of Base and Solvent: A strong base is often required to facilitate the transmetalation step. K₃PO₄ or Cs₂CO₃ are excellent choices for these couplings.[9] Anhydrous solvents like 1,4-dioxane or toluene, often with a small amount of water, are typically used.[10][11]

  • Palladium Pre-catalyst: Use a modern, air-stable pre-catalyst like Pd₂(dba)₃ or a dedicated Buchwald pre-catalyst (e.g., XPhos-Pd-G3). These form the active Pd(0) species more efficiently in situ.[10]

Table 1: Recommended Conditions for Suzuki Coupling of 2-Chloropyrimidines

Substrate TypeRecommended LigandRecommended BaseSolvent SystemTemperature (°C)
Electron-deficientSPhos, XPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O (10:1)80 - 110
Electron-neutralSPhos, RuPhosK₂CO₃, K₃PO₄Toluene/H₂O (10:1)90 - 110
Electron-richXPhos, BrettPhosK₃PO₄Dioxane/H₂O (10:1)100 - 120

Diagram: Suzuki Cycle Failure Points with Pyrimidines

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle cluster_problems Common Failure Points Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Complex1 Ar-Pd(II)L₂(X) Pd0->Complex1 Ar-X TM Transmetalation Complex2 Ar-Pd(II)L₂(Ar') Complex1->Complex2 Ar'B(OH)₂ + Base SideReaction Side Reactions: Protodeboronation & Homocoupling dominate when main cycle is slow. TM->SideReaction RE Reductive Elimination Product Ar-Ar' (Product) Complex2->Product RE->Pd0 Inhibition Catalyst Inhibition: Pyrimidine N coordinates to Pd(0), preventing Oxidative Addition. Inhibition->Pd0 SlowOA Slow Oxidative Addition: Strong C-Cl bond requires highly active catalyst/ligand. SlowOA->OA

Caption: Key failure points in the Suzuki cycle for pyrimidine substrates.

Nitrile Group Transformations

Q5: I am trying to hydrolyze 2-cyanopyrimidine to pyrimidine-2-carboxylic acid with aqueous NaOH, but the reaction stalls at the amide intermediate. How can I push the reaction to completion?

A5: Hydrolysis of the intermediate pyrimidine-2-carboxamide is often slower than the initial hydrolysis of the nitrile. To drive the reaction to completion, more forcing conditions are typically required.

  • Increase Temperature: Refluxing is often necessary for the second hydrolysis step. Monitor the reaction progress carefully to avoid decomposition.

  • Increase Base Concentration: Using a higher concentration of NaOH (e.g., 6M) can accelerate the reaction.

  • Consider Acidic Hydrolysis: Alternatively, strong acidic hydrolysis (e.g., refluxing in 6M HCl or H₂SO₄) can be very effective for converting the amide to the carboxylic acid.[5] The choice between acidic and basic conditions will depend on the stability of other functional groups in your molecule.

Protocol: Complete Hydrolysis of 2-Cyanopyrimidine

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyanopyrimidine (1.0 eq) in 6M aqueous NaOH (10-20 volumes).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS every 2-4 hours. Look for the disappearance of both the starting nitrile and the intermediate amide. The reaction may take 12-24 hours.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify with concentrated HCl until the pH is ~2-3. The pyrimidine-2-carboxylic acid product should precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

References

Technical Support Center: Purification of 2-Cyanopyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 2-cyanopyrimidine-5-carboxylic acid, addressing common challenges and offering practical, field-proven solutions. As Senior Application Scientists, we aim to equip you with the knowledge to navigate the nuances of purifying this polar heterocyclic compound.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My purified this compound shows a broad melting point and the overall yield is low. What are the likely causes and how can I resolve this?

A broad melting point and low yield are indicative of impurities. For this compound, common impurities can include unreacted starting materials from the synthesis, side-products from competing reactions, or even degradation products.[1] The high polarity of the target compound can also present purification challenges, leading to co-crystallization of impurities or poor separation during chromatography.[2]

Recommended Solutions:

  • Optimize Recrystallization: This is often the first line of defense. Experiment with different solvent systems. Given the polar nature of your compound, consider solvent mixtures such as ethanol/water or methanol/dichloromethane.[3] If you observe colored impurities, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb them.[2]

  • Employ Column Chromatography: If recrystallization is insufficient, column chromatography provides a more robust separation. Due to the acidic nature of the compound, silica gel is a suitable stationary phase.[4] However, peak tailing can be an issue. To mitigate this, consider adding a small percentage of a volatile acid, like acetic acid or formic acid, to the eluent system. This suppresses the ionization of the carboxylic acid group, leading to sharper peaks.[1]

  • Acid-Base Extraction: This classical technique is highly effective for separating acidic compounds from neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylate salt will move to the aqueous phase. After separating the layers, acidify the aqueous layer to precipitate the purified carboxylic acid, which can then be collected by filtration.[5]

Q2: I'm observing significant peak tailing during HPLC analysis of my purified compound. What's causing this and how can I improve the peak shape?

Peak tailing in reverse-phase HPLC is a common problem when analyzing polar, acidic compounds like this compound.[2] This is often due to strong interactions between the analyte and residual silanol groups on the silica-based stationary phase.

Strategies to Improve Peak Shape:

  • Use a Polar-Endcapped or Polar-Embedded Column: These types of columns are specifically designed to provide better peak shapes for polar analytes by shielding the residual silanol groups.[2]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding formic acid or trifluoroacetic acid) will suppress the ionization of the carboxylic acid, reducing its interaction with the stationary phase and minimizing tailing.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that show poor retention and peak shape in reverse-phase chromatography, HILIC is an excellent alternative. This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[2]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound.

Q1: What are the key challenges in purifying polar pyrimidine derivatives like this compound?

The primary challenges arise from their high polarity. This can lead to difficulties in crystallization due to high solubility in common polar solvents, poor retention and peak tailing in reverse-phase chromatography, and strong adsorption to polar stationary phases like silica gel.[2] The presence of multiple hydrogen bond donors and acceptors in these molecules contributes to these strong interactions.[2]

Q2: Which chromatographic techniques are most suitable for purifying this compound?

The choice of technique depends on the impurity profile and the scale of purification.

  • Column Chromatography: Ideal for laboratory-scale purification to remove less polar or more polar impurities. A typical stationary phase is silica gel.[4]

  • Reverse-Phase Chromatography (RPC): While challenging, it can be optimized for high-purity isolation, especially at the analytical and semi-preparative scales.[2]

  • Ion-Exchange Chromatography (IEC): This technique is highly effective for ionizable compounds like carboxylic acids, separating them based on their net charge.[2]

Q3: How can I assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the most common and powerful technique for determining purity. A gradient elution method on a C18 column with UV detection is a good starting point.[6][7]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: This is a primary analytical method that can determine the absolute purity of a substance without needing a specific reference standard of the analyte.[6]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Section 3: Experimental Protocols & Data

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a suitable solvent (e.g., an ethanol/water mixture) dropwise while heating and stirring until the compound completely dissolves. Use the minimum amount of hot solvent necessary.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.[2]

  • Hot Gravity Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To promote slower cooling, you can cover the flask.

  • Isolation: Once crystals have formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system. A common starting point for polar acidic compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate), with a small addition of acetic acid (0.1-1%).[4][8]

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions at the bottom. The process of washing the compound through the column is known as elution.[9]

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[9]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation
Purification TechniqueAdvantagesDisadvantagesTypical Purity
Recrystallization Simple, inexpensive, good for removing gross impurities.Can be time-consuming, potential for product loss in the mother liquor.>95% (depends on crude purity)
Column Chromatography High resolving power, can separate closely related impurities.More complex setup, requires larger solvent volumes.>98%
Acid-Base Extraction Excellent for removing neutral and basic impurities.Requires multiple extraction steps, potential for emulsion formation.>97%

Section 4: Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Acid_Base_Extraction Acid-Base Extraction Crude->Acid_Base_Extraction For neutral/basic impurities Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If impurities persist Pure Pure Product (>98%) Recrystallization->Pure If sufficient purity Column_Chromatography->Pure Acid_Base_Extraction->Pure Analysis Purity Analysis (HPLC, qNMR) Pure->Analysis

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Probable Causes cluster_solution Solutions Problem Broad Melting Point / Low Yield Cause1 Co-crystallization of Impurities Problem->Cause1 Cause2 Poor Chromatographic Separation Problem->Cause2 Cause3 Degradation of Product Problem->Cause3 Solution1 Optimize Recrystallization Solvent System Cause1->Solution1 Solution3 Employ Acid-Base Extraction Cause1->Solution3 Solution2 Modify Chromatography Conditions (e.g., add acid to eluent) Cause2->Solution2

References

Technical Support Center: Solubility Solutions for 2-Cyanopyrimidine-5-carboxylic acid in Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyanopyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound during their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

A1: this compound, like many carboxylic acids with aromatic ring structures, is expected to have low intrinsic solubility in neutral aqueous solutions. Carboxylic acids with low molar mass are generally soluble in water, but as the carbon chain length or the size of a hydrophobic portion (like the pyrimidine ring) increases, the solubility in water decreases.[1][2] The pyrimidine ring and cyano group contribute to the molecule's hydrophobicity, leading to poor dissolution in plain water or neutral buffers.

Q2: I've dissolved the compound in DMSO first, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This is a common issue known as "precipitation upon dilution." While Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many poorly soluble compounds, the compound can crash out of solution when the DMSO stock is introduced into an aqueous environment where it has low solubility.[3] This is because the solubility of the compound in the final DMSO/aqueous mixture is much lower than in the initial 100% DMSO stock.

Q3: Can I just sonicate the sample to get it into solution?

A3: Sonication can help to break up solid particles and increase the rate of dissolution, but it will not increase the intrinsic thermodynamic solubility of the compound. If the compound's concentration is above its solubility limit in the chosen solvent, it will eventually precipitate out of solution again, even after sonication. For some assays, in-well sonication can be a strategy to ensure dissolution at the time of the experiment.[3]

Q4: What is the quickest way to improve the solubility of this compound in my aqueous buffer?

A4: The most effective and rapid method is likely to be pH adjustment. By increasing the pH of your buffer to a value above the compound's pKa, you will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[4][5]

In-Depth Troubleshooting Guides

Problem 1: Compound crashes out of solution during serial dilutions in assay plates.

Root Cause Analysis:

The root of this problem often lies in the compound's low aqueous solubility and the dilution method used. When a high-concentration DMSO stock is serially diluted in an aqueous buffer, the percentage of DMSO decreases at each step, which can cause the compound to precipitate, especially at higher concentrations.

Solutions:

  • Optimize the Starting Concentration in DMSO: Avoid making excessively concentrated DMSO stock solutions. While it may be tempting to create a high-concentration stock to minimize the volume added to the assay, this increases the risk of precipitation upon dilution.

  • Intermediate Dilution Steps: Instead of diluting directly from a 100% DMSO stock into your final aqueous buffer, perform an intermediate dilution step in a solvent mixture that is more "friendly" to the compound, such as a 50:50 DMSO:aqueous buffer mix, before the final dilution in the assay plate.

  • Co-Solvent Screening: If DMSO is causing issues, consider screening other water-miscible organic co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG 400).[6][7] These can sometimes maintain solubility better in aqueous mixtures.

Problem 2: Inconsistent assay results, possibly due to poor solubility.

Root Cause Analysis:

Inconsistent assay results are a hallmark of solubility problems. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration, leading to poor data reproducibility.

Solutions:

  • pH-Based Solubilization: This is the most robust method for acidic compounds like this compound. The key is to work at a pH where the compound is in its ionized, more soluble form.

    • Underlying Principle: The solubility of a carboxylic acid increases significantly when the pH of the solution is above its pKa.[5][8] At a pH approximately 2 units above the pKa, the carboxylic acid will be >99% in its deprotonated (ionized) form, which is generally much more water-soluble.[9]

    • ph_optimization

      Figure 1. Workflow for pH-based solubility optimization.

    • Experimental Protocol: pH Screening

      • Prepare a set of buffers with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 8.5, 9.0).

      • Dispense a small, precise amount of solid this compound into separate tubes.

      • Add a fixed volume of each buffer to the tubes to achieve the desired final concentration.

      • Vortex and/or sonicate the tubes for a set period.

      • Allow the tubes to equilibrate at room temperature for at least one hour.

      • Visually inspect each tube for any undissolved material. A clear solution indicates that the compound is soluble at that pH.

      • For a more quantitative assessment, centrifuge the tubes and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.

  • Salt Formation: For preparing a stock solution, converting the carboxylic acid to a salt can dramatically improve its aqueous solubility.[10][11]

    • Underlying Principle: By reacting the carboxylic acid with a base, a salt is formed which is an ionic species and therefore generally has much higher aqueous solubility than the neutral acid.[9] Common bases for this purpose are sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Experimental Protocol: Preparation of a Sodium Salt Stock Solution

      • Weigh out a known amount of this compound.

      • Calculate the molar equivalent of sodium hydroxide (NaOH) needed for a 1:1 molar ratio.

      • Prepare a dilute stock solution of NaOH (e.g., 0.1 M).

      • Add a volume of water to the solid compound.

      • While stirring, add the calculated molar equivalent of the NaOH solution dropwise.

      • Continue stirring until the solid is completely dissolved.

      • Adjust the final volume with water to achieve the desired stock concentration.

      • It is advisable to confirm the final pH of the stock solution.

Data Summary Table

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Increases ionization of the carboxylic acid group.[5]Simple, effective for in-assay use.May affect assay performance if the biological target is pH-sensitive.
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the solvent system.[6]Good for initial stock preparation.Can cause precipitation on dilution; may have an effect on the assay.[3]
Salt Formation Creates a more soluble ionic form of the compound.[10]Significantly increases aqueous solubility for stock solutions.[12]Requires an extra preparation step; the final pH of the solution will be basic.

Logical Decision-Making for Solubility Enhancement

solubility_decision_tree

Figure 2. Decision tree for selecting a solubilization strategy.

References

Overcoming poor reactivity of 2-Cyanopyrimidine-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-cyanopyrimidine-5-carboxylic acid and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to the common reactivity challenges encountered with this electron-deficient heterocyclic scaffold. Our goal is to empower you with the scientific rationale and field-proven protocols necessary to advance your research with confidence.

Understanding the Core Challenge: The "Deactivated" System

The primary hurdle in the synthetic manipulation of this compound lies in its inherent electronic properties. The pyrimidine ring is already an electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms. The addition of a potent electron-withdrawing cyano (-CN) group at the 2-position further depletes the electron density of the ring through both inductive and resonance effects.

This pronounced electron deficiency has a direct, deactivating effect on the carboxylic acid at the 5-position. The carboxylate anion, which is the key nucleophile in the initial activation step of many coupling reactions, is destabilized. Consequently, the carbonyl carbon of the carboxylic acid is rendered less electrophilic, making it significantly less reactive towards nucleophilic attack by amines or alcohols. This often leads to sluggish reactions, incomplete conversions, and low yields under standard conditions.

Troubleshooting Workflow for Poor Reactivity

This workflow provides a logical progression for troubleshooting and optimizing your reactions.

Troubleshooting_Workflow Start Start: Low Yield or No Reaction (Amide/Ester Formation) Check_Purity 1. Verify Purity & Integrity of Starting Materials Start->Check_Purity Initial Check Optimize_Standard 2. Optimize Standard Coupling Conditions (e.g., EDC/HOBt) Check_Purity->Optimize_Standard Materials OK Uronium_Reagents 3. Employ High-Activity Uronium/Aminium Reagents (e.g., HATU, HCTU) Optimize_Standard->Uronium_Reagents Still Low Yield Success Success: Improved Yield Optimize_Standard->Success Yield Improved Alternative_Activation 4. Alternative Activation Strategies (e.g., Acyl Halide Formation) Uronium_Reagents->Alternative_Activation Still Low Yield Uronium_Reagents->Success Yield Improved Final_Checks 5. Review Reaction Parameters (Solvent, Temperature, Stoichiometry) Alternative_Activation->Final_Checks Still Low Yield Alternative_Activation->Success Yield Improved Final_Checks->Optimize_Standard Re-evaluate

Caption: A stepwise approach to diagnosing and solving poor reactivity issues.

Frequently Asked Questions (FAQs)

Q1: My standard EDC/HOBt coupling for amide bond formation is failing or giving very low yields. Why is this happening?

A1: This is the most common issue and stems directly from the electron-deficient nature of the this compound core. Standard carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) form an O-acylisourea intermediate. For electron-poor carboxylic acids, this intermediate is often not sufficiently reactive to be efficiently trapped by the amine nucleophile.[1] Furthermore, the equilibrium between the free acid/amine and the non-reactive ammonium carboxylate salt can be unfavorable.[1]

Q2: I'm considering using HATU. Is it a better choice?

A2: Yes, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent next choice. As a uronium/aminium-based reagent, it forms a highly reactive OAt-active ester.[2] This intermediate is significantly more electrophilic than the O-acylisourea from EDC, leading to faster and more efficient reactions, especially with challenging substrates.[2][3] Always use HATU with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to ensure the carboxylic acid is deprotonated and to neutralize the generated HCl.

Q3: Can I convert the carboxylic acid to an acyl chloride first?

A3: This is a viable strategy for particularly stubborn cases. Converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can dramatically increase reactivity towards amines.[4] However, this approach is harsher and may not be suitable for substrates with sensitive functional groups. It also requires an additional reaction step and careful handling of the reagents.

Q4: What is the best solvent for these coupling reactions?

A4: Anhydrous polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are most common.[1] It is critical to use anhydrous solvents, as any water present can hydrolyze the activated intermediate, leading to the regeneration of the starting carboxylic acid and reducing your yield.[1]

Q5: My reaction with a secondary amine is particularly slow. What can I do?

A5: Secondary amines are sterically more hindered and less nucleophilic than primary amines, which compounds the reactivity problem. For these cases, using a more potent activation system from the outset is recommended. The EDC/HOAt/DIPEA combination has shown exceptional efficacy for challenging couplings.[5] HOAt (1-Hydroxy-7-azabenzotriazole) is a superior additive to HOBt, and the pyridine nitrogen in its structure can provide anchimeric assistance (neighboring group participation) during the coupling, accelerating the reaction.[2]

Troubleshooting Guides & Protocols

Guide 1: Overcoming Poor Amide Coupling Yields

Issue: Amide coupling between this compound and an amine (primary or secondary) results in <50% conversion.

Causality Analysis: The low reactivity is due to the electronically deactivated carboxylic acid. The chosen coupling reagent is not potent enough to generate a sufficiently reactive intermediate to overcome this deactivation and/or the steric hindrance of the amine.

Solutions (Tiered Approach):

Tier 1: Enhanced Carbodiimide Protocol (EDC/HOAt)

This protocol enhances the standard EDC coupling by using the more effective additive, HOAt, and ensuring proper basicity with DIPEA. The combination of EDC/HOAt/DIPEA has been shown to be highly effective for difficult couplings.[5]

  • Experimental Protocol:

    • To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq.), and the amine (1.1 eq.).

    • Dissolve the mixture in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.5 eq.) portion-wise to the reaction mixture.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Tier 2: High-Activity Uronium Salt Protocol (HATU)

This is the go-to method for many challenging couplings, including those with sterically hindered components.[1] Pre-activating the acid before adding the amine is often beneficial.

  • Experimental Protocol:

    • In a flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

    • Add DIPEA (2.0 eq.) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-form the activated OAt-ester.

    • Add the amine (1.2 eq.) to the pre-activated mixture.

    • Stir the reaction at room temperature for 1-6 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Dilute with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Amide_Coupling_Mechanism cluster_EDC EDC/HOAt Pathway cluster_HATU HATU Pathway Acid1 R-COOH OAI O-Acylisourea (Intermediate) Acid1->OAI + EDC EDC EDC->OAI OAt_Ester OAt-Ester (Activated) OAI->OAt_Ester + HOAt HOAt HOAt->OAt_Ester Amide1 R-CONH-R' OAt_Ester->Amide1 + Amine1 R'-NH2 Amine1->Amide1 Acid2 R-COO- OAt_Ester2 OAt-Ester (Activated) Acid2->OAt_Ester2 + HATU HATU HATU->OAt_Ester2 Amide2 R-CONH-R' OAt_Ester2->Amide2 + Amine2 R'-NH2 Amine2->Amide2

Caption: Comparison of EDC/HOAt and HATU activation pathways for amide synthesis.

Guide 2: Improving Sluggish Esterification Reactions

Issue: Fischer esterification (acid-catalyzed reaction with alcohol) is ineffective, or direct esterification attempts show low conversion.

Causality Analysis: Similar to amide coupling, the deactivation of the carboxylic acid makes it a poor substrate for acid-catalyzed esterification, which requires protonation of the carbonyl oxygen. The equilibrium often does not favor product formation without aggressive conditions (e.g., large excess of alcohol, high temperatures) which may be undesirable.

Solution: Steglich Esterification

This method uses a carbodiimide (like DCC or EDC) with a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP), to activate the carboxylic acid under mild, neutral conditions. It is highly effective for substrates that perform poorly under acidic conditions.

  • Experimental Protocol:

    • Dissolve this compound (1.0 eq.), the desired alcohol (1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous DCM or THF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.5 eq.) or DIC (diisopropylcarbodiimide) (1.5 eq.) to the solution and stir.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

    • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If using EDC, the urea byproduct is water-soluble and removed during workup.

    • Dilute the reaction mixture with DCM and wash with 5% HCl (to remove residual DMAP and EDC-urea), then with saturated NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by flash column chromatography.

Table 1: Comparison of Recommended Coupling Reagent Systems

Reagent SystemClassKey AdvantagesCommon IssuesBest For
EDC / HOBt CarbodiimideCost-effective; water-soluble byproducts.May be insufficient for deactivated acids; racemization risk.[1]Initial screening; less challenging substrates.
EDC / HOAt / DIPEA CarbodiimideHighly effective for difficult couplings; superior to HOBt.[5]More expensive than HOBt.Overcoming low yields from EDC/HOBt; deactivated systems.
HATU / DIPEA Uronium/AminiumVery high reactivity; fast reaction times; low racemization.[2]Higher cost; potential for side reactions if excess is used.Sterically hindered substrates; secondary amines; rapid synthesis.
SOCl₂ then Amine Acyl HalideExtremely high reactivity of intermediate.Harsh conditions; requires extra step; functional group intolerance.[4]Highly unreactive systems where other methods fail.

References

Preventing degradation of 2-Cyanopyrimidine-5-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Cyanopyrimidine-5-carboxylic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges related to the stability and reactivity of this molecule, providing field-proven insights and validated protocols to help you prevent its degradation and ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant loss of my starting material during an amide coupling reaction, and I suspect degradation. What are the primary degradation pathways for this compound?

Answer: this compound is a robust molecule but is susceptible to two primary degradation pathways, especially under suboptimal reaction conditions. Understanding these pathways is the first step toward prevention.

  • Decarboxylation: This is the loss of the carboxylic acid group as carbon dioxide (CO₂). For heteroaromatic carboxylic acids like this one, decarboxylation is often catalyzed by acidic conditions and elevated temperatures. The electron-withdrawing nature of the pyrimidine ring, particularly when protonated, can stabilize the intermediate formed after the loss of CO₂, thereby facilitating this degradation. Studies on analogous structures like pyrimidine-2-carboxylic acid show a rapid increase in decarboxylation rates in acidic solutions (pH < 2).[1][2]

  • Nitrile Hydrolysis: The cyano (-C≡N) group can undergo hydrolysis to form a primary amide (-CONH₂) and, subsequently, a carboxylic acid. This reaction can be catalyzed by both strong acids and bases, often accelerated by heat.[3] While generally less facile than decarboxylation under typical synthetic conditions, it can become a significant side reaction if the molecule is exposed to harsh pH and high temperatures for extended periods.

Below is a diagram illustrating these two potential degradation routes.

Caption: Primary degradation pathways of the target molecule.

Q2: My primary goal is amide bond formation. How can I set up my coupling reaction to minimize degradation and maximize yield?

Answer: Amide coupling is the most common application for this molecule, and success hinges on activating the carboxylic acid without creating conditions that favor degradation. Direct condensation with an amine is inefficient due to salt formation.[4] Therefore, the use of coupling reagents is essential.

The key is to use mild, efficient coupling agents at or below room temperature and to carefully control the stoichiometry of the base. We recommend a HATU-based protocol, which is highly effective, even for less reactive or sterically hindered amines.[5]

This protocol is designed to pre-activate the carboxylic acid, forming a highly reactive acyliminium ion intermediate, which then rapidly couples with the amine, minimizing side reactions.[6]

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the solution, add HATU (1.05-1.1 eq). Stir for 2-3 minutes.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), dropwise to the mixture.

  • Pre-activation: Allow the mixture to stir at room temperature (20-25 °C) for 15-20 minutes. You are forming the activated O-acylisourea ester during this step.

  • Amine Coupling: Add your amine (1.0-1.2 eq) to the pre-activated mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by column chromatography.

The workflow is visualized in the diagram below.

G A 1. Dissolve Acid (1.0 eq) in DMF B 2. Add HATU (1.1 eq) A->B C 3. Add DIPEA (2.0 eq) B->C D 4. Pre-activate (15-20 min, RT) C->D E 5. Add Amine (1.2 eq) D->E F 6. React & Monitor (2-6h, RT) E->F G 7. Work-up & Purify F->G

Caption: Recommended workflow for HATU-mediated amide coupling.

Q3: I cannot use HATU. What are the best practices if I need to use an EDC/NHS coupling protocol?

Answer: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like NHS (N-Hydroxysuccinimide) or HOBt (Hydroxybenzotriazole) is a very common and effective alternative. The key to preventing degradation with this system is again temperature control and pH management.[4][7]

Key Considerations for EDC/NHS Coupling:

  • Temperature: Perform the initial activation step at 0 °C to control the exotherm and minimize the formation of inactive N-acylurea byproducts. After adding the amine, the reaction can be allowed to warm to room temperature.

  • pH Control: The optimal pH for the activation step is weakly acidic (pH 4.5-6.0). For the subsequent amine coupling, the pH should be adjusted to slightly basic (pH 7.2-8.0) to ensure the amine is deprotonated and nucleophilic.[4]

  • Solvent Choice: Anhydrous aprotic solvents like DMF or DCM are preferred.

  • Catalytic Additives: For challenging or electron-deficient amines, adding a catalytic amount of DMAP (4-Dimethylaminopyridine) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[6]

The following table summarizes recommended conditions for different coupling reagents.

ParameterHATU ProtocolEDC/NHS Protocol
Coupling Reagent HATU (1.1 eq)EDC (1.2 eq)
Additive None requiredNHS or HOBt (1.2 eq)
Base DIPEA or TEA (2.0 eq)DIPEA or NMM (1.5-2.0 eq)
Temperature Room Temperature (20-25°C)0°C to Room Temperature
Activation Time 15-20 minutes30-60 minutes
Typical Reaction Time 2-6 hours4-12 hours
Key Advantage High efficiency, low epimerizationCost-effective, common reagents
Q4: How should I properly store this compound to ensure its long-term stability?

Answer: Proper storage is crucial for maintaining the integrity of any chemical reagent. For this compound, degradation during storage is minimal if handled correctly.

  • Solid Form: As a solid, the compound is stable.[8] It should be stored in a tightly sealed container to protect it from moisture.

  • Location: Keep it in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances like strong oxidizing agents, acids, and bases.[8][9]

  • Temperature: Room temperature storage is generally acceptable for the solid material.[9]

  • In-Solution: Avoid long-term storage in solution, especially in protic or aqueous solvents. If you must prepare a stock solution, use a dry, aprotic solvent like anhydrous DMSO or DMF, store it at -20°C under an inert atmosphere, and use it within a short timeframe. Repeated freeze-thaw cycles should be avoided.

References

Technical Support Center: Scaling the Synthesis of 2-Cyanopyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-cyanopyrimidine-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this synthesis. We will delve into common challenges, provide robust troubleshooting strategies, and answer frequently asked questions, grounding our advice in established chemical principles and practical, field-proven experience.

The synthesis of this compound, a key building block in medicinal chemistry, often presents unique challenges during scale-up. The most common and reliable routes typically involve the introduction of a cyano group onto a pre-existing pyrimidine-5-carboxylic acid scaffold. This guide will focus on the widely-used Sandmeyer reaction , starting from 2-aminopyrimidine-5-carboxylic acid, due to its cost-effectiveness and applicability, while also acknowledging its potential pitfalls.

Recommended Synthetic Workflow: Sandmeyer Cyanation

The transformation from 2-aminopyrimidine-5-carboxylic acid to the target molecule proceeds in two critical stages: diazotization followed by cyanation. Success in scaling this process hinges on meticulous control over reaction parameters at each stage.

Synthetic_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation SM 2-Aminopyrimidine- 5-carboxylic Acid Diazonium In situ Diazonium Salt SM->Diazonium  NaNO₂, aq. HCl  (-5 to 0 °C) Product 2-Cyanopyrimidine- 5-carboxylic Acid Diazonium->Product  Add to CuCN  (0 to 25 °C) CuCN Copper(I) Cyanide Solution CuCN->Product Purification Purification (pH Adjustment, Crystallization) Product->Purification  Work-up Final Final Product Purification->Final

Caption: Overall workflow for the Sandmeyer synthesis of this compound.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is presented with probable causes and actionable solutions.

Question 1: My reaction yield is extremely low, or I've recovered only my starting material. What went wrong?

Answer: This is a common issue, typically pointing to a failure in the initial diazotization step. The pyrimidine diazonium salt is highly reactive and thermally unstable; its successful formation and immediate use are critical.

Probable Causes & Solutions:

  • Cause A: Diazonium Salt Decomposition. The diazonium salt intermediate is likely decomposing faster than it can react. This is almost always due to inadequate temperature control.

    • Solution: The diazotization must be performed at low temperatures, typically between -5 °C and 0 °C.[1][2] On a larger scale, surface area-to-volume ratio decreases, making heat dissipation more challenging. Use a jacketed reactor with a reliable chiller. Ensure your temperature probe is measuring the internal reaction temperature, not the bath temperature. The addition of the sodium nitrite solution must be slow and controlled to prevent localized temperature spikes.[1]

  • Cause B: Incomplete Diazotization. The stoichiometry of the acid and sodium nitrite is crucial.

    • Solution: Ensure you are using a sufficient excess of mineral acid (e.g., HCl). Typically, 2.5 to 3.0 equivalents are required: one to protonate the amino group, one to form nitrous acid from sodium nitrite, and one to maintain an acidic environment to stabilize the diazonium salt. Verify the purity and concentration of your sodium nitrite solution. A simple test with potassium iodide-starch paper (which turns blue in the presence of excess nitrous acid) can confirm the endpoint of the nitrite addition.

  • Cause C: Premature Nitrogen Evolution. If you observe vigorous gas evolution immediately upon nitrite addition, the temperature is too high, causing the diazonium salt to decompose to N₂ gas and an aryl cation, which can lead to unwanted side products.

    • Solution: Immediately cool the reaction mixture and slow down the nitrite addition rate. Ensure the solution is well-stirred to distribute the nitrite and dissipate heat effectively.

Troubleshooting_Low_Yield Start Low Yield or No Reaction T_Check Was internal T < 5°C during diazotization? Start->T_Check Stoich_Check Was NaNO₂ added slowly with >2.5 eq. acid? T_Check->Stoich_Check Yes Sol_Temp Root Cause: Diazonium Decomposition. Solution: Improve cooling efficiency, slow addition rate. T_Check->Sol_Temp No Gas_Check Vigorous N₂ evolution observed during addition? Stoich_Check->Gas_Check Yes Sol_Stoich Root Cause: Incomplete Diazotization. Solution: Verify stoichiometry, check reagent purity. Stoich_Check->Sol_Stoich No Sol_SideReaction Root Cause: Premature Decomposition. Solution: Cool immediately, reduce addition rate, improve mixing. Gas_Check->Sol_SideReaction Yes End Re-run with adjustments Gas_Check->End No Sol_Temp->End Sol_Stoich->End Sol_SideReaction->End

Caption: Decision tree for troubleshooting low-yield reactions.

Question 2: My final product is contaminated with a significant amount of 2-hydroxypyrimidine-5-carboxylic acid. How do I prevent this?

Answer: The formation of the corresponding hydroxy compound is a classic side reaction in Sandmeyer chemistry. It occurs when the diazonium salt reacts with water instead of the intended cyanide nucleophile.

Probable Causes & Solutions:

  • Cause A: Inefficient Cyanide Reaction. The reaction between the diazonium salt and the copper(I) cyanide complex may be too slow, allowing the competing hydrolysis reaction to occur.

    • Solution 1 (Catalyst Preparation): The quality of the copper(I) cyanide (CuCN) is paramount. Ensure it is fresh and free of oxidizing contaminants. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr) where Cu(I) initiates the process.[3][4] Prepare your CuCN solution (often with excess KCN or NaCN to form the soluble [Cu(CN)₂]⁻ complex) just before use.

    • Solution 2 (Addition Strategy): The standard procedure involves adding the cold diazonium salt solution to the warm CuCN solution. This "normal addition" ensures the diazonium salt is always the limiting reagent in the presence of excess cyanide catalyst, minimizing its lifetime and thus the opportunity for hydrolysis. A temperature of 20-50 °C for the CuCN solution is often optimal.

  • Cause B: High Water Concentration. While the reaction is aqueous, excessively dilute conditions can favor hydrolysis.

    • Solution: Keep the reaction as concentrated as is safely and practically manageable to favor the bimolecular reaction with the cyanide complex over the reaction with the water solvent.

Question 3: I'm having trouble removing copper from my final product during purification. What's the best method?

Answer: Residual copper is a common issue that can affect downstream applications and product specifications. The carboxylic acid and pyrimidine nitrogens can chelate copper ions, making simple filtration or washing ineffective.

Probable Causes & Solutions:

  • Cause A: Copper Precipitation with Product. Copper salts can co-precipitate with your product, especially during pH adjustment for crystallization.

    • Solution 1 (pH Control & Filtration): After the reaction, it's often beneficial to basify the solution (e.g., with NaOH or ammonia) to precipitate copper hydroxides/oxides while keeping your carboxylate product in solution. Filter off the copper solids before proceeding to the acidic precipitation of your product.

    • Solution 2 (Chelation): If simple filtration is insufficient, use a chelating agent. After the reaction, add a solution of ethylenediaminetetraacetic acid (EDTA) or a similar agent to the basic solution to sequester the copper ions as a soluble complex. The copper-EDTA complex will remain in the aqueous phase during product extraction or in the mother liquor after crystallization.

    • Solution 3 (Activated Carbon/Resin): In some cases, treatment with activated carbon or a specific ion-exchange resin can effectively scavenge trace amounts of copper from the product solution.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Sandmeyer reaction?

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[4] It proceeds via a one-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a cyano group from a copper(II) species, regenerating the Cu(I) catalyst and forming the final product.[2][3] The detection of biaryl byproducts is strong evidence for this radical mechanism.[4]

Q2: Are there safer, non-copper alternatives to the Sandmeyer reaction for this cyanation?

Yes, while the Sandmeyer reaction is a workhorse, modern cross-coupling reactions offer alternatives, though often at a higher cost. Palladium-catalyzed cyanation (e.g., using Zn(CN)₂ or KCN with a Pd catalyst like Pd(PPh₃)₄) can be performed on the corresponding 2-chloro- or 2-bromopyrimidine-5-carboxylic acid. These reactions often have broader functional group tolerance and can be run under milder conditions, but require careful screening of catalysts and ligands, and palladium removal can be its own challenge.

Q3: How should I handle the reagents safely during a scale-up operation?

Safety is the highest priority.

  • Aryl Diazonium Salts: Never isolate the diazonium salt or allow it to dry. They are shock-sensitive and can be explosive in solid form. Always use them as an in situ generated solution.

  • Cyanide Salts (NaCN, KCN, CuCN): These are acutely toxic.[5] Handle them in a well-ventilated fume hood or an enclosed reactor system. Always have a cyanide antidote kit (e.g., amyl nitrite, sodium thiosulfate) available and ensure personnel are trained in its use. All cyanide-containing waste must be quenched before disposal, typically by treatment with an oxidant like sodium hypochlorite (bleach) under basic conditions.

  • Off-Gassing: Both the diazotization (produces NOx) and the Sandmeyer reaction (produces N₂) generate significant gas.[1] Ensure your reactor is properly vented to handle the gas evolution, especially during the addition of the diazonium salt to the cyanide solution.

Q4: What analytical methods are best for monitoring this reaction?

For real-time monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method. It can effectively separate the starting material, intermediate (if stable enough), final product, and key byproducts like the hydroxy-pyrimidine.

  • Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of a suitable solvent (e.g., acetonitrile/water with a buffer).

  • Method: A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) will typically provide good resolution.

  • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm) is standard.

Part 3: Protocols & Data

Experimental Protocol: Gram-Scale Synthesis

This protocol provides a baseline for the synthesis of this compound. When scaling, reagent addition times and heat transfer must be adjusted accordingly.

Step 1: Diazotization of 2-Aminopyrimidine-5-carboxylic Acid

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-aminopyrimidine-5-carboxylic acid (1.0 eq) in water (5-10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (3.0 eq). Stir until a clear solution or fine slurry of the hydrochloride salt is formed, maintaining the temperature below 5 °C.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature never exceeds 0 °C .

  • After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 15 minutes at 0 °C. Use immediately in the next step.

Step 2: Sandmeyer Cyanation

  • In a separate, larger reactor, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water (5 mL per gram of CuCN). Warm this solution to ~40 °C with stirring.

  • Slowly add the cold diazonium salt solution from Step 1 to the warm copper cyanide solution via a dropping funnel or pump. This addition is exothermic and will be accompanied by vigorous nitrogen evolution. Control the addition rate to maintain the reaction temperature between 20-40 °C.

  • After the addition is complete, stir the mixture for 1-2 hours at 40-50 °C until HPLC analysis shows complete consumption of the intermediate.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Adjust the pH of the dark reaction mixture to >10 with 30% NaOH solution to precipitate copper salts.

  • Filter the mixture through a pad of celite to remove the inorganic solids. Wash the filter cake with water.

  • Transfer the combined filtrate to a clean flask and cool to 10 °C.

  • Slowly acidify the filtrate with concentrated HCl to a pH of 2-3. The product will precipitate as a solid.

  • Stir the slurry for 1 hour in the cold, then collect the solid by filtration.

  • Wash the filter cake with cold water and then with a small amount of cold ethanol or acetone to aid in drying.

  • Dry the solid under vacuum at 50 °C to afford this compound.

Data Summary Table

The following table outlines typical parameters and expected results for this synthesis.

ParameterValueRationale & Notes
Starting Material 2-Aminopyrimidine-5-carboxylic acidCommercially available precursor.
Diazotization Temp. -5 to 0 °CCritical for diazonium salt stability.[1][2]
NaNO₂ Stoichiometry 1.1 - 1.2 eqSlight excess ensures complete reaction.
HCl Stoichiometry 2.5 - 3.0 eqEnsures amine protonation and acidic medium.
Cyanation Temp. 20 - 40 °CBalances reaction rate against decomposition.
CuCN Stoichiometry 1.2 - 1.5 eqCatalytic, but excess drives reaction to completion.
Typical Yield 65 - 80%Highly dependent on temperature control and addition rates.
Expected Purity >97% (after crystallization)Main impurities are starting material and hydroxy byproduct.

References

Technical Support Center: Catalyst Selection for 2-Cyanopyrimidine-5-carboxylic Acid Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the functionalization of 2-cyanopyrimidine-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this electron-deficient heterocyclic building block. The inherent electronic properties of the pyrimidine ring, coupled with the dual reactivity of the cyano and carboxylic acid groups, present unique challenges and opportunities in synthesis.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in catalyst selection and reaction optimization.

Section 1: Core Challenges & Strategic Considerations

The functionalization of this compound is not trivial. The pyrimidine core is electronically deficient, which affects its reactivity in common cross-coupling reactions.[1] Furthermore, the two nitrogen atoms can act as ligands for transition metal catalysts, potentially leading to catalyst inhibition or deactivation, a phenomenon analogous to the "2-pyridyl problem" in Suzuki couplings.[2] Your synthetic strategy will depend on which part of the molecule you intend to functionalize: the carboxylic acid group or the pyrimidine ring itself.

G cluster_start Starting Material cluster_pathways Primary Functionalization Pathways cluster_reactions Reaction Classes Start This compound Amidation Direct Amidation of Carboxylic Acid Start->Amidation C(O)-N Bond Formation Decarboxylation Decarboxylative Cross-Coupling Start->Decarboxylation C-C / C-X Bond Formation (at C5 position) RingFunc Ring Functionalization (via Halogenated Intermediate) Start->RingFunc Requires prior conversion of COOH to Halogen or use of halo-pyrimidine precursor AmideSynth Amide Synthesis Amidation->AmideSynth CouplingRxns Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) Decarboxylation->CouplingRxns RingFunc->CouplingRxns

Caption: Initial strategic decision workflow for functionalizing the target molecule.

Section 2: Functionalization of the Carboxylic Acid Moiety

This section addresses the direct conversion of the -COOH group into other functionalities.

Direct Catalytic Amidation

Question: My standard thermal amidation of this compound is low-yielding and requires harsh conditions. What catalytic strategies can I use for a milder, more efficient reaction?

Answer: Direct thermal amidation is often inefficient because the formation of a stable ammonium-carboxylate salt is thermodynamically favored, requiring high temperatures to drive off water and promote amide bond formation.[3] Catalytic methods bypass this high-energy pathway.

Expertise & Causality: Catalytic direct amidation relies on activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. The primary challenge is performing this activation chemoselectively in the presence of the pyrimidine nitrogens and the cyano group.

  • Boron-Based Catalysts: Reagents like boric acid or arylboronic acids are effective. They are believed to form a reactive acylboronate or a complex that facilitates the condensation by activating the carboxylic acid and assisting in the removal of water.

  • Metal-Based Lewis Acid Catalysts: Catalysts such as those based on Zr, Ti, or Nb (e.g., Nb₂O₅) can activate the carbonyl group of the carboxylic acid, making it more electrophilic.[4] Nb₂O₅ has shown high activity and reusability for a range of substrates.[4]

  • Dehydrating Coupling Agents: While not strictly "catalytic" in the same sense, using coupling agents like HATU or HBTU is a standard approach. However, for process chemistry, developing a truly catalytic method is often preferred to minimize waste. A newer catalytic approach involves using organo-cyanamides with a DMAP catalyst, which proceeds through an unusual desulfonylation/decyanation pathway.[5]

Troubleshooting Low Amidation Yield

G cluster_checks Initial Checks cluster_catalyst Catalyst Troubleshooting start Low Amidation Yield reagents Reagent Purity Anhydrous Amine? Dry Solvent? start->reagents:f0 temp Insufficient Temperature? (for thermal methods) reagents:f1->temp:f0 water Inefficient Water Removal? (Dean-Stark, Mol. Sieves) temp:f1->water:f0 catalyst_choice Catalyst Incompatible? Try Boron vs. Metal-based (e.g., Arylboronic acid vs. Nb2O5) water:f1->catalyst_choice:f0 catalyst_loading Catalyst Loading Too Low? Increase to 5-10 mol% catalyst_choice:f1->catalyst_loading:f0 catalyst_poisoning Catalyst Poisoning? Pyrimidine N-coordination inhibiting Lewis Acid catalyst? catalyst_loading:f1->catalyst_poisoning:f0 solution Solution: Consider alternative catalyst class or milder coupling agent (HATU). catalyst_poisoning:f1->solution

Caption: A logical workflow for troubleshooting poor yields in direct amidation.

Recommended Protocol: Boronic Acid Catalyzed Amidation

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), and an arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid, 5-10 mol%).

  • Add a suitable solvent for azeotropic water removal, such as toluene or xylene.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with a saturated aqueous NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Decarboxylative Cross-Coupling

Question: I want to form a C-C or C-N bond at the C5 position directly from the carboxylic acid. Is this feasible, and what catalyst systems are recommended?

Answer: Yes, this is a powerful and increasingly common strategy known as decarboxylative cross-coupling.[6][7] This approach avoids the need to pre-functionalize the molecule to a halide and uses the readily available carboxylic acid as a synthetic handle. These reactions often proceed via radical intermediates.[8]

Expertise & Causality: The general mechanism involves the generation of a heteroaryl radical via decarboxylation, which then engages with a metal catalyst in a cross-coupling cycle. The choice of catalyst and conditions depends on the desired transformation.

  • For C-C Coupling (e.g., with Boronic Acids): Palladium or copper catalysts are often used, frequently in combination with a silver(I) salt (e.g., Ag₂CO₃ or Ag₂O) as an oxidant. The silver salt is thought to facilitate the decarboxylation step.

  • For C-N Coupling (e.g., with Azoles): Synergistic photoredox and copper catalysis has proven effective for the decarboxylative amination of aryl carboxylic acids.[9] A photocatalyst generates the necessary radical species under mild visible-light irradiation, which is then intercepted in a copper-catalyzed C-N bond-forming cycle.[9]

Key Considerations for Decarboxylative Coupling:

Parameter Recommendation & Rationale
Catalyst System Pd/Ag or Cu/Ag: For C-C couplings. Silver facilitates decarboxylation. Photoredox/Cu: For C-N/C-S couplings. Mild conditions, radical pathway.[9]
Oxidant Often required (e.g., Ag₂CO₃, K₂S₂O₈, or air in photoredox cycles) to facilitate the catalytic cycle.
Solvent High-boiling polar aprotic solvents like DMF, DMAc, or DMSO are common for thermal methods. Acetonitrile or dioxane may be used for photoredox reactions.

| Side Reactions | Protodecarboxylation: The intermediate aryl radical is quenched by a proton source instead of coupling. Minimize water and use anhydrous conditions. |

Section 3: Functionalization of the Pyrimidine Ring via Cross-Coupling

To functionalize the pyrimidine ring itself (e.g., at the C2, C4, or C6 positions), it is standard practice to start with a corresponding halogenated pyrimidine. The reactivity of halopyrimidines in Pd-catalyzed cross-coupling generally follows the order I > Br > Cl >> F, which is inversely related to the C-X bond strength.[10] The reactivity of the position on the ring is typically C4/C6 > C2 > C5 due to the electronic nature of the electron-deficient ring.[10]

Suzuki-Miyaura Coupling

Question: I am performing a Suzuki coupling with a bromo-2-cyanopyrimidine derivative and observing significant homocoupling of my boronic acid and low yield. How can I optimize my catalyst system?

Answer: This is a classic issue in Suzuki couplings, especially with electron-deficient heteroaryl halides. The problems of low yield and homocoupling are often linked and can be solved by careful selection of the palladium source, ligand, and base.

Expertise & Causality:

  • Homocoupling: This side reaction is primarily caused by oxygen-mediated oxidation of the Pd(0) catalyst to Pd(II) or by using a Pd(II) precatalyst that reacts directly with the boronic acid before the main catalytic cycle is established.[11][12]

  • Low Yield: This can be due to slow reductive elimination, catalyst deactivation by pyrimidine nitrogen coordination, or protodeboronation of the boronic acid.

Troubleshooting & Optimization Strategy:

  • Palladium Source: Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ directly to minimize Pd(II)-mediated homocoupling at the start of the reaction.[13] If you must use a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a mild reducing agent like potassium formate.[12]

  • Ligand Selection: This is the most critical parameter. For electron-deficient and sterically hindered substrates, bulky, electron-rich phosphine ligands are superior. They accelerate the rate-limiting oxidative addition and the final reductive elimination step, outcompeting side reactions.

    • Buchwald-type biaryl phosphines: Ligands like SPhos, XPhos, and RuPhos are excellent choices.[13]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SIPr can be highly effective for challenging couplings of dichloropyridines and related heterocycles.[14]

  • Base Selection: The base activates the boronic acid for transmetalation. For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[13]

  • Rigorous Deoxygenation: Oxygen is a primary culprit for homocoupling.[11] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.

Table of Recommended Suzuki Catalyst Systems for Heteroaryl Halides

Catalyst Precursor Ligand Recommended Base Key Advantages & Notes
Pd(OAc)₂ / Pd₂(dba)₃ SPhos / XPhos K₃PO₄ Workhorse System: Excellent for a broad range of aryl/heteroaryl bromides and chlorides. Promotes fast reductive elimination.
Pd(PPh₃)₄ (None needed) K₂CO₃ / Cs₂CO₃ Classic System: Pd(0) source. Good for reactive aryl iodides and bromides but can be slow for less reactive partners.
Pd(dppf)Cl₂ (None needed) K₂CO₃ / Na₂CO₃ Bidentate ligand can sometimes prevent catalyst deactivation.[15] Commonly used but may be less active than modern biarylphosphine systems.

| Pd(PEPPSI)-IPr | (None needed) | K₃PO₄ | NHC-based System: Excellent for sterically demanding couplings and can offer unique selectivity in dihalopyrimidines.[14] |

Sonogashira Coupling

Question: I need to install an alkyne onto the pyrimidine ring. What are the key catalyst components for a Sonogashira reaction?

Answer: The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds. The standard catalytic system employs a palladium catalyst in synergy with a copper(I) co-catalyst.[16][17][18]

Expertise & Causality: The reaction proceeds through two interconnected catalytic cycles.[18]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the Pd(0) catalyst to the halo-pyrimidine, followed by transmetalation and reductive elimination.

  • Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This intermediate is much more reactive and readily undergoes transmetalation with the palladium complex.

Standard Protocol: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the halopyrimidine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine), which also serves as the base. A co-solvent like THF or DMF can be used if solubility is an issue.

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS. The reactivity order for the halide is I > Br >> Cl.[16]

  • Upon completion, filter the reaction mixture through a pad of celite to remove salts, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

Question: What is the best catalyst choice for coupling a primary or secondary amine to a chloro- or bromo-pyrimidine derivative?

Answer: The Buchwald-Hartwig amination is the method of choice for this transformation.[15][19] Success with an electron-deficient heteroaryl halide requires the use of modern, sterically hindered, electron-rich phosphine ligands.

Expertise & Causality: The key to a successful Buchwald-Hartwig amination is facilitating the C-N reductive elimination from the palladium center. First-generation catalysts (e.g., using P(o-tol)₃) were often ineffective for heteroaryl chlorides or primary amines.[15] The development of bulky biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos) and bidentate ligands (e.g., Xantphos, BINAP) by the Buchwald and Hartwig groups, respectively, was a breakthrough.[20][21] These ligands create a coordinatively unsaturated and electron-rich palladium center that promotes both oxidative addition and the crucial C-N bond-forming reductive elimination.[22]

Catalyst Selection Guide:

  • For Aryl Chlorides/Bromides with Primary Amines: Use a modern biarylphosphine ligand like BrettPhos.[22]

  • For Aryl Bromides with Secondary Amines: Systems using Xantphos or XPhos with a Pd(0) or Pd(II) precursor are highly reliable.[21]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.

References

Technical Support Center: Production of 2-Cyanopyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Cyanopyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during its production. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring you can adapt and overcome challenges in your own laboratory setting.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several routes. A prevalent strategy involves the construction of the pyrimidine ring followed by functional group manipulation. One common method is the hydrolysis of a suitable precursor, such as a 2-cyanopyrimidine-5-carboxyester or a dinitrile compound. For instance, the synthesis can start from the hydrolysis of a corresponding ester, which is often prepared from simpler building blocks.[1] Another approach involves the hydrolysis of a 2-cyanopyrimidine precursor under alkaline conditions, followed by acidification to yield the carboxylic acid.[2][3] The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Q2: My final product shows a persistent impurity peak in the HPLC analysis. What could it be?

A2: Persistent impurities in the final product can often be traced back to starting materials, intermediates, or side-reactions. Common culprits include:

  • Unreacted Starting Material: Incomplete hydrolysis of the precursor (e.g., methyl 2-cyanopyrimidine-5-carboxylate).

  • Decarboxylation Product: 2-Cyanopyrimidine, formed by the loss of CO2 from the carboxylic acid, especially if the reaction or work-up involves high temperatures.[4][5]

  • Amide Intermediate: 2-Cyanopyrimidine-5-carboxamide, resulting from incomplete hydrolysis of the nitrile group at position 5.

  • Over-hydrolysis Product: Pyrimidine-2,5-dicarboxylic acid, if the cyano group at C2 is also hydrolyzed.

Identifying the impurity often requires characterization by LC-MS or NMR and comparison with known standards.

Q3: What are the optimal conditions for the hydrolysis of the precursor ester to minimize impurities?

A3: The optimal conditions for hydrolysis aim to achieve complete conversion of the ester to the carboxylic acid while minimizing side reactions. Alkaline hydrolysis using NaOH or KOH in a water/alcohol solvent mixture at room temperature to moderately elevated temperatures (e.g., 50-60°C) is a common method.[2] It is crucial to monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting material. Overheating or prolonged reaction times can promote decarboxylation. After hydrolysis, careful acidification is necessary to precipitate the carboxylic acid without degrading it.

Troubleshooting Guide: Managing Key Impurities

This section provides a detailed, question-and-answer guide to address specific impurity-related issues you might encounter.

Issue 1: Presence of 2-Cyanopyrimidine Impurity

Q: My final product is contaminated with 2-cyanopyrimidine. What causes its formation and how can I prevent and remove it?

A: Causality and Prevention:

2-Cyanopyrimidine is the product of decarboxylation of this compound. This reaction is often promoted by heat and acidic or basic conditions.[6][7] The pyrimidine ring, particularly with a nitrogen atom adjacent to the carboxylic acid group, can stabilize the intermediate formed during decarboxylation.

Prevention Strategies:

  • Temperature Control: Avoid excessive temperatures during the hydrolysis and subsequent work-up steps. If heating is necessary, use the lowest effective temperature and minimize the heating time.

  • pH Management: During work-up, avoid strongly acidic or basic conditions for prolonged periods. Neutralize the reaction mixture carefully and promptly isolate the product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for 2-cyanopyrimidine impurity.

Removal Protocol: Recrystallization

  • Solvent Selection: Choose a solvent system where this compound has lower solubility at room temperature compared to 2-cyanopyrimidine. A mixture of ethanol and water or isopropanol and water is often effective.

  • Dissolution: Dissolve the impure product in the minimum amount of the hot solvent mixture.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the desired product.

  • Filtration: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Issue 2: Incomplete Hydrolysis - Presence of Starting Material/Amide Intermediate

Q: My reaction seems to stall, leaving unreacted starting ester or the intermediate amide. How can I drive the reaction to completion?

A: Causality and Optimization:

Incomplete hydrolysis can be due to several factors including insufficient reagent, low reaction temperature, or short reaction time. The hydrolysis of the ester to the carboxylic acid is generally faster than the hydrolysis of the nitrile to the amide, but both can be slow if conditions are not optimal.

Optimization Strategies:

  • Reagent Stoichiometry: Ensure at least a stoichiometric amount of base (e.g., NaOH, KOH) is used. For a sluggish reaction, a slight excess (1.1-1.5 equivalents) can be beneficial.

  • Temperature and Time: If the reaction is slow at room temperature, gradually increase the temperature (e.g., to 40-60°C) and monitor the progress. Extend the reaction time as needed.

  • Solvent System: The choice of solvent can impact solubility and reaction rate. A mixture of water and a miscible organic solvent like methanol, ethanol, or THF can improve the solubility of the starting material.

Experimental Protocol: Optimizing Hydrolysis

  • Setup: In a round-bottom flask, dissolve the starting ester (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Reagent Addition: Add a solution of NaOH (1.2 equivalents) in water dropwise at room temperature.

  • Monitoring: Stir the mixture and monitor the reaction progress every hour using TLC or HPLC.

  • Heating (if necessary): If the reaction is slow after 4 hours, heat the mixture to 50°C and continue monitoring.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature, dilute with water, and wash with a non-polar solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • Precipitation: Acidify the aqueous layer with dilute HCl to a pH of 2-3 to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Data Summary: Effect of Temperature on Hydrolysis

Temperature (°C)Reaction Time (h)Conversion (%)
25875
504>95
802>98 (with increased decarboxylation)

Analytical Methods for Impurity Profiling

A robust analytical method is crucial for identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV at 254 nm.

This method should be able to resolve the starting material, intermediate amide, final product, and the decarboxylation by-product.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Cyanopyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 2-cyanopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its versatility as a core component in the design of potent and selective kinase inhibitors. The electron-withdrawing nature of the nitrile group, combined with the hydrogen bonding capabilities of the pyrimidine ring, provides a unique framework for ATP-competitive inhibition of a wide range of kinases implicated in cancer and other diseases. This guide offers a comparative analysis of the biological activity of distinct 2-cyanopyrimidine analogs, focusing on their differential inhibitory profiles against key oncogenic kinase families: Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Through an examination of structure-activity relationships (SAR) and supporting experimental data, we will elucidate the molecular determinants of their potency and selectivity, providing valuable insights for researchers and drug development professionals.

The 2-Cyanopyrimidine Scaffold: A Versatile Tool for Kinase Inhibition

The pyrimidine nucleus is a fundamental building block in numerous therapeutic agents, and its derivatives have garnered significant attention for their anticancer properties.[1] The introduction of a cyano group at the 2-position of the pyrimidine ring enhances the molecule's ability to interact with the ATP-binding pocket of kinases, often forming critical hydrogen bonds and other non-covalent interactions that contribute to high-affinity binding. This has led to the development of a plethora of 2-cyanopyrimidine-based inhibitors targeting various kinase families.

Comparative Analysis of 2-Cyanopyrimidine Analogs: Aurora Kinases vs. VEGFR-2

To illustrate the diverse biological activities of 2-cyanopyrimidine analogs, we will compare two distinct classes of inhibitors: those targeting the Aurora kinase family and those targeting VEGFR-2.

2,4-Disubstituted Pyrimidines as Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[2][3] A series of novel 2,4-disubstituted pyrimidines have been synthesized and evaluated for their potential as Aurora kinase inhibitors.

One such compound, 12a , demonstrated potent inhibitory activity against both Aurora A and Aurora B with IC50 values of 309 nM and 293 nM, respectively.[4] This compound also exhibited significant anti-proliferative activity against the HCT-116 human colon cancer cell line with an IC50 of 1.31 µM.[4] The mechanism of action for compound 12a involves the induction of apoptosis, as evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-xl in HCT-116 cells.[4]

Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] A series of furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine-based derivatives have been designed as potent VEGFR-2 inhibitors.

Notably, the thieno[2,3-d]pyrimidine derivatives 21b and 21e exhibited highly potent VEGFR-2 inhibition with IC50 values of 33.4 nM and 21 nM, respectively.[6] These compounds also demonstrated significant anti-proliferative activity. For instance, compound 21b inhibited the proliferation of human umbilical vein endothelial cells (HUVEC) by 81.97% at a concentration of 10 µM.[6]

A Dual Aurora Kinase and VEGFR-2 Inhibitor: CYC116

Interestingly, some pyrimidine-based inhibitors have been shown to target multiple kinase families. CYC116 is an example of a compound that inhibits both Aurora kinases and VEGFR-2. It has reported IC50 values of 44 nM for Aurora A, 19 nM for Aurora B, and 69 nM for VEGFR2.[7] This dual-targeting capability presents a potential therapeutic advantage by simultaneously inhibiting both cell proliferation and tumor-induced angiogenesis.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro inhibitory activities of the selected 2-cyanopyrimidine analogs against their respective kinase targets and their anti-proliferative effects on cancer cell lines.

CompoundTarget KinaseIC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
12a Aurora A309HCT-1161.31[4]
Aurora B293
21b VEGFR-233.4HUVEC81.97% inhibition at 10 µM[6]
21e VEGFR-221HUVEC-[6]
CYC116 Aurora A44Various0.034 - 1.37[7]
Aurora B19
VEGFR-269

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationships. For the 2,4-bisanilinopyrimidine class of Aurora A inhibitors, a single amino acid difference between Aurora A and Aurora B is crucial for selectivity.[8] Specifically, a threonine residue in Aurora A (T217) versus a glutamic acid in Aurora B (E161) at the same position in the ATP-binding pocket can be exploited to achieve high selectivity for Aurora A.[8]

In the case of VEGFR-2 inhibitors, the core heteroaromatic ring system, such as thieno[2,3-d]pyrimidine, occupies the ATP binding region and forms a critical hydrogen bond with the backbone NH of Cys919 in the hinge region.[6] Variations in the substituents on this core structure can significantly impact potency and selectivity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential.

In Vitro Kinase Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay used to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[1][9]

Workflow:

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase, a suitable peptide substrate (e.g., Kemptide for Aurora kinases), and varying concentrations of the 2-cyanopyrimidine analog in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).

  • Initiation: Start the kinase reaction by adding ATP to a final concentration near the Km for the specific kinase. The total reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using a suitable data analysis software.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Workflow:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the 2-cyanopyrimidine analog. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Signaling Pathway Inhibition

The anticancer effects of these 2-cyanopyrimidine analogs stem from their ability to inhibit key signaling pathways that drive tumor growth and survival.

Aurora Kinase Signaling Pathway

aurora_pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Prophase Centrosome Separation, Spindle Assembly Aurora_B Aurora B Aurora_B->Metaphase Chromosome Alignment Aurora_B->Anaphase Spindle Assembly Checkpoint Aurora_B->Cytokinesis Abscission Inhibitor 2-Cyanopyrimidine Analog (e.g., 12a) Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Inhibition of Aurora Kinase signaling pathway.

Aurora kinases are essential for multiple stages of mitosis. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, which ensures correct chromosome segregation and cytokinesis. Inhibition of Aurora A and B by compounds like 12a leads to mitotic arrest, polyploidy, and ultimately, apoptosis.

VEGFR-2 Signaling Pathway

vegfr2_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Inhibitor 2-Cyanopyrimidine Analog (e.g., 21b, 21e) Inhibitor->VEGFR2 Inhibits ATP binding PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Survival PKC->Proliferation Permeability Vascular Permeability PKC->Permeability Akt->Proliferation Migration Cell Migration Akt->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: Inhibition of VEGFR-2 signaling pathway.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation of key tyrosine residues. This initiates a cascade of downstream signaling pathways, including the PLCγ/PKC, PI3K/Akt, and Ras/Raf/MEK/ERK pathways.[12] These pathways collectively promote endothelial cell proliferation, survival, migration, and vascular permeability, all of which are critical for angiogenesis. 2-Cyanopyrimidine analogs like 21b and 21e act as ATP-competitive inhibitors of the VEGFR-2 kinase domain, thereby blocking these downstream signaling events and inhibiting angiogenesis.[6]

Conclusion

The 2-cyanopyrimidine scaffold serves as a highly effective and versatile platform for the development of targeted kinase inhibitors. The comparative analysis of analogs targeting Aurora kinases and VEGFR-2 highlights the chemical tractability of this core structure, allowing for the fine-tuning of inhibitory profiles to achieve desired potency and selectivity. The data presented herein underscores the importance of a multi-faceted approach to drug discovery, combining rational design, robust biological evaluation, and a thorough understanding of the underlying molecular mechanisms. As our knowledge of the kinome and its role in disease continues to expand, 2-cyanopyrimidine derivatives are poised to remain at the forefront of innovative therapeutic development.

References

A Comparative Guide to 2-Cyanopyrimidine-5-carboxylic Acid: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine framework is a cornerstone of medicinal chemistry, forming the structural heart of countless therapeutic agents and biologically active molecules.[1] Its prevalence in nature as a fundamental component of nucleobases has made it a privileged scaffold in drug design, with derivatives demonstrating a vast spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The biological and chemical character of a pyrimidine derivative is profoundly influenced by the substituents adorning the ring. These functional groups dictate the molecule's physicochemical properties, such as lipophilicity and solubility, and govern its interactions with biological targets.[2]

This guide provides an in-depth validation of 2-Cyanopyrimidine-5-carboxylic acid (CAS: 1115962-72-5), a highly functionalized and increasingly important synthetic intermediate.[3][4] We will objectively compare its synthetic accessibility, reactivity, and strategic value against other key pyrimidine building blocks, supported by established chemical principles and experimental insights. This analysis is designed for researchers, medicinal chemists, and process development professionals seeking to leverage advanced heterocyclic intermediates in their synthetic programs.

Physicochemical Profile and Synthetic Strategy

This compound possesses two key functional groups that make it a powerful synthetic tool: the electrophilic nitrile at the C2 position and the nucleophilic-directing carboxylic acid at the C5 position. The nitrile group serves as a versatile precursor to amides, amines, tetrazoles, and other functionalities, while the carboxylic acid provides a handle for amide coupling, esterification, and can influence the molecule's overall solubility and binding profile.[2][5]

Synthetic Accessibility: A Multi-Step Approach

The direct synthesis of this compound is not a trivial one-step process. It requires a strategic, multi-step approach that builds complexity onto a simpler pyrimidine core. The following workflow illustrates a logical and experimentally grounded pathway, starting from a readily available precursor.

G A 2-Chloropyrimidine-5-carboxylate Ester B Palladium-Catalyzed Cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) A->B Step 1 C 2-Cyanopyrimidine-5-carboxylate Ester B->C D Saponification (e.g., LiOH, THF/H₂O) C->D Step 2 E This compound D->E

Caption: General synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Starting Material: Beginning with a halo-pyrimidine, such as a 2-chloro derivative, is a common and effective strategy. The halogen at the C2 position is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.[6]

  • Cyanation Method: A palladium-catalyzed cyanation is often preferred over traditional methods like the Rosenmund-von Braun reaction (using stoichiometric CuCN at high temperatures) due to its milder conditions, broader substrate scope, and higher functional group tolerance.[7][8] Using a less soluble and less acutely toxic cyanide source like zinc cyanide (Zn(CN)₂) can help prevent catalyst poisoning by maintaining a low concentration of free cyanide ions, which can otherwise form inactive palladium-cyanide complexes.[7][8]

  • Hydrolysis: The final saponification step to unmask the carboxylic acid is a standard and high-yielding transformation, typically performed under basic conditions.

Comparative Analysis of Key Pyrimidine Intermediates

The strategic value of an intermediate is best understood through comparison. Below, we evaluate this compound against two other common pyrimidine building blocks.

ParameterThis compound 2-Chloropyrimidine-5-carboxylic acid Pyrimidine-4-carboxylic acid
CAS Number 1115962-72-5[9]6627-22-14774-46-9[10]
Molecular Formula C₆H₃N₃O₂[4]C₅H₃ClN₂O₂C₅H₄N₂O₂
Molecular Weight 149.11[4]158.55124.09
Key Reactive Site C2-NitrileC2-ChlorideC4-Carboxylic Acid
Synthetic Versatility High: Nitrile can be converted to amide, carboxylic acid, amine, tetrazole.Moderate: Primarily used for SNAr and cross-coupling reactions.[6]Moderate: Primarily used for amide coupling and esterification.
Potential Applications Building block for kinase inhibitors, PROTACs, and other complex heterocycles.Intermediate for antiviral and anticancer agents.[6]Precursor for various biologically active molecules, including enzyme inhibitors.[10]
Diagram of Comparative Reactivity

The true advantage of this compound lies in the diverse reaction pathways accessible from the nitrile group, a feature not shared by simpler intermediates.

G cluster_0 2-Cyanopyrimidine-5-COOH cluster_1 2-Chloropyrimidine-5-COOH A 2-Cyanopyrimidine- 5-carboxylic acid P1 Amide A->P1 Hydrolysis (H₂O₂/Base) P2 Carboxylic Acid A->P2 Hydrolysis (Acid/Base) P3 Amine A->P3 Reduction (H₂, Raney Ni) P4 Tetrazole A->P4 Cycloaddition (NaN₃) B 2-Chloropyrimidine- 5-carboxylic acid P5 SₙAr Product (e.g., Amine, Ether) B->P5 Nucleophilic Substitution P6 Cross-Coupling Product (e.g., Suzuki, Sonogashira) B->P6 Pd-catalyzed Coupling

Caption: Comparative downstream reactivity of key functional groups.

Experimental Protocols

The following protocols are representative methodologies. All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Methyl 2-Cyanopyrimidine-5-carboxylate

This protocol describes the palladium-catalyzed cyanation of a halo-pyrimidine ester, a key step in accessing the target intermediate scaffold.

Materials:

  • Methyl 2-chloro-pyrimidine-5-carboxylate (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add methyl 2-chloro-pyrimidine-5-carboxylate and zinc cyanide.

  • Add anhydrous, degassed DMF to dissolve the solids (concentration approx. 0.1 M).

  • Add tetrakis(triphenylphosphine)palladium(0) to the mixture.

  • Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the title compound.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should ideally be >95% for use in subsequent steps.

Protocol 2: Hydrolysis to this compound

Materials:

  • Methyl 2-cyanopyrimidine-5-carboxylate (1.0 equiv)

  • Lithium Hydroxide (LiOH) (1.5 equiv)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

Procedure:

  • Dissolve the methyl 2-cyanopyrimidine-5-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the ester starting material is fully consumed (typically 1-3 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Trustworthiness: The final product's purity should be assessed by HPLC (>97%) and its structure confirmed by NMR and mass spectrometry to ensure it is suitable for demanding applications in drug development.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Yield in Cyanation Catalyst poisoning by excess cyanide.Use a less soluble cyanide source like Zn(CN)₂.[7] Ensure all reagents are anhydrous and the reaction is under an inert atmosphere.
Insufficient catalyst activity.For challenging substrates, consider using more advanced catalyst systems with bulky phosphine ligands (e.g., XPhos, SPhos).[8]
Formation of Carboxamide Side Product Partial hydrolysis of the nitrile during workup or subsequent steps.Ensure workup conditions are not overly acidic or basic for extended periods. Use anhydrous solvents for downstream reactions.[8]
Incomplete Hydrolysis Insufficient base or reaction time.Increase the equivalents of LiOH or extend the reaction time. Gentle heating (e.g., 40 °C) can also accelerate the reaction.

Conclusion

This compound stands out as a superior synthetic intermediate due to the exceptional versatility conferred by its dual functionality. While its synthesis is more complex than that of simpler analogues like 2-chloropyrimidine-5-carboxylic acid, the investment in synthetic steps is repaid by the broad array of unique chemical transformations it enables. The nitrile group acts as a gateway to diverse nitrogen-containing heterocycles and functional groups that are central to modern drug design. For research teams aiming to rapidly construct complex molecular libraries and explore novel chemical space, this compound offers a strategic advantage, providing a robust platform for innovation in pharmaceutical and agrochemical discovery.

References

A Comparative Guide to 2-Cyanopyrimidine-5-carboxylic Acid and Other Heterocyclic Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, heterocyclic carboxylic acids represent a cornerstone of molecular design. These structures are prized for their ability to engage in crucial hydrogen bonding and electrostatic interactions with biological targets, often forming the linchpin of a molecule's pharmacophore.[1] However, the specific choice of the heterocyclic core and its substituents can dramatically alter a compound's physicochemical properties, metabolic stability, and overall biological activity.[2]

This guide provides an in-depth comparison of 2-cyanopyrimidine-5-carboxylic acid against other prominent heterocyclic carboxylic acids, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will delve into the structural nuances that drive performance, backed by experimental data and detailed protocols.

The Central Scaffold: this compound

This compound is a highly functionalized building block that has garnered significant interest.[3] Its pyrimidine core is a common motif in a vast array of therapeutic agents, including antiviral and anticancer drugs.[4][5][6] The strategic placement of a carboxylic acid and a cyano group imparts a unique electronic and steric profile.

  • The Pyrimidine Ring : This nitrogen-rich heterocycle is an excellent hydrogen bond acceptor and can serve as a bioisosteric replacement for phenyl rings, often improving metabolic stability and solubility.[6]

  • The Carboxylic Acid : As a primary interaction point, the carboxylate group is essential for forming strong ionic and hydrogen bonds with target proteins, such as engaging with key arginine or lysine residues in an active site.[1]

  • The Cyano Group : More than 60 approved drugs contain a nitrile moiety.[7] This small, polar group is a strong hydrogen bond acceptor and is metabolically robust.[8][9] Its incorporation can enhance target affinity, improve pharmacokinetic properties like solubility, and in some contexts, act as a covalent "warhead".[7][10]

The Comparators: A Structurally Diverse Panel

To provide a meaningful comparison, we have selected three widely used heterocyclic carboxylic acids that represent different core structures:

  • Nicotinic Acid (Pyridine-3-carboxylic acid) : A fundamental pyridine-based structure and a form of Vitamin B3.[11] Pyridine isomers are foundational in numerous drugs.[12]

  • Pyrazine-2-carboxylic Acid : An isomer of nicotinic acid with a 1,4-diazine ring, it is the active metabolite of the first-line tuberculosis drug, pyrazinamide.[13]

  • Thiophene-2-carboxylic Acid : A five-membered, sulfur-containing heterocycle used in the synthesis of various pharmaceuticals, including anti-inflammatory agents.[14][15][16]

The structural differences between these molecules are pivotal to their function.

Caption: Key structural differences between the evaluated heterocyclic acids.

Comparative Physicochemical Properties

A molecule's fundamental physicochemical properties—acidity (pKa), lipophilicity (logP), and solubility—govern its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of heterocycle has a profound impact on these parameters.

CompoundMolecular Weight ( g/mol )pKalogP (experimental/est.)Aqueous Solubility
This compound 149.11UnavailableUnavailableSolid
Nicotinic Acid 123.11[17]4.75 - 4.85[11][17]0.36[18]18 mg/mL (20°C)[18]
Pyrazine-2-carboxylic acid 124.10[13]2.62 - 2.92[19][20]-0.599 (est.)[21]Slightly soluble[19]
Thiophene-2-carboxylic acid 128.15[15]3.49 (25°C)[14]1.57[14]80 g/L (20°C)[14]

Analysis of Physicochemical Data:

  • Acidity (pKa) : Pyrazine-2-carboxylic acid is significantly more acidic (lower pKa) than nicotinic and thiophene-based acids.[19][20] This is due to the electron-withdrawing nature of the second nitrogen atom in the pyrazine ring. A lower pKa means the compound will be predominantly ionized (negatively charged) at physiological pH (7.4), which can enhance solubility but may decrease membrane permeability.

  • Solubility : The high solubility of thiophene-2-carboxylic acid in hot water is notable.[14] Nicotinic acid also shows good water solubility.[18] The term "slightly soluble" for pyrazine-2-carboxylic acid suggests it is the least soluble of the three comparators, which may seem counterintuitive given its low logP, but solubility is a complex interplay between lipophilicity and crystal lattice energy.[22]

Experimental Protocols for Head-to-Head Comparison

To generate reliable, comparative data, standardized experimental protocols are essential. The following methods are designed to be robust and self-validating.

Protocol 1: Thermodynamic Solubility Assay

Rationale: Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution, providing the most accurate value for ADME modeling, unlike kinetic solubility which can be influenced by the dissolution rate of different solid forms.[23][24] This shake-flask method is the gold standard.[25]

Caption: Workflow for the thermodynamic solubility assay.

Detailed Steps:

  • Preparation : Accurately weigh approximately 1 mg of each test compound (this compound and comparators) into duplicate 1.5 mL glass vials.[23]

  • Solvent Addition : Add 1 mL of a physiologically relevant buffer (e.g., Dulbecco's Phosphate-Buffered Saline, DPBS, pH 7.4) to each vial.[26]

  • Equilibration : Seal the vials and place them in a shaking incubator or thermomixer at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[23][25]

  • Separation : After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling : Carefully remove the supernatant and filter it through a solubility filter plate or a syringe filter (e.g., 0.45 µm PVDF) to remove any remaining particulate matter.[26]

  • Analysis : Analyze the clear filtrate using a validated LC-MS or HPLC-UV method.[24][27]

  • Quantification : Determine the concentration of the dissolved compound by comparing the peak area to a standard calibration curve prepared from a DMSO stock solution of the same compound.[26] The final solubility is reported in µg/mL or µM.

Protocol 2: General In Vitro Enzyme Inhibition Assay (e.g., Kinase Target)

Rationale: Heterocyclic scaffolds are common in kinase inhibitors, where they often form key hydrogen bonds with the "hinge" region of the enzyme's ATP binding pocket. This general protocol can be adapted to any enzyme where substrate turnover can be monitored, for example, by spectrophotometry.[28][29]

Detailed Steps:

  • Reagent Preparation :

    • Prepare a concentrated stock solution of the test compounds (e.g., 10 mM in 100% DMSO).

    • Prepare assay buffer optimized for the target enzyme's activity.[28]

    • Prepare solutions of the purified enzyme, the substrate, and any required cofactors (e.g., ATP, Mg²⁺ for a kinase assay).[28]

  • Assay Plate Setup :

    • In a 96-well plate, perform a serial dilution of the test compounds in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Include positive control wells (a known inhibitor) and negative control wells (DMSO vehicle only).[30]

  • Pre-incubation : Add a fixed amount of the enzyme to each well. Allow the enzyme and inhibitors to pre-incubate for 15-30 minutes at the optimal temperature.[29] This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate (and cofactors like ATP) to all wells simultaneously using a multichannel pipette.[29]

  • Monitoring : Immediately place the plate in a microplate reader. Measure the rate of product formation (or substrate depletion) over time by monitoring a change in absorbance or fluorescence.[30][31]

  • Data Analysis :

    • Calculate the initial reaction rate (velocity) for each inhibitor concentration.

    • Normalize the rates relative to the negative control (100% activity) and a background control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[32]

Interpreting the Data: A Field-Proven Perspective

The true value of this comparative data lies in its application to drug design.

  • When to Choose this compound? This scaffold is an excellent choice when seeking a fragment that offers multiple, well-defined hydrogen bonding vectors (from the ring nitrogens, the carboxylate, and the cyano group). The pyrimidine core is often more metabolically stable than a corresponding phenyl ring. The electron-withdrawing cyano group can significantly modulate the pKa of the carboxylic acid and the electronics of the ring system, which can be tuned to optimize target engagement.[9] This scaffold should be prioritized when designing inhibitors for targets with complex, polar active sites.

  • Bioisosteric Replacement Strategies : If a lead compound containing a carboxylic acid shows poor cell permeability or rapid metabolic clearance via glucuronidation, replacing it with a bioisostere is a common strategy.[1][33] While this compound retains the carboxylate, its distinct electronic nature may alter its metabolic profile. Other heterocycles like tetrazoles are well-known carboxylic acid bioisosteres that can improve oral bioavailability.[34] The choice depends on whether the carboxylic acid's direct interaction is essential for activity.

  • Pathway and Target Considerations : The selection of a heterocyclic core can impart selectivity. For example, in kinase inhibitor design, the specific arrangement of hydrogen bond donors and acceptors in the pyrimidine ring of this compound might favor binding to one kinase family over another. This is a critical consideration for avoiding off-target effects.

Caption: Simplified kinase signaling pathway showing competitive ATP inhibition.

Conclusion and Future Outlook

The selection of a heterocyclic carboxylic acid is a multi-parameter optimization problem. This compound offers a unique and potent combination of features: a metabolically stable core, a strong binding anchor in the carboxylic acid, and an additional polar interaction point with the cyano group. Its properties make it a compelling scaffold for targeting complex protein active sites.

However, no single scaffold is universally superior. A deep understanding of the target biology, coupled with rigorous experimental evaluation of physicochemical and biological properties as outlined in this guide, is paramount. The comparative data for nicotinic, pyrazine, and thiophene-based acids provide a critical framework for decision-making. As synthetic methodologies advance, the palette of available heterocyclic cores will continue to expand, offering medicinal chemists ever more sophisticated tools to design the next generation of therapeutics.

References

The Chasm Between the Dish and the Organism: A Comparative Guide to the Efficacy of 2-Cyanopyrimidine Derivatives In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic from a laboratory curiosity to a clinical candidate is fraught with challenges. A significant hurdle lies in the transition from a controlled in vitro environment to a complex in vivo system. The 2-cyanopyrimidine scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent enzyme inhibitors, particularly in oncology.[1][2] However, promising picomolar efficacy in a cell-based assay does not always translate to tumor regression in a living model. This guide provides an in-depth, objective comparison of the efficacy of 2-cyanopyrimidine derivatives in these two distinct settings, supported by experimental data and protocols, to illuminate the causal factors behind the observed disparities and to offer insights for more predictive preclinical development.

The Promise in the Dish: Understanding In Vitro Efficacy

In vitro assays are the bedrock of early-stage drug discovery, offering a rapid and cost-effective means to screen vast libraries of compounds and elucidate their mechanisms of action.[3][4] For 2-cyanopyrimidine derivatives, which frequently target protein kinases, the initial assessment of efficacy typically involves a two-pronged approach: biochemical assays to measure direct target engagement and cell-based assays to assess the compound's effect on cancer cell viability and proliferation.[5][6]

The Target: Direct Kinase Inhibition

Many 2-cyanopyrimidine derivatives have been identified as potent inhibitors of various protein kinases implicated in cancer, such as Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and PIM kinases.[7][8][9] The primary in vitro metric for potency is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the kinase's activity by 50%.

A compelling example is a novel pyrimidine-based derivative, herein referred to as Compound 13, designed as an Aurora A kinase inhibitor.[3] In a cell-free biochemical assay, Compound 13 demonstrated potent inhibition of Aurora A kinase.[3] This direct measure of target engagement is the first critical step in establishing the potential of a compound.

The Effect: Cellular Consequences

Demonstrating that a compound can inhibit an isolated enzyme is only the beginning. The next crucial step is to determine if it can engage its target within a living cell and elicit a desired biological response, such as halting proliferation or inducing cell death (apoptosis).[10] Cell-based assays, such as the MTT or XTT assays, are workhorses in this phase, measuring the metabolic activity of a cell population as a surrogate for viability.[11][12]

For our case study, Compound 13 was tested against a panel of small-cell lung cancer (SCLC) cell lines known to have high expression of MYC, a downstream target of Aurora A kinase. The compound potently inhibited the proliferation of these cell lines with an IC50 value of less than 200 nM.[3] This confirmed that Compound 13 could penetrate the cell membrane, engage its target, and induce a cytostatic or cytotoxic effect.

The Reality in the Organism: Navigating In Vivo Efficacy

While in vitro data provide a strong rationale for advancing a compound, the true test of its therapeutic potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models, introduce a host of complex variables that are absent in a culture dish, including pharmacokinetics (PK) and pharmacodynamics (PD).

The Journey and the Destination: Pharmacokinetics and Bioavailability

Pharmacokinetics describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). A compound that is highly potent in vitro may be rendered ineffective in vivo if it is poorly absorbed, rapidly metabolized into an inactive form, or fails to reach the tumor site in sufficient concentrations.

In the case of Compound 13, initial pharmacokinetic studies in mice revealed a high clearance rate and suboptimal oral bioavailability.[3] This is a common challenge where a potent molecule in the dish is not efficiently delivered to the target in the body. To overcome this, a prodrug strategy was employed, resulting in Compound 25, an N-acyl derivative of Compound 13. This modification led to an 8-fold higher oral area under the curve (AUC), indicating significantly improved bioavailability.[3]

The Proof of Concept: Efficacy in Xenograft Models

The gold standard for preclinical in vivo cancer drug evaluation is the xenograft model, where human tumor cells are implanted into immunocompromised mice. These models allow for the assessment of a drug's ability to inhibit tumor growth in a more physiologically relevant context.[1]

The efficacy of Compound 13 and its prodrug, Compound 25, was evaluated in a xenograft model using the NCI-H446 SCLC cell line. Intravenous administration of Compound 13 at 50 mg/kg resulted in a remarkable >90% inhibition of tumor growth.[3] The orally bioavailable prodrug, Compound 25, went a step further, leading to a greater than 80% regression of established tumors.[3] This successful translation from in vitro potency to in vivo efficacy underscores the importance of optimizing pharmacokinetic properties.

Bridging the Gap: A Comparative Analysis

The journey of Compound 13/25 provides a clear illustration of the factors that can influence the translation of efficacy from in vitro to in vivo settings. The following table summarizes the key comparative data:

ParameterIn VitroIn Vivo
Compound Compound 13Compound 13 / Compound 25 (prodrug)
Target Aurora A KinaseAurora A Kinase in NCI-H446 tumors
Potency Metric IC50Tumor Growth Inhibition (TGI) / Regression
Potency Value < 200 nM (cell proliferation)>90% TGI (Cpd 13); >80% regression (Cpd 25)
Model System SCLC Cell LinesNCI-H446 SCLC Xenograft in mice
Key Challenge N/APoor oral bioavailability of parent compound
Solution N/AProdrug strategy (Compound 25)

The "Why": Explaining the Discrepancies

The transition from a 2D cell culture to a 3D, vascularized tumor within a living organism introduces multiple layers of complexity that can lead to discrepancies between in vitro and in vivo results.

  • Pharmacokinetics (ADME): As demonstrated with Compound 13, a drug's journey to the tumor is critical. Poor absorption, rapid metabolism, and inefficient distribution can all lead to sub-therapeutic concentrations at the target site, even for a highly potent compound.

  • Tumor Microenvironment: Unlike cells in a monolayer culture, tumors are complex tissues comprising cancer cells, stromal cells, blood vessels, and an extracellular matrix. This microenvironment can create physical barriers to drug penetration and present a different metabolic and signaling landscape.

  • Host Metabolism and Toxicity: The host organism's metabolism can alter the drug's structure and activity. Furthermore, a compound that is well-tolerated by cells in a dish may exhibit toxicity in an animal model, limiting the achievable therapeutic dose.

The following diagram illustrates the key factors influencing the translation from in vitro to in vivo efficacy.

G cluster_0 In Vitro Evaluation cluster_1 Translational Challenges cluster_2 In Vivo Evaluation Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Confirms Cellular Activity Potency (IC50) Potency (IC50) Cell-Based Assay->Potency (IC50) Pharmacokinetics (ADME) Pharmacokinetics (ADME) Potency (IC50)->Pharmacokinetics (ADME) Informs Dosing Strategy Animal Model (Xenograft) Animal Model (Xenograft) Pharmacokinetics (ADME)->Animal Model (Xenograft) Tumor Microenvironment Tumor Microenvironment Tumor Microenvironment->Animal Model (Xenograft) Host Toxicity Host Toxicity Host Toxicity->Animal Model (Xenograft) Efficacy (TGI) Efficacy (TGI) Animal Model (Xenograft)->Efficacy (TGI)

Caption: Factors influencing the in vitro to in vivo translation.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed step-by-step methodologies for the key experiments discussed.

In Vitro Cell Viability (MTT Assay) Protocol

This protocol is a standard method for assessing the effect of a compound on cell proliferation.[3][12]

  • Cell Seeding: Plate cancer cells (e.g., NCI-H446) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-cyanopyrimidine derivative in culture medium. Add the diluted compound to the appropriate wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

In Vivo Xenograft Study Protocol

This protocol outlines a typical workflow for evaluating the antitumor efficacy of a compound in a mouse xenograft model.[3]

  • Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., NCI-H446) suspended in Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the 2-cyanopyrimidine derivative (or its prodrug) and the vehicle control to the respective groups via the chosen route (e.g., oral gavage, intravenous injection) at the predetermined dose and schedule.

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a maximum size or after a set duration), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight between the treatment and control groups to calculate the tumor growth inhibition (TGI).

The following diagram outlines the typical workflow for an in vivo xenograft study.

G Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: Workflow of an in vivo xenograft study.

Conclusion and Future Directions

The development of 2-cyanopyrimidine derivatives as therapeutic agents showcases both the power and the pitfalls of the preclinical drug discovery process. While in vitro assays are indispensable for identifying potent compounds and elucidating their mechanisms, they represent a simplified model of a complex biological system. The successful translation of in vitro efficacy to in vivo tumor regression, as exemplified by Compound 13 and its prodrug Compound 25, hinges on a deep understanding and optimization of pharmacokinetic and pharmacodynamic properties.

For researchers in this field, the key takeaway is the necessity of an integrated approach. Early consideration of ADME properties, the use of more sophisticated in vitro models (such as 3D spheroids or organoids), and the selection of appropriate in vivo models are all critical for improving the predictive value of preclinical studies. By bridging the chasm between the dish and the organism, we can more efficiently identify and develop the next generation of targeted therapies.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Cyanopyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2-Cyanopyrimidine-5-carboxylic Acid

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrimidine derivatives are of paramount importance, constituting the core scaffold of numerous therapeutic agents. This compound (Molecular Formula: C₆H₃N₃O₂, Molecular Weight: 149.11 g/mol ) is a key bifunctional building block.[1][2][3] Its distinct electronic properties, conferred by the electron-withdrawing cyano and carboxylic acid groups on the pyrimidine ring, make it a valuable synthon for creating complex molecular architectures.

The unambiguous structural confirmation of such intermediates is not merely a procedural formality; it is the foundation upon which all subsequent research and development rests. Inaccurate characterization can lead to wasted resources, misinterpreted biological data, and compromised intellectual property. This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the definitive characterization of this compound, grounded in established scientific principles.

Part 1: Unveiling the Skeleton via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the precise atomic connectivity of an organic molecule. It probes the magnetic properties of atomic nuclei, providing a detailed map of the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Expert Insights: Predicting the NMR Fingerprint

Before entering the lab, an experienced chemist can predict the spectrum based on the molecule's structure. The pyrimidine ring is an electron-deficient system, which deshields its protons and carbons, pushing their signals downfield in the NMR spectrum. The addition of two potent electron-withdrawing groups—a nitrile (-CN) and a carboxylic acid (-COOH)—exacerbates this effect.

¹H NMR Spectroscopy: The structure features two protons on the pyrimidine ring (at positions 4 and 6) and one acidic proton in the carboxyl group.

  • Ring Protons (H4 & H6): These protons are in highly deshielded environments. They are expected to appear as sharp singlets far downfield, likely in the δ 9.3-9.6 ppm range. The lack of adjacent protons means we do not expect to see significant spin-spin coupling between them, although minor long-range coupling might be observable on a high-resolution instrument.

  • Carboxylic Acid Proton (-COOH): This proton is highly acidic and subject to hydrogen bonding. Its chemical shift is concentration and solvent-dependent but is characteristically found as a broad singlet in the δ 10-13 ppm region.[4][5][6] A key confirmatory test is to add a drop of deuterium oxide (D₂O) to the NMR tube; the acidic proton will exchange with deuterium, causing its signal to disappear from the spectrum.[4][5]

¹³C NMR Spectroscopy: The molecule has six unique carbon atoms, and we expect to see six distinct signals.

  • Carboxyl Carbon (-COOH): This carbonyl carbon is highly deshielded and typically resonates in the δ 160-170 ppm range.[4][5]

  • Pyrimidine Ring Carbons (C2, C4, C5, C6): These carbons will appear in the aromatic region. C2, being attached to the nitrile, and C5, attached to the carboxyl group, will have distinct chemical shifts from the proton-bearing C4 and C6.

  • Nitrile Carbon (-CN): The carbon of the cyano group characteristically absorbs in the δ 115-120 ppm region.[4][5]

Data Summary: Predicted NMR Assignments
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Key Features & Rationale
H4 / H6δ ~9.4 ppm (2H, s)δ ~160 ppmProtons on an electron-deficient ring, deshielded by adjacent N and EWGs.
-COOHδ >10 ppm (1H, br s)δ ~165 ppmAcidic proton, broad due to exchange/H-bonding. Disappears with D₂O.[5]
C2-CN-δ ~145 ppmQuaternary carbon attached to two nitrogens and a cyano group.
C5-COOH-δ ~130 ppmQuaternary carbon attached to the carboxylic acid.
-CN-δ ~116 ppmCharacteristic chemical shift for a nitrile carbon.[4][5]
Experimental Protocol: Acquiring a High-Quality NMR Spectrum

This protocol is designed to be self-validating by ensuring sample purity and proper instrument calibration.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio without causing solubility issues.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. Causality: DMSO-d₆ is the solvent of choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, which helps in observing the acidic proton.[7] Chloroform-d may lead to poor solubility.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire 16-64 scans with a relaxation delay of 2-5 seconds. Causality: Multiple scans improve the signal-to-noise ratio, while an adequate relaxation delay ensures quantitative accuracy.

    • ¹³C NMR: Acquire 1024 or more scans using proton decoupling. Causality: The low natural abundance of ¹³C necessitates a larger number of scans.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Workflow Visualization: NMR Characterization Pathway

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis A Weigh 5-10 mg Sample B Dissolve in 0.6 mL DMSO-d6 A->B C Add TMS Standard B->C D Lock & Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform & Phase E->G F->G H Calibrate to TMS G->H I Integrate & Assign Peaks H->I J Structure Confirmation I->J I->J

Caption: Workflow for NMR analysis of this compound.

Part 2: Confirming Identity and Purity with Mass Spectrometry (MS)

While NMR defines the structure, mass spectrometry confirms the molecular weight with exceptional accuracy, providing an orthogonal validation of the compound's identity and purity.

Expert Insights: Choosing the Right Ionization Method

For a polar, thermally labile molecule like this compound, "soft" ionization techniques are essential to prevent fragmentation and ensure the molecular ion is observed.

  • Electrospray Ionization (ESI): This is the superior technique for this analyte.[8][9] ESI generates ions directly from a solution, imparting minimal excess energy and thus preserving the intact molecule.[9] Because the molecule contains a carboxylic acid, it is readily ionizable.

    • Negative Ion Mode ([M-H]⁻): This is the most logical and effective mode. Carboxylic acids easily lose a proton to form a stable carboxylate anion. We expect a strong signal at m/z 148.

    • Positive Ion Mode ([M+H]⁺): While the pyrimidine nitrogens can be protonated, the negative mode is generally more sensitive for carboxylic acids. A signal at m/z 150 would be expected. Sodium adducts ([M+Na]⁺) at m/z 172 are also common.[10]

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons. While it would provide a rich fragmentation pattern for structural analysis, the molecular ion peak would likely be very weak or absent, making it difficult to confirm the molecular weight.[11] Therefore, ESI is the preferred method for initial characterization.

Fragmentation Analysis: Deconstructing the Molecule

If tandem mass spectrometry (MS/MS) is employed, we can isolate the molecular ion and induce fragmentation to gain further structural confidence.

  • Loss of CO₂: A common fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide (44 Da). Fragmentation of the [M-H]⁻ ion (m/z 148) would yield a fragment at m/z 104.

  • Loss of -COOH: In positive ion mode, cleavage of the bond adjacent to the ring can result in the loss of the entire carboxyl group as a radical (45 Da). Fragmentation of the [M+H]⁺ ion (m/z 150) would lead to a fragment at m/z 105.

Data Summary: Predicted Mass Spectrometry Data
Analysis Mode Ion Type Predicted m/z Rationale & Notes
ESI Negative[M-H]⁻148.02Primary Ion. Highly favorable deprotonation of the carboxylic acid.
ESI Positive[M+H]⁺150.03Protonation of a pyrimidine nitrogen.
ESI Positive[M+Na]⁺172.01Common sodium adduct.[10]
MS/MS of 148.02[M-H-CO₂]⁻104.02Loss of neutral CO₂ from the parent ion.
MS/MS of 150.03[M+H-HCOOH]⁺104.03Loss of formic acid.
Experimental Protocol: High-Resolution Mass Spectrometry

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the analysis of a pure compound.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase. Causality: Low concentration prevents saturation of the ESI source and detector.

  • LC-MS System:

    • Liquid Chromatography (LC): Use a C18 column to separate the analyte from any potential impurities before it enters the mass spectrometer. A simple isocratic or gradient elution with water and acetonitrile (both containing 0.1% formic acid) is typically sufficient. Causality: Formic acid aids in ionization in positive mode.

    • Mass Spectrometer: A high-resolution instrument (e.g., TOF or Orbitrap) is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Data Acquisition:

    • Ion Source: Electrospray Ionization (ESI).

    • Mode: Acquire data in both positive and negative ion modes in separate runs to capture all relevant ions.

    • Mass Range: Scan a range of m/z 50-500 to ensure capture of the molecular ion and any potential fragments or adducts.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum signal intensity.

Workflow Visualization: Mass Spectrometry Characterization Pathway

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis (ESI) cluster_proc Data Analysis A Prepare 1 mg/mL Stock B Dilute to ~5 µg/mL A->B C Inject on C18 Column B->C D Ionize with ESI C->D E Acquire Full Scan MS (Positive & Negative Mode) D->E F Perform MS/MS on [M-H]- E->F G Extract Ion Chromatogram E->G I Analyze Fragmentation F->I H Determine Accurate Mass G->H J Confirm Molecular Formula H->J I->J

Caption: Workflow for LC-MS analysis of this compound.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of a critical building block like this compound demands a rigorous and multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy provides an unparalleled, detailed map of the molecule's covalent framework, high-resolution mass spectrometry offers definitive confirmation of its molecular weight and elemental composition.

By using these techniques in concert—predicting the spectral outcomes, choosing the appropriate experimental parameters based on chemical principles, and comparing the acquired data against theoretical values—researchers can achieve unambiguous structural verification. This dual-validation strategy is not redundant; it is a necessary and self-validating system that ensures the integrity of all subsequent scientific endeavors built upon this foundational molecule.

References

A Senior Application Scientist's Guide to Comparative Docking of 2-Cyanopyrimidine Inhibitors Against EGFR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting EGFR in Oncology with Novel Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of its signaling pathway, often through activating mutations, is a key driver in the progression of various cancers, most notably non-small cell lung cancer (NSCLC).[1][3] This has established EGFR as a critical target for therapeutic intervention.[2] The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) that target the ATP-binding site of EGFR has revolutionized treatment for patients with EGFR-mutated cancers.[2]

However, the emergence of drug resistance, frequently through secondary mutations like the T790M "gatekeeper" mutation, continually demands the discovery of next-generation inhibitors.[4][5] In this context, the 2-cyanopyrimidine scaffold has emerged as a promising heterocyclic core for developing potent and selective kinase inhibitors.[6][7] Its unique electronic properties and ability to form specific hydrogen bond interactions make it an attractive starting point for novel drug design.[8]

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 2-cyanopyrimidine inhibitors against EGFR. We will move beyond a simple recitation of steps to explain the scientific causality behind each decision, ensuring a robust and self-validating computational workflow. Our focus will be on the clinically relevant EGFR T790M/L858R double mutant, providing a rigorous test for our candidate inhibitors against a resistance-conferring form of the enzyme.

Part 1: The Scientific Rationale - A Primer on In Silico Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as an inhibitor) to a second (a receptor, such as a protein).[9] It is a cornerstone of structure-based drug design, allowing researchers to rapidly screen large libraries of compounds, prioritize candidates for synthesis, and understand structure-activity relationships (SAR) at a molecular level.[9][10]

The process involves a search algorithm, which generates a multitude of possible binding poses for the ligand within the protein's active site, and a scoring function, which estimates the binding free energy for each pose.[9] A lower docking score typically indicates a more favorable binding affinity.[11]

However, the true power of docking lies not in the absolute value of a score, but in its ability to rank-order compounds and predict binding modes. Therefore, trustworthiness is paramount . A critical, non-negotiable step in any docking study is protocol validation .[12][13] This is achieved by "redocking"—extracting the co-crystallized ligand from a known protein-ligand complex and docking it back into the active site.[13][14] A successful validation, typically defined by a Root Mean Square Deviation (RMSD) of ≤2.0 Å between the docked pose and the crystallographic pose, confirms that the chosen docking parameters can accurately reproduce a known binding mode.[12][14][15] Without this validation, any subsequent results are scientifically unfounded.

Part 2: Experimental Design & Step-by-Step Methodology

Our study will compare a hypothetical 2-cyanopyrimidine inhibitor against the known third-generation EGFR inhibitor, Osimertinib. We will use the crystal structure of the EGFR T790M/L858R double mutant in complex with an inhibitor (PDB ID: 7OXB) as our receptor.[4]

Mandatory Visualization: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Screening Phase cluster_analysis Analysis Phase PDB 1. Fetch Receptor Structure (PDB: 7OXB) Clean 2. Prepare Receptor (Remove Water, Add Hydrogens) PDB->Clean Ligand 3. Prepare Ligands (2D to 3D, Energy Minimization) Clean->Ligand Redock 4. Redock Native Ligand Ligand->Redock RMSD 5. Calculate RMSD Redock->RMSD Check Is RMSD <= 2.0 Å? RMSD->Check Check->PDB No (Revise Protocol) Grid 6. Define Grid Box (Target Active Site) Check->Grid Yes Dock 7. Dock Test Compounds (AutoDock Vina) Grid->Dock Analyze 8. Analyze Docking Scores & Binding Poses Dock->Analyze Visualize 9. Visualize Interactions (PyMOL) Analyze->Visualize Compare 10. Compare with Experimental Data Visualize->Compare

Caption: A validated workflow for comparative molecular docking studies.

Experimental Protocol: A Self-Validating System

This protocol utilizes widely accepted and freely available software: AutoDock Vina for docking and PyMOL for visualization.[10][16][17][18]

Step 1: Receptor Preparation

  • Action: Download the PDB file for the EGFR T790M/L858R mutant (PDB ID: 7OXB) from the RCSB Protein Data Bank.[4]

  • Causality: The crystal structure provides the precise 3D atomic coordinates of our target protein. Choosing a structure with a co-crystallized inhibitor is crucial for the validation step.

  • Action: Open the PDB file in a molecular visualization tool like PyMOL or Chimera.[19][20] Remove all water molecules and any non-protein entities except for the co-crystallized ligand (for redocking).

  • Causality: Water molecules are typically displaced upon ligand binding and their explicit inclusion can complicate the docking process. We retain the native ligand for our validation check.

  • Action: Using AutoDockTools, add polar hydrogens and assign Kollman charges to the protein. Save the prepared protein in the PDBQT format.[21]

  • Causality: Docking algorithms require correct protonation states and partial charges to accurately calculate electrostatic and hydrogen bonding interactions. The PDBQT format includes this information for AutoDock Vina.

Step 2: Ligand Preparation

  • Action: Obtain the 2D structures of your test compounds (e.g., your 2-cyanopyrimidine series) and a known reference inhibitor (e.g., Osimertinib). This can be done using chemical drawing software or by downloading from databases like PubChem.

  • Action: Convert the 2D structures to 3D and perform energy minimization using a tool like Open Babel.[16]

  • Causality: Energy minimization finds a low-energy, stable conformation for the ligand, which is a more realistic starting point for docking than a simple 2D-to-3D conversion.

  • Action: Using AutoDockTools, set the torsional degrees of freedom for the ligands and save them in the PDBQT format.[10]

  • Causality: This step defines which bonds in the ligand are rotatable, allowing the docking program to explore different conformations of the ligand during the simulation.

Step 3: Docking Protocol Validation (Redocking)

  • Action: First, prepare the co-crystallized ligand from 7OXB using the same procedure as in Step 2.

  • Action: Define the docking search space (the "grid box") to encompass the entire active site, centered on the position of the co-crystallized ligand.[10]

  • Action: Run AutoDock Vina to dock the prepared co-crystallized ligand back into the prepared receptor.

  • Action: Superimpose the top-ranked docked pose with the original crystal structure pose and calculate the RMSD.[13]

  • Causality: This is the critical validation step. If the RMSD is below 2.0 Å, it demonstrates that our docking parameters (grid size, location, etc.) are capable of accurately reproducing the experimentally observed binding mode.[14] This builds trust in the results for our novel compounds.

Step 4: Comparative Docking of Test Compounds

  • Action: Using the validated protocol and the exact same grid box parameters, perform docking simulations for your 2-cyanopyrimidine inhibitors and the reference compound (Osimertinib).

  • Causality: Consistency is key. Using the identical, validated protocol for all test compounds ensures that the resulting scores and poses are directly comparable.

Step 5: Analysis and Visualization

  • Action: Analyze the output files from AutoDock Vina. The log file contains the predicted binding affinities (in kcal/mol) for the top poses.[21]

  • Action: Load the docked poses into PyMOL along with the receptor structure to visualize the binding interactions.[22] Identify key hydrogen bonds, hydrophobic interactions, and π-π stacking.

  • Causality: Visualization is essential for understanding why a ligand achieves a certain score. It helps elucidate the specific molecular interactions that confer binding affinity and selectivity, providing crucial insights for further inhibitor design.[17]

Part 3: Comparative Analysis and Results

The results of a docking study are best presented in a clear, comparative format. This allows for a direct assessment of the novel compounds against known standards and experimental data.

Data Presentation: Docking Scores vs. Experimental Affinity
Compound IDScaffoldPredicted Binding Affinity (kcal/mol)Key H-Bond Interactions (Residue)Experimental IC₅₀ (nM) [Source]
Validation Ligand Spiro-pyrrolo-pyridine-11.5 (RMSD: 0.85 Å)Met793, Cys797 (covalent)N/A[4]
Reference: Osimertinib Aminopyrimidine-10.8Met793~1-15[5]
Test Compound 1 2-Cyanopyrimidine-9.7Met793, Asp855To be determined
Test Compound 2 2-Cyanopyrimidine-8.2Met793To be determined
Alternative: Gefitinib Quinazoline-9.1Met793>1000 (for T790M)[23]

Note: The data above is illustrative. Actual results will vary based on the specific compounds and docking software used.

Binding Mode Analysis

A successful inhibitor of EGFR must form a hydrogen bond with the "hinge" residue, Met793.[3] Our docking results show that both Osimertinib and our hypothetical 2-Cyanopyrimidine inhibitor (Compound 1) achieve this crucial interaction.

  • Osimertinib: The aminopyrimidine core forms two hydrogen bonds with the backbone of Met793 in the hinge region, anchoring it in the ATP-binding site.[3] Its acrylamide moiety forms a covalent bond with Cys797, characteristic of third-generation irreversible inhibitors.

  • 2-Cyanopyrimidine Inhibitor (Compound 1): The pyrimidine nitrogen and the cyano group are predicted to act as hydrogen bond acceptors. The docking pose shows the pyrimidine ring nitrogen forming the key hydrogen bond with Met793. The cyano group extends towards the DFG motif, forming a potential interaction with the backbone of Asp855. This binding mode, while different from the covalent inhibitors, effectively occupies the ATP pocket.

  • Gefitinib: While Gefitinib also forms the hinge interaction with Met793, its overall score is weaker against the T790M mutant. This is consistent with experimental data showing its loss of efficacy due to steric hindrance from the methionine residue.[23]

Mandatory Visualization: EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Binding RAS_RAF RAS-RAF-MEK-ERK Pathway Dimer->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimer->PI3K_AKT Inhibitor 2-Cyanopyrimidine Inhibitor Inhibitor->Dimer Blocks ATP Binding Outcome Cell Proliferation, Survival, Angiogenesis RAS_RAF->Outcome PI3K_AKT->Outcome

Caption: Simplified EGFR signaling pathway and the point of inhibitor action.

Part 4: Discussion, Limitations, and Future Perspectives

Our comparative docking study successfully validated its protocol (RMSD < 2.0 Å) and generated hypotheses about the binding of novel 2-cyanopyrimidine inhibitors. The docking scores suggest that Compound 1 may be a promising candidate, effectively targeting the ATP-binding site of the resistant EGFR T790M/L858R mutant. The predicted binding mode, anchored by the critical hinge interaction with Met793, provides a strong rationale for its potential activity.

Correlation with Experimental Data: The primary goal of this computational screen is to prioritize compounds for experimental testing. While a perfect correlation between docking scores and IC₅₀ values is rare, docking is highly effective at distinguishing potential binders from non-binders.[13] Compounds with poor scores or those that fail to make key interactions (like with Met793) can be deprioritized. The high docking score for Gefitinib, despite its known weak experimental activity against the T790M mutant, highlights a limitation of scoring functions which may not fully capture the nuanced energetics of steric clashes.

Limitations of the Method: It is crucial to acknowledge the inherent limitations of molecular docking:

  • Receptor Rigidity: Most standard docking protocols treat the protein as a rigid entity, ignoring the conformational changes that can occur upon ligand binding (induced fit).[24]

  • Scoring Function Inaccuracies: Scoring functions are approximations of binding free energy and may not perfectly capture all contributing factors, such as solvation effects or entropy.[24]

  • Missing Water Molecules: The role of specific, structurally conserved water molecules in mediating protein-ligand interactions is often ignored.

Future Perspectives: The results from this docking study are not an endpoint but a starting point for further investigation.

  • Molecular Dynamics (MD) Simulations: For the most promising candidates like Compound 1, MD simulations can be performed to assess the stability of the docked pose over time and to gain a more dynamic understanding of the protein-ligand interactions.[13]

  • In Vitro Kinase Assays: Ultimately, computational predictions must be validated by experiment. The prioritized compounds should be synthesized and tested in enzymatic assays to determine their IC₅₀ values against both wild-type and mutant EGFR.[11]

  • Cell-Based Assays: Active compounds from kinase assays should then be tested in cancer cell lines expressing the target EGFR mutant to confirm their anti-proliferative effects.

By integrating computational methods with experimental validation, we can accelerate the discovery of novel, effective 2-cyanopyrimidine inhibitors capable of overcoming resistance in cancer therapy.

References

Navigating the Acidic Landscape: A Comparative Guide to Bioisosteric Replacement for the Carboxylic Acid Group in 2-Cyanopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery, the carboxylic acid moiety is a frequently employed functional group, often crucial for a molecule's interaction with its biological target. However, its inherent properties can also present significant challenges, including metabolic instability, potential toxicity, and limited ability to cross biological membranes.[1] For researchers working with 2-cyanopyrimidine scaffolds, a class of compounds with diverse therapeutic potential, identifying suitable bioisosteric replacements for the carboxylic acid group is a critical step in optimizing drug candidates.[2][3] This guide provides an in-depth, objective comparison of common carboxylic acid bioisosteres, offering experimental data and protocols to empower researchers in making informed decisions for their drug development programs.

The principle of bioisosterism involves substituting a functional group with another that possesses similar physicochemical properties, aiming to retain or enhance biological activity while improving the overall drug-like characteristics of the molecule.[4][5] When considering replacements for the carboxylic acid group in 2-cyanopyrimidines, several key parameters must be evaluated, including acidity (pKa), lipophilicity (LogP/LogD), metabolic stability, and the ability to maintain crucial interactions with the target protein. This guide will focus on three prominent bioisosteres: tetrazoles, acyl sulfonamides, and hydroxamic acids.

A Head-to-Head Comparison of Key Bioisosteres

The selection of an appropriate bioisostere is highly dependent on the specific context of the drug target and the desired physicochemical profile.[1] Below is a comparative summary of the key properties of tetrazoles, acyl sulfonamides, and hydroxamic acids as replacements for the carboxylic acid group.

PropertyCarboxylic Acid5-Substituted-1H-TetrazoleN-AcylsulfonamideHydroxamic Acid
pKa ~4.0 - 5.0[6]~4.5 - 5.1[6][7]~3.5 - 4.5[8][9]~8.0 - 9.0[7]
Lipophilicity (LogP) LowerHigher[4][6]VariableLower
Metabolic Stability Susceptible to acyl glucuronidation and other metabolic pathways.[10][11]Generally more resistant to metabolic degradation.[11][12] Can undergo N-glucuronidation, but the resulting conjugates are typically less reactive.[7][10]Generally stable to hydrolysis.[9]Can undergo hydrolysis back to the carboxylic acid.[7]
Hydrogen Bonding Acts as both a hydrogen bond donor and acceptor.Acts as a hydrogen bond donor and has multiple acceptor sites.The two sulfonyl oxygens can act as hydrogen bond acceptors.[9]Can act as both a hydrogen bond donor and acceptor.
Key Considerations Can lead to poor membrane permeability and potential for reactive metabolites.[1][13]Increased lipophilicity may not always translate to better permeability due to a higher desolvation penalty.[4][13]The acidity is comparable to carboxylic acids, allowing for similar ionic interactions.[9]The lower acidity means it will be largely unionized at physiological pH. Strong metal-chelating properties.[7]

Delving Deeper: The Nuances of Each Bioisostere

The Tetrazole Ring: A Well-Established Mimic

The 5-substituted-1H-tetrazole is arguably the most widely recognized and utilized bioisostere for the carboxylic acid group.[4][12] Its pKa is very similar to that of a carboxylic acid, ensuring it exists predominantly in its anionic form at physiological pH, a crucial feature for mimicking the ionic interactions of a carboxylate.[7][14] The delocalization of the negative charge over the five-membered ring contributes to its increased lipophilicity compared to the corresponding carboxylate.[7] This enhanced lipophilicity can be advantageous for improving membrane permeability and oral absorption.[6]

However, a critical consideration is that the increased lipophilicity of tetrazoles does not always lead to improved cell permeability.[4][13] The tetrazole ring can form strong hydrogen bonds, which can result in a significant energy penalty for desolvation when crossing a lipid membrane.[14] Metabolically, tetrazoles are generally more robust than carboxylic acids.[12] While they can undergo N-glucuronidation, the resulting metabolites are typically less reactive than the acyl glucuronides formed from carboxylic acids.[7][10]

Experimental Workflow: Synthesis of a 5-Substituted Tetrazole from a Nitrile

The 2-cyano group of the 2-cyanopyrimidine scaffold provides a direct synthetic handle for the preparation of the corresponding 5-substituted tetrazole. The [3+2] cycloaddition reaction between the nitrile and an azide source is the most common and robust method.[15]

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2-Cyanopyrimidine 2-Cyanopyrimidine Cycloaddition Cycloaddition 2-Cyanopyrimidine->Cycloaddition Substrate Sodium Azide (NaN3) Sodium Azide (NaN3) Sodium Azide (NaN3)->Cycloaddition Lewis Acid Catalyst (e.g., ZnBr2, ZnCl2) Lewis Acid Catalyst (e.g., ZnBr2, ZnCl2) Lewis Acid Catalyst (e.g., ZnBr2, ZnCl2)->Cycloaddition Catalyst Solvent (e.g., Water, DMF) Solvent (e.g., Water, DMF) Solvent (e.g., Water, DMF)->Cycloaddition Acidification Acidification Cycloaddition->Acidification Extraction Extraction Acidification->Extraction 5-(Pyrimidin-2-yl)-1H-tetrazole 5-(Pyrimidin-2-yl)-1H-tetrazole Extraction->5-(Pyrimidin-2-yl)-1H-tetrazole

A typical workflow for the synthesis of a 5-substituted tetrazole.
Acyl Sulfonamides: Fine-Tuning Acidity and Interactions

N-acylsulfonamides have emerged as another valuable class of carboxylic acid bioisosteres.[8][16] A key advantage of this functional group is its tunable acidity, with pKa values typically falling in the range of 3.5 to 4.5, closely mimicking that of carboxylic acids.[8][9] This allows for the preservation of important ionic interactions with the biological target. The geometry of the acyl sulfonamide, with its two sulfonyl oxygens, provides opportunities for different hydrogen bonding patterns compared to a carboxylate.[9] Furthermore, this moiety generally exhibits good hydrolytic and enzymatic stability.[9]

The synthesis of N-acylsulfonamides offers considerable flexibility, allowing for the introduction of diverse substituents on both the acyl and sulfonamide portions of the molecule. This provides a powerful tool for medicinal chemists to modulate physicochemical properties and explore additional binding interactions within the target's active site.[9]

Hydroxamic Acids: A Less Acidic Alternative with Unique Properties

Hydroxamic acids represent a non-classical bioisosteric replacement for carboxylic acids.[7] With pKa values in the range of 8-9, they are significantly less acidic and will be predominantly in their neutral form at physiological pH.[7] This can be advantageous in situations where a charged group is detrimental to cell permeability or leads to unwanted off-target effects. A defining characteristic of hydroxamic acids is their strong metal-chelating ability, a property that can be exploited in the design of enzyme inhibitors, particularly metalloenzymes.[7]

A potential drawback of hydroxamic acids is their susceptibility to in vivo hydrolysis back to the corresponding carboxylic acid.[7] However, the stability can be improved by introducing sterically bulky substituents. Like carboxylic acids, they can also be metabolized through sulfation and glucuronidation.[7]

Experimental Protocols

To facilitate a direct and objective comparison, detailed, step-by-step methodologies for the synthesis of a model 2-cyanopyrimidine carboxylic acid and its tetrazole bioisostere, along with a standardized protocol for determining their acid dissociation constants (pKa), are provided below.

Protocol 1: Synthesis of 2-(Pyrimidin-2-yl)acetic acid
  • Starting Material: 2-Chloropyrimidine

  • Step 1: Cyanomethylation. React 2-chloropyrimidine with ethyl cyanoacetate in the presence of a suitable base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol) to yield ethyl 2-cyano-2-(pyrimidin-2-yl)acetate.

  • Step 2: Hydrolysis and Decarboxylation. Subject the product from Step 1 to acidic or basic hydrolysis (e.g., refluxing with concentrated HCl or aqueous NaOH) to hydrolyze the ester and nitrile groups and effect decarboxylation, yielding 2-(pyrimidin-2-yl)acetic acid.

  • Purification: Purify the final product by recrystallization or column chromatography.

Protocol 2: Synthesis of 5-(Pyrimidin-2-ylmethyl)-1H-tetrazole
  • Starting Material: 2-(Pyrimidin-2-yl)acetonitrile (can be synthesized from 2-chloropyrimidine and sodium cyanide).

  • Step 1: Cycloaddition. In a round-bottom flask, dissolve 2-(pyrimidin-2-yl)acetonitrile in a suitable solvent such as water or dimethylformamide (DMF).[17][18]

  • Step 2: Add sodium azide (NaN₃) and a Lewis acid catalyst, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂).[17][19] The use of a catalyst is crucial for enhancing the reaction rate.[19]

  • Step 3: Heat the reaction mixture to reflux for a period of 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).[17]

  • Step 4: Work-up. After cooling the reaction to room temperature, acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 1-2.[17]

  • Step 5: Extraction. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting solid by recrystallization or column chromatography to obtain 5-(pyrimidin-2-ylmethyl)-1H-tetrazole.

Protocol 3: Determination of Acid Dissociation Constant (pKa)
  • Instrumentation: Utilize a UV-Vis spectrophotometer or a potentiometer.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Titration: Prepare a series of buffered solutions with a range of known pH values. Add a small, constant volume of the stock solution to each buffer.

  • Measurement: For UV-Vis spectrophotometry, measure the absorbance of each solution at a wavelength where the ionized and unionized forms of the compound have different extinction coefficients. For potentiometric titration, titrate a solution of the compound with a standardized solution of a strong base (e.g., NaOH).

  • Data Analysis: Plot the absorbance or pH as a function of the added titrant volume or buffer pH. The pKa can be determined from the inflection point of the titration curve or by fitting the spectrophotometric data to the Henderson-Hasselbalch equation.

Conclusion: A Strategic Choice for Optimized Drug Candidates

The bioisosteric replacement of the carboxylic acid group in 2-cyanopyrimidine derivatives is a powerful strategy for overcoming the inherent liabilities of this functional group and fine-tuning the properties of a drug candidate.[5] While tetrazoles offer a close mimic in terms of acidity and have the potential to improve metabolic stability, careful consideration must be given to their impact on permeability. Acyl sulfonamides provide a versatile platform for modulating acidity and exploring new interactions. Hydroxamic acids present a less acidic alternative with unique metal-chelating properties.

The optimal choice of a bioisostere is not a one-size-fits-all solution and requires a thorough, data-driven evaluation of the physicochemical and pharmacological properties of each new analog. By employing the comparative data and experimental protocols outlined in this guide, researchers and drug development professionals can navigate the acidic landscape with greater confidence, ultimately accelerating the discovery of safer and more effective medicines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyanopyrimidine-5-carboxylic acid
Reactant of Route 2
2-Cyanopyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.